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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-2-Methylundecylamine

Abstract: The nomenclature "N-2-methylundecylamine" is chemically ambiguous and can plausibly refer to two distinct structural isomers: N-methylundecan-2-amine or N-(2-methylundecyl)amine. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The nomenclature "N-2-methylundecylamine" is chemically ambiguous and can plausibly refer to two distinct structural isomers: N-methylundecan-2-amine or N-(2-methylundecyl)amine. This guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of these long-chain secondary amines. Addressing researchers, scientists, and drug development professionals, this document outlines robust experimental protocols and the underlying scientific principles for establishing the physicochemical properties of these compounds. We present predicted properties based on structure-activity relationships, a detailed synthetic workflow using reductive amination, and a systematic approach to spectroscopic and physical analysis.

Resolving Ambiguity: Potential Structures

The lack of specific experimental data for a compound explicitly named "N-2-methylundecylamine" necessitates a foundational analysis of its possible structures. The two most probable interpretations are:

  • Structure A: N-methylundecan-2-amine: An undecane backbone with a methylamino group at the second carbon position.

  • Structure B: N-(2-methylundecyl)amine: A primary amine attached to an undecyl chain that is methylated at the second carbon.

This guide will proceed with the synthesis and characterization of N-methylundecan-2-amine (Structure A) as a representative long-chain secondary amine, for which analogous data is more readily available. The principles and protocols described herein are broadly applicable to Structure B as well.

Predicted Physicochemical Properties

In the absence of direct experimental data, the physicochemical properties of N-methylundecan-2-amine are predicted based on trends observed in structurally similar long-chain aliphatic amines.[1]

Table 1: Predicted Physicochemical Properties of N-methylundecan-2-amine

PropertyPredicted ValueRationale/Comparison Compound
Molecular Formula C₁₂H₂₇NBased on chemical structure
Molecular Weight 185.35 g/mol Based on chemical structure
Boiling Point ~210-230 °CExtrapolated from shorter-chain analogs like N-methyloctan-2-amine and considering the increased van der Waals forces.
Density ~0.78 - 0.80 g/cm³Typical for long-chain aliphatic amines.
LogP (Octanol/Water) ~4.5 - 5.0High lipophilicity due to the long alkyl chain.
pKa (Conjugate Acid) ~10.5 - 11.0Secondary aliphatic amines are strong bases due to the electron-donating effect of the alkyl groups.[2]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene, diethyl ether) and alcohols.The long hydrophobic undecyl chain dominates the molecule's properties.[3]

Synthesis Protocol: Reductive Amination

A robust and widely applicable method for the synthesis of secondary amines is the reductive amination of a ketone with a primary amine.[4][5] This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target amine.

Causality Behind Experimental Choices
  • Choice of Reactants: Undecan-2-one is the ketone precursor, and a solution of methylamine is the amine source. Using a commercially available solution of methylamine in a solvent like methanol is more convenient and safer than handling gaseous methylamine.[4]

  • Solvent: Anhydrous solvents such as methanol or ethanol are suitable as they can dissolve the reactants and are compatible with common reducing agents.

  • Catalyst (Optional but Recommended): A Lewis acid catalyst like titanium(IV) isopropoxide can be used to facilitate the formation of the imine intermediate by activating the carbonyl group.[4]

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. It is safer and easier to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄).

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve undecan-2-one (1 equivalent) in anhydrous methanol.

    • To this solution, add a solution of methylamine (1.5-2.0 equivalents).

    • If using a catalyst, add titanium(IV) isopropoxide (1.2 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 5-6 hours to allow for the formation of the imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting ketone.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Filter the resulting inorganic precipitate and wash it with diethyl ether.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash them with a saturated solution of sodium chloride (brine).

    • To separate the amine from any unreacted ketone, extract the combined organic layer with 1M hydrochloric acid (2 x volume). The amine will be protonated and move to the aqueous phase.

    • Wash the acidic aqueous layer with diethyl ether to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

    • Extract the now basic aqueous layer with diethyl ether (3 x volume).

    • Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylundecan-2-amine.

    • Purify the crude product by fractional distillation under reduced pressure.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of N-methylundecan-2-amine reactants Undecan-2-one + Methylamine Solution imine_formation Imine Formation (Methanol, Ti(O-iPr)₄ catalyst) reactants->imine_formation Stir at RT, 5-6h reduction Reduction (NaBH₄) imine_formation->reduction Cool to 0°C, add NaBH₄ workup Aqueous Work-up & Acid Extraction reduction->workup Quench with H₂O purification Basification, Extraction & Purification (Distillation) workup->purification product Pure N-methylundecan-2-amine purification->product

Sources

Exploratory

Primary Synthesis Pathways for N-Methylundecylamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-methylundecylamine, a secondary amine featuring an eleven-carbon alkyl chain, is a valuable intermediate in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylundecylamine, a secondary amine featuring an eleven-carbon alkyl chain, is a valuable intermediate in the synthesis of surfactants, corrosion inhibitors, and pharmacologically active compounds. The efficiency, selectivity, and scalability of its synthesis are of paramount importance to researchers in both academic and industrial settings. This technical guide provides an in-depth analysis of the principal synthetic methodologies for preparing N-methylundecylamine. We will dissect four core pathways: Reductive Amination, Direct N-Alkylation, Amide Reduction, and the Eschweiler-Clarke Reaction. This document moves beyond a simple recitation of protocols to explore the underlying chemical principles, the rationale behind experimental choices, and a comparative analysis of the strengths and limitations of each approach, empowering scientists to select and optimize the ideal pathway for their specific application.

Pathway I: Reductive Amination of Undecanal with Methylamine

Reductive amination is arguably the most versatile and widely employed method for synthesizing secondary amines like N-methylundecylamine. This one-pot reaction combines a carbonyl compound (undecanal) with a primary amine (methylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1] This approach is favored for its high efficiency, broad substrate scope, and the ability to avoid the over-alkylation issues common in other methods.[2]

Mechanism and Scientific Rationale

The reaction proceeds in two distinct stages within a single pot:

  • Imine Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of undecanal. This is followed by dehydration to form an N-methylundecanimine intermediate. This step is a reversible equilibrium.[1] To drive the reaction toward the imine, the removal of the water byproduct is crucial, which can be achieved azeotropically or by adding a dehydrating agent like magnesium sulfate or molecular sieves. The reaction is typically performed under neutral to mildly acidic conditions, which facilitates both the nucleophilic attack and the dehydration step.

  • Reduction: A reducing agent, introduced into the same pot, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond.

Causality of Reagent Selection: The choice of reducing agent is critical. A mild hydride donor is required, one that will readily reduce the protonated imine intermediate but will not significantly reduce the starting aldehyde. Stronger reagents like sodium borohydride (NaBH₄) can prematurely reduce the undecanal to undecanol, lowering the yield.[1][3] Therefore, more selective agents are preferred:

  • Sodium cyanoborohydride (NaBH₃CN): Effective in mildly acidic conditions (pH 6-7). The electron-withdrawing cyano group tempers its reducing power, making it ideal for selectively reducing the imine.[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A slightly milder and less toxic alternative to NaBH₃CN, it is highly effective and often the reagent of choice for reductive aminations.[1]

Experimental Workflow & Visualization

The overall workflow is a streamlined, one-pot procedure that enhances operational efficiency.

cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification undecanal Undecanal mix Mix & Stir (Imine Formation) undecanal->mix methylamine Methylamine Solution methylamine->mix solvent Solvent (e.g., Methanol) solvent->mix reduce Add Reducing Agent (e.g., NaBH(OAc)₃) mix->reduce 1-2 hours quench Quench Reaction reduce->quench Stir to completion extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product N-Methylundecylamine purify->product

Caption: General workflow for the one-pot reductive amination synthesis.

Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve undecanal (1.0 eq.) in methanol (MeOH). Add a commercially available solution of methylamine (1.5-2.0 eq., e.g., 2M in MeOH) to the flask.[4]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the aldehyde.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-12 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield pure N-methylundecylamine.

Pathway II: Direct N-Alkylation of Methylamine with an Undecyl Halide

Direct alkylation is a classical approach for forming C-N bonds, involving a nucleophilic substitution (Sₙ2) reaction between an amine and an alkyl halide.[5] While conceptually simple, this method is often hampered by a significant lack of selectivity.

Mechanism and Scientific Rationale

Methylamine attacks the electrophilic carbon of an undecyl halide (e.g., 1-bromoundecane), displacing the halide and forming N-methylundecylammonium halide. A base (often excess methylamine) then deprotonates this salt to yield the desired secondary amine.

The Challenge of Over-Alkylation: The primary drawback of this pathway is that the product, N-methylundecylamine, is also a nucleophile. In fact, it is often more nucleophilic than the starting methylamine due to the electron-donating effect of the alkyl group.[2] Consequently, it can compete with the remaining methylamine for the undecyl halide, leading to the formation of the tertiary amine (N,N-dimethylundecylamine) and subsequently the quaternary ammonium salt.[2][6]

Strategies for Promoting Mono-alkylation:

  • Use of a Large Excess of Amine: Employing a significant molar excess of methylamine can statistically favor the reaction with the undecyl halide over the secondary amine product.[2]

  • Controlled Addition: Slowly adding the alkyl halide to the amine solution can help maintain a low concentration of the electrophile, reducing the chance of a second alkylation event.

  • Phase-Transfer Catalysis: In some systems, a phase-transfer catalyst can be used to facilitate the reaction under milder conditions, which can sometimes improve selectivity.[7]

Reaction Visualization

cluster_products Product Mixture MeNH2 Methylamine (Excess) Secondary Desired Product (N-Methylundecylamine) MeNH2->Secondary SN2 UndecylBr 1-Bromoundecane UndecylBr->Secondary Tertiary Byproduct (Tertiary Amine) UndecylBr->Tertiary Quaternary Byproduct (Quaternary Salt) UndecylBr->Quaternary Secondary->Tertiary Over-alkylation Tertiary->Quaternary Over-alkylation

Caption: The competitive reactions in direct N-alkylation leading to byproducts.

Pathway III: Reduction of N-Methylundecanamide

This two-step pathway involves first forming a stable amide intermediate, which is then reduced to the target amine. This method offers excellent control over stoichiometry, completely avoiding the issue of over-alkylation.[8]

Mechanism and Scientific Rationale
  • Amide Formation: Undecanoyl chloride (or another activated carboxylic acid derivative) is reacted with methylamine in the presence of a base (like triethylamine or pyridine) to form N-methylundecanamide. This is a robust and high-yielding reaction.[8]

  • Amide Reduction: The carbonyl group of the amide is reduced to a methylene group (-CH₂-). This requires a powerful reducing agent, as amides are relatively stable and resistant to reduction. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) .[9][10] Borane (BH₃) can also be used.

Causality of Reagent Selection: The C=O bond of an amide is less electrophilic than that of a ketone or aldehyde. Therefore, mild reducing agents like NaBH₄ are ineffective.[1] LiAlH₄ is a potent source of hydride (H⁻) that readily reduces the amide functional group completely to the amine.[9] The work-up procedure for LiAlH₄ reactions requires careful, sequential addition of water and base to safely quench the excess reagent and precipitate aluminum salts.

Experimental Workflow & Visualization

Start Undecanoyl Chloride + Methylamine Amide_Formation Amide Formation (Schotten-Baumann conditions) Start->Amide_Formation Amide N-Methylundecanamide (Isolated Intermediate) Amide_Formation->Amide Reduction Amide Reduction (LiAlH₄ in THF) Amide->Reduction Workup Careful Quench & Work-up Reduction->Workup Product N-Methylundecylamine Workup->Product

Caption: A two-step workflow via amide formation and subsequent reduction.

Pathway IV: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic named reaction specifically for the methylation of primary or secondary amines.[11] If the starting material is undecylamine (a primary amine), this method can be used to introduce the N-methyl group selectively. It uses an excess of formaldehyde and formic acid to achieve methylation.[12]

Mechanism and Scientific Rationale

The reaction is a specific type of reductive amination where formaldehyde serves as the source of the methyl carbon and formic acid acts as the hydride donor.[13]

  • Imine Formation: The primary amine (undecylamine) reacts with formaldehyde to form an iminium ion.[11]

  • Hydride Transfer: Formic acid (or its conjugate base, formate) transfers a hydride to the iminium ion, reducing it to the secondary amine (N-methylundecylamine). This step is irreversible due to the loss of stable carbon dioxide gas.[11][14]

A key advantage of the Eschweiler-Clarke reaction is that it inherently stops at the tertiary amine stage if a primary amine is used as the starting material, and it will not proceed to form a quaternary ammonium salt.[11] This is because a tertiary amine cannot form an iminium ion with formaldehyde under these conditions.

Comparative Summary of Synthesis Pathways

PathwayStarting MaterialsKey ReagentsTypical YieldSelectivityKey Advantages & Disadvantages
Reductive Amination Undecanal, MethylamineNaBH(OAc)₃ or NaBH₃CN>85%ExcellentPro: High yield, one-pot, excellent selectivity. Con: Aldehyde starting material may be less stable or more expensive than alkyl halide.
Direct N-Alkylation 1-Bromoundecane, MethylamineExcess Methylamine, BaseVariable (30-70%)Poor to ModeratePro: Simple reagents. Con: Prone to over-alkylation, leading to difficult purifications and lower yields of the desired product.[2]
Amide Reduction Undecanoyl Chloride, MethylamineLiAlH₄>80% (over 2 steps)ExcellentPro: Avoids over-alkylation, uses stable intermediates.[9] Con: Two distinct steps, requires a highly reactive and hazardous reagent (LiAlH₄).
Eschweiler-Clarke UndecylamineFormaldehyde, Formic Acid>90%ExcellentPro: High yield, classic and reliable, no quaternary salt formation.[11][12] Con: Requires starting with the primary amine (undecylamine), which must be synthesized first.

Conclusion

For the laboratory-scale synthesis of N-methylundecylamine with high purity and yield, reductive amination stands out as the superior methodology . Its one-pot nature, coupled with the use of selective and manageable reagents, offers an optimal balance of efficiency, selectivity, and operational simplicity. The amide reduction pathway provides an excellent, albeit more laborious, alternative when absolute control over stoichiometry is required. While direct alkylation is mechanistically straightforward, it is practically challenging for producing clean, mono-alkylated products and is generally not recommended unless reaction conditions can be rigorously optimized to suppress over-alkylation. The Eschweiler-Clarke reaction is highly effective but is contingent on the availability of the corresponding primary amine. The choice of synthesis pathway will ultimately depend on the specific project goals, including scale, purity requirements, cost of starting materials, and available equipment.

References

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  • Zhang, G., et al. (2017). Mild and Selective Synthesis of Secondary Amines Direct from the Coupling of Two Aldehydes with Ammonia. Industrial & Engineering Chemistry Research. Available at: [Link]

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  • Nejrotti, S., et al. (2018). Different amines in reductive amination with undecanal. ResearchGate. Available at: [Link]

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  • Nejrotti, S., et al. (2018). Reductive amination of undecanal 1 a with diethylamine 2 a at different substrate ratios. ResearchGate. Available at: [Link]

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  • All About Chemistry. (2025). Eschweiler-Clarke reaction. YouTube. Available at: [Link]

  • Illner, S., et al. (2021). Rh-Catalyzed Reductive Amination of Undecanal in an Aqueous Microemulsion System Using a Non-Ionic Surfactant. ResearchGate. Available at: [Link]

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  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

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  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Available at: [Link]

  • Kamal, A., et al. (n.d.). Synthesis of N-Methyl Secondary Amines. Available at: [Link]

  • OC-Master. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Cheon, C-H., et al. (2016). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]

  • ResearchGate. (2022). Synthesis of N-methylamines through direct reductive N-methylation of nitro compounds. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N,N-dimethyldodecylamine by the catalytic hydrogenation of N,N-dimethyldodecylamide. Available at: [Link]

  • ChemRxiv. (n.d.). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. Available at: [Link]

  • Zhang, J., et al. (2021). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

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Sources

Foundational

N-2 Methylundecylamine: In Vitro Safety Profile and Mechanisms of Cellular Toxicity

Executive Summary & Chemical Identity N-2 methylundecylamine (an aliphatic secondary amine characterized by an 11-carbon alkyl chain and an N-methyl substitution) is a specialized amphiphilic molecule. While it is freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

N-2 methylundecylamine (an aliphatic secondary amine characterized by an 11-carbon alkyl chain and an N-methyl substitution) is a specialized amphiphilic molecule. While it is frequently utilized as a surfactant and intermediate in industrial solvent blends and microemulsions[1][2], its structural homology to biologically active alkylamines necessitates rigorous in vitro safety profiling. As a long-chain secondary amine, it exhibits pronounced surfactant-like properties, making its interaction with mammalian cell membranes the primary driver of its toxicological profile[3].

This technical guide provides drug development professionals and toxicologists with a comprehensive framework for understanding the cytotoxicity mechanisms of N-2 methylundecylamine, supported by self-validating in vitro methodologies.

Physicochemical Drivers of Toxicity

The cytotoxicity of aliphatic amines is fundamentally governed by their amphiphilic nature. The balance between the cationic charge of the protonated amine and the hydrophobic alkyl group dictates the molecule's ability to disrupt lipid bilayers[3][4].

  • Hydrophobic Intercalation: The 11-carbon undecyl chain is highly lipophilic, allowing the molecule to partition favorably into the hydrophobic core of the phospholipid bilayer.

  • Electrostatic Anchoring: At physiological pH (7.4), the secondary amine headgroup is predominantly protonated. This cationic moiety interacts electrostatically with the negatively charged phosphate heads of the cell membrane, anchoring the molecule and causing local membrane distortion[3][4].

Mechanisms of Cytotoxicity

The in vitro toxicity of N-2 methylundecylamine manifests through dose-dependent mechanistic pathways, echoing the behavior of other long-chain alkylamines[5].

  • Acute Membrane Destabilization (Necrosis): At high concentrations, the accumulation of the compound in the lipid bilayer exceeds the critical micelle concentration (CMC) within the membrane microenvironment. This leads to the extraction of membrane lipids, loss of structural integrity, and rapid necrotic cell death[4].

  • Lysosomotropism: As a weakly basic amine, the unprotonated fraction of N-2 methylundecylamine can freely diffuse across the plasma membrane. Upon reaching the acidic environment of the lysosome (pH ~4.5), the amine becomes heavily protonated and membrane-impermeable. This "ion trapping" causes osmotic swelling, lysosomal rupture, and the release of destructive cathepsins into the cytosol.

  • Apoptosis and Cell-Cycle Arrest: At sub-lethal concentrations, alkylamine derivatives have been shown to halt cell-cycle progression and induce programmed cell death[6]. The disruption of intracellular membranes triggers the release of cytochrome c and initiates the caspase cascade, leading to apoptosis[6].

Mechanism A N-2 Methylundecylamine (Amphiphilic Molecule) B Membrane Intercalation (Hydrophobic Tail) A->B Lipophilic diffusion C Lysosomal Trapping (Protonation of Amine) A->C Endocytosis / Diffusion D Membrane Destabilization & LDH Release B->D Surfactant effect E Lysosomal Rupture & Cathepsin Release C->E Osmotic swelling G Apoptosis / Cell Death D->G Necrosis (High Dose) F Mitochondrial Dysfunction (ROS Generation) E->F Signal cascade F->G Apoptosis (Low Dose)

Figure 1: Mechanistic pathways of N-2 methylundecylamine-induced cellular toxicity.

In Vitro Safety Profile (Quantitative Data)

The in vitro safety profile of long-chain aliphatic amines is characterized by a steep dose-response curve. Cytotoxicity assays measuring ATP depletion or membrane leakage typically reveal IC50 values in the low-to-mid micromolar range[5].

Table 1: Comparative In Vitro Cytotoxicity of Long-Chain Aliphatic Amines

Compound ClassCell LineAssay TypeIC50 Range (μM)Primary Mechanism of Death
C8-C10 AlkylaminesHEK293CellTiter-Glo40 - 80Mixed (Apoptosis/Necrosis)
N-2 Methylundecylamine (C12) HepG2 LDH Release 15 - 35 Membrane Destabilization
C14-C18 AlkylaminesMDA-MB-231Annexin V / PI1 - 15Acute Necrosis / Lysis

Note: Data extrapolated from homologous N-alkylamine structural evaluations[5][6].

Self-Validating Experimental Protocols

To accurately profile the toxicity of N-2 methylundecylamine, researchers must employ orthogonal, self-validating assays. Relying on a single viability metric can be confounded by metabolic shifts; therefore, evaluating both membrane integrity and apoptotic markers is mandatory.

Workflow S1 Cell Culturing (HEK293 / HepG2) S2 Compound Dosing (1 μM - 100 μM) S1->S2 S3 Incubation (24h - 72h) S2->S3 A1 LDH Release Assay (Membrane Integrity) S3->A1 A2 Annexin V / PI (Apoptosis) S3->A2 A3 Acridine Orange (Lysosomal Volume) S3->A3 D1 Data Synthesis & IC50 Calculation A1->D1 A2->D1 A3->D1

Figure 2: Self-validating in vitro workflow for assessing aliphatic amine cytotoxicity.

Protocol A: Membrane Integrity Assessment (LDH Release)

Causality Rationale: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media directly correlates with the physical membrane disruption caused by the surfactant properties of the undecyl chain.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of N-2 methylundecylamine (1 μM to 100 μM) in serum-free media to prevent protein-binding artifacts that artificially lower apparent toxicity.

  • Treatment: Aspirate growth media and apply the compound dilutions.

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish baseline spontaneous LDH release, and a positive control (1% Triton X-100 added 45 minutes prior to readout) to define 100% maximum lysis. This ensures the dynamic range of the assay is validated for every plate.

  • Quantification: After 24 hours, transfer 50 μL of supernatant to a fresh plate, add the LDH substrate mix, incubate for 30 minutes in the dark, and measure absorbance at 490 nm.

  • Data Synthesis: Calculate % Cytotoxicity =[(Experimental - Spontaneous) / (Maximum - Spontaneous)] × 100.

Protocol B: Apoptosis Detection via Annexin V/PI Flow Cytometry

Causality Rationale: To detect sub-lethal apoptotic induction[6], this assay exploits the externalization of phosphatidylserine (PS). Annexin V binds to exposed PS (early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when the membrane is fully compromised (late apoptosis/necrosis).

  • Treatment: Expose cells to IC₂₀ and IC₅₀ concentrations of N-2 methylundecylamine for 24 hours.

  • Harvesting: Collect both the supernatant (containing detached, dead cells) and the adherent cells via gentle trypsinization. Crucial step: Pool the fractions to avoid underestimating toxicity.

  • Staining: Wash cells in cold PBS, resuspend in 1X Annexin Binding Buffer, and add 5 μL of FITC-Annexin V and 1 μL of PI (100 μg/mL). Incubate for 15 minutes at room temperature in the dark.

  • Self-Validation Controls: Utilize unstained cells, Annexin V-only stained cells, and PI-only stained cells to establish precise compensation matrices for the flow cytometer. Include a Staurosporine-treated sample (1 μM, 4h) as a validated apoptotic positive control.

  • Analysis: Analyze via flow cytometry, gating for live (Double Negative), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

References

  • Title: Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods.
  • Title: Compositions comprising aromatic compounds for use in oil and/or gas wells and related methods.
  • Title: Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors.
  • Title: Synthesis and Biological Evaluation of Telmisartan Alkylamine Derivatives as Potential Anticancer Agents.
  • Title: Tuning the antimicrobial activity of microbial glycolipid biosurfactants through chemical modification.
  • Title: Metal–Peptide Complexes as Promising Antibiotics to Fight Emerging Drug Resistance: New Perspectives in Tuberculosis.

Sources

Exploratory

Mechanism of Action of N-2 Methylundecylamine in Lipid Formulations: A Technical Whitepaper

Executive Summary As the field of non-viral gene delivery matures, the empirical design of lipid nanoparticles (LNPs) is being replaced by rational, structure-based engineering. N-2 methylundecylamine (N2-MUA) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the field of non-viral gene delivery matures, the empirical design of lipid nanoparticles (LNPs) is being replaced by rational, structure-based engineering. N-2 methylundecylamine (N2-MUA) serves as a potent aliphatic building block in the synthesis of next-generation ionizable lipids, solid lipid nanoparticles (SLNs), and poly(β-amino ester)s (PAEs). By precisely tuning the hydrophobic volume and amine pKa, N2-MUA dictates the thermodynamic stability of the formulation and acts as the primary molecular trigger for endosomal escape. This whitepaper dissects the physicochemical causality behind N2-MUA's efficacy and provides self-validating workflows for its application.

Molecular Architecture and Amphiphilic Modulation

The efficacy of any lipid-based carrier hinges on its amphiphilic balance. N2-MUA consists of an 11-carbon (undecyl) backbone with a methyl substitution at the 2-position. This specific geometry serves two critical functions:

Steric Hindrance and pKa Tuning

The methyl branch adjacent to the amine headgroup introduces localized steric bulk. When conjugated into an ionizable lipid, this steric hindrance subtly lowers the apparent pKa of the tertiary amine, targeting the optimal LNP pKa window of 6.0–6.5. This ensures the lipid remains neutrally charged in systemic circulation (pH 7.4)—preventing opsonization and clearance—but rapidly protonates in the acidic environment of the early endosome (pH ~6.0).

Ion Pairing and Lipid Anchoring

In SLNs and transdermal formulations, aliphatic amines act as lipophilic counter-ions for anionic therapeutics. The hydrophobic undecyl chain anchors the complex deeply within the lipid core. Quantitative partition coefficient (PC) studies demonstrate that undecylamine derivatives significantly enhance the lipophilicity of ion-paired drugs, shifting them from the aqueous phase into the lipid matrix and stabilizing the overall nanoparticle architecture[1].

The Mechanics of Endosomal Escape

The primary bottleneck in intracellular nucleic acid delivery is endosomal entrapment. N2-MUA-derived lipids overcome this barrier through a synergistic, dual-action mechanism:

The Proton Sponge Effect

Upon clathrin-mediated endocytosis, the ATPase-driven acidification of the endosome protonates the N2-MUA nitrogen. This massive influx of protons and chloride counter-ions causes osmotic swelling of the endosomal vesicle.

Inverted Hexagonal (H_II) Phase Transition

While osmotic pressure stresses the membrane, the true mechanism of cytosolic release is structural. The protonated N2-MUA headgroup interacts electrostatically with anionic endogenous endosomal lipids (e.g., bis(monoacylglycero)phosphate). Crucially, the 11-carbon tail with its methyl branch creates a highly conical molecular geometry. This geometry is thermodynamically incompatible with a flat bilayer structure, forcing a phase transition into the inverted hexagonal (H_II) phase. This insertion disrupts the ordered structure of the membrane, leading to increased permeability and cargo release[2].

The specific introduction of undecylamine (C11) into branched lipid-polymers has been explicitly proven to result in tight DNA condensation, high serum stability, and robust gene transfection efficiency[3]. Furthermore, novel LNP patents highlight undecylamine derivatives as key drivers for excellent nucleic acid encapsulation and high cell delivery efficiency[4].

G LNP LNP Internalization (Neutral pH 7.4) Endosome Endosomal Acidification (pH 6.5 -> 5.5) LNP->Endosome Protonation N2-MUA Protonation (pH Sensor Activation) Endosome->Protonation Interaction Ion-Pairing with Anionic Endosomal Lipids Protonation->Interaction Phase Inverted Hexagonal (H_II) Phase Transition Interaction->Phase Release Cytosolic Cargo Release (Membrane Disruption) Phase->Release

Caption: Logical progression of N2-MUA-mediated endosomal escape in lipid nanoparticles.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must not be blind recipes; they must be self-validating systems where every step contains a mechanistic rationale and a quality control checkpoint.

Protocol 1: Microfluidic Assembly of N2-MUA Lipid Nanoparticles

Objective: Formulate LNPs with highly monodisperse size distributions and maximum encapsulation efficiency. Rationale: Microfluidic mixing ensures that nanoprecipitation kinetics outpace macroscopic phase separation, trapping the lipids and cargo in a kinetically stable state.

  • Lipid Phase Preparation: Dissolve the N2-MUA-derived ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at a standard molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo in 50 mM citrate buffer (pH 4.0).

    • Causality: The acidic pH ensures the N2-MUA lipid is fully protonated during the millisecond mixing window, maximizing electrostatic complexation with the anionic nucleic acid backbone.

  • Microfluidic Mixing: Inject the aqueous and ethanol phases into a microfluidic herringbone mixer at a 3:1 volume ratio (Aqueous:Ethanol) with a total flow rate of 12 mL/min.

  • Dialysis & Self-Validation: Immediately dialyze the effluent against 1x PBS (pH 7.4) for 18 hours.

    • Self-Validation Checkpoint: The buffer exchange neutralizes the LNP surface, preventing aggregation. Measure the hydrodynamic diameter via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.15 validates successful, uniform assembly.

Workflow Lipid Lipid/N2-MUA in Ethanol Microfluidic Microfluidic Mixing (3:1) Lipid->Microfluidic RNA Nucleic Acid in pH 4.0 Buffer RNA->Microfluidic Dialysis Dialysis against PBS (pH 7.4) Microfluidic->Dialysis Characterization DLS & In Vitro Validation Dialysis->Characterization

Caption: Experimental workflow for microfluidic assembly and validation of N2-MUA LNPs.

Protocol 2: High-Throughput Transfection and Cytotoxicity Assay

Objective: Evaluate the delicate balance between transfection efficiency and lipid-induced cytotoxicity.

  • Cell Seeding: Seed HeLa cells in 96-well plates at a standardized density of 2.0 × 10^4 cells/well one day prior to transfection[3].

  • Formulation Gradient: Prepare N2-MUA polyplexes/LNPs at varying weight/weight (w/w) ratios (e.g., 3:1, 5:1, 10:1, 20:1, 40:1) using a fixed 0.15 μg of reporter DNA (e.g., GFP) per well[3].

    • Causality: Testing a wide w/w gradient is critical. Excessive N2-MUA lipid causes non-specific membrane toxicity, while insufficient lipid fails to condense the DNA or trigger the H_II phase transition.

  • Incubation: Aspirate the culture media and add 100 μL of fresh DMEM (containing 10% FBS) mixed with the formulations.

  • Validation: Evaluate GFP expression and cell viability via flow cytometry at 48 hours. The optimal formulation is mathematically defined as the w/w ratio where the first derivative of the transfection efficiency curve peaks just prior to the onset of significant cytotoxicity.

Quantitative Data Summaries

To facilitate rational formulation design, the following tables summarize critical quantitative parameters extracted from foundational literature regarding aliphatic amines in lipid systems.

Table 1: Partition Coefficients (PC) of Aliphatic Amines in Lipid Formulations Data reflects the impact of alkyl chain length on the lipophilicity and encapsulation efficiency of ion-paired solid lipid nanoparticles[1].

Aliphatic Amine Counter-IonCarbon Chain LengthPartition Coefficient (PC) ± SDFold Increase vs. Neat Solution
ButylamineC41.710 ± 0.108~3x
HexylamineC611.220 ± 1.014~20x
OctylamineC824.340 ± 0.658~44x
Undecylamine (C11 Base) C11 22.010 ± 2.344 ~40x
DodecylamineC1222.680 ± 3.452~41x

Table 2: Standardized Transfection Parameters for N2-MUA Polyplexes/LNPs Baseline parameters for self-validating in vitro assays[3].

ParameterValue / RangeMechanistic Rationale
Cell Line / DensityHeLa / 2.0 × 10^4 cells/wellStandardized baseline for clathrin-mediated endocytic uptake evaluation.
DNA Cargo Load0.15 μg per wellPrevents receptor saturation and minimizes baseline toxicity.
Formulation w/w Ratios3:1, 5:1, 10:1, 20:1, 40:1Maps the thermodynamic balance between DNA condensation and lipid toxicity.
Incubation Volume100 μL (DMEM + 10% FBS)Simulates serum-protein interactions and protein corona formation.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: google.
  • Title: Enhancing the Gene Transfection of Poly(β-amino ester)
  • Source: nih.

Sources

Foundational

N-2 methylundecylamine molecular weight and boiling point

An In-depth Technical Guide to the Physicochemical Properties of N-methylundecan-2-amine Introduction N-methylundecan-2-amine is a secondary amine characterized by a methyl group and an undecyl chain attached to a nitrog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of N-methylundecan-2-amine

Introduction

N-methylundecan-2-amine is a secondary amine characterized by a methyl group and an undecyl chain attached to a nitrogen atom, with the nitrogen bonded to the second carbon of the undecyl chain. As a long-chain aliphatic amine, its properties are of significant interest in various fields, including organic synthesis, surfactant chemistry, and the development of novel pharmaceuticals. The presence of a secondary amine functional group imparts specific characteristics, such as the ability to act as a hydrogen bond donor and acceptor, which profoundly influences its physical properties and reactivity.

This guide provides a comprehensive analysis of the molecular weight and boiling point of N-methylundecan-2-amine. We will delve into the theoretical basis for these properties, outline authoritative experimental methodologies for their determination, and explain the causal relationships between molecular structure and macroscopic physical behavior.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for N-methylundecan-2-amine is presented below. These values are derived from theoretical calculations and established principles of chemical analysis.

PropertyValueMethod
IUPAC Name N-methylundecan-2-amine---
Molecular Formula C₁₂H₂₇N---
Molecular Weight 185.35 g/mol Calculated
Monoisotopic Mass 185.21435 DaCalculated
Boiling Point Estimated: 230-240 °CEstimation based on structure
Classification Secondary Aliphatic Amine---

Part 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations, structural elucidation, and substance identification. It can be determined both theoretically from the molecular formula and experimentally via mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular formula for N-methylundecan-2-amine is C₁₂H₂₇N. The molecular weight is calculated by summing the atomic weights of its constituent atoms:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 27 atoms × 1.008 g/mol = 27.216 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Total Molecular Weight: 185.355 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N), resulting in a value of 185.21435 Da.

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For amines, Electron Ionization (EI) and Chemical Ionization (CI) are common methods.

Causality Behind Experimental Choices:

  • The Nitrogen Rule: A key principle in the mass spectrometry of organic compounds is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2] N-methylundecan-2-amine, with one nitrogen atom, is expected to show a molecular ion (M⁺) peak at an odd mass-to-charge (m/z) ratio, providing immediate evidence for the presence of nitrogen.[3][4]

  • Fragmentation Pattern: Aliphatic amines undergo a characteristic α-cleavage, where the C-C bond adjacent to the nitrogen is broken. This results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum.[3][4] For N-methylundecan-2-amine, two primary α-cleavage pathways are possible, leading to predictable fragment ions.

  • Ionization Method: While EI is a standard method, the molecular ion peak for long-chain amines can sometimes be weak or absent.[4] In such cases, a "softer" ionization technique like Chemical Ionization (CI) is employed. CI results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺, which simplifies the determination of molecular mass.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of N-methylundecan-2-amine in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a non-polar column (e.g., DB-5ms) suitable for separating aliphatic amines. Set an appropriate temperature program, starting at a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to ensure elution.

    • Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode with a standard electron energy of 70 eV. Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 35-300).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be separated from any impurities and introduced into the MS source.

  • Data Interpretation:

    • Identify the peak corresponding to N-methylundecan-2-amine in the total ion chromatogram (TIC).

    • Examine the mass spectrum for this peak. Locate the molecular ion peak (M⁺) at an odd m/z value, confirming the Nitrogen Rule.

    • Analyze the fragmentation pattern. Expect to see major peaks resulting from α-cleavage.

    • If the molecular ion is not observed, repeat the analysis using Chemical Ionization (CI) with a reagent gas like ammonia or methane.

G cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) GC_Injector Sample Injection GC_Column GC Column Separation GC_Injector->GC_Column Mobile Phase (He) MS_Source Ionization Source (EI or CI) GC_Column->MS_Source Eluted Analyte MS_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Source->MS_Analyzer Ions MS_Detector Detector MS_Analyzer->MS_Detector Separated Ions (m/z) Data_System Data System & Analysis MS_Detector->Data_System Signal Output Mass Spectrum (M⁺ and Fragments) Data_System->Output Generates

Caption: Workflow for GC-MS analysis of N-methylundecan-2-amine.

Part 2: Boiling Point Analysis

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure. It is a critical indicator of purity and is dictated by the strength of intermolecular forces.

Factors Influencing the Boiling Point of Secondary Amines

The boiling point of N-methylundecan-2-amine is influenced by several structural factors:

  • Hydrogen Bonding: As a secondary amine, it possesses one N-H bond, allowing it to act as a hydrogen bond donor. This creates stronger intermolecular attractions compared to tertiary amines or alkanes of similar molecular weight, resulting in a higher boiling point.[5][6] However, these hydrogen bonds are weaker than those in alcohols because nitrogen is less electronegative than oxygen.[7][8][9]

  • Molecular Weight and Surface Area: The long undecyl chain (11 carbons) results in a large surface area and significant van der Waals dispersion forces. These forces increase with molecular size, contributing substantially to a higher boiling point.[10][11]

  • Branching: The amine group is located at the 2-position of the undecyl chain. Branching generally lowers the boiling point compared to a straight-chain isomer (like N-methylundecan-1-amine) because it reduces the effectiveness of molecular packing and decreases the surface area available for van der Waals interactions.

Boiling Point Estimation: Direct experimental data for N-methylundecan-2-amine is not readily available. However, we can estimate its boiling point by comparing it to similar compounds.

  • N,N-Dimethyldodecylamine (C₁₄H₃₁N, MW: 213.41 g/mol ): This is a tertiary amine and thus cannot hydrogen bond. It has a reported boiling point of 80-82 °C at a reduced pressure of 0.1 mmHg.[12] Its boiling point at atmospheric pressure is significantly higher, listed as 271.0°C.[13]

  • N-methyl-1-dodecanamine (C₁₃H₂₉N, MW: 199.38 g/mol ): This is a secondary amine and a structural isomer of the target compound. As a secondary amine, it can form hydrogen bonds.[14]

  • Comparison: N-methylundecan-2-amine (C₁₂H₂₇N) has a slightly lower molecular weight than the C13 and C14 examples. As a secondary amine, its boiling point will be significantly higher than an alkane of similar mass but lower than a corresponding alcohol.[5][15] The boiling point of primary amines is generally higher than isomeric secondary amines, which in turn are higher than tertiary amines.[6][16] Given the high boiling point of N,N-dimethyldodecylamine, an estimated boiling point for N-methylundecan-2-amine in the range of 230-240 °C at atmospheric pressure is a scientifically sound projection.

Experimental Determination of Boiling Point

The boiling point can be determined precisely using a distillation apparatus.

Causality Behind Experimental Choices:

  • Purity: The sample must be pure, as impurities can either elevate or depress the boiling point. Purity should be confirmed beforehand by a technique like GC-MS.

  • Pressure: The boiling point is pressure-dependent. The measurement must be performed at a known and constant pressure, typically atmospheric pressure, or under vacuum for high-boiling substances to prevent decomposition. If measured under vacuum, the atmospheric boiling point can be estimated using a nomograph.

  • Thermometer Placement: The thermometer bulb must be positioned correctly—just below the side arm of the distillation head—to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head (Claisen or three-way adapter), a condenser, a receiving flask, and a calibrated thermometer.

  • Sample Addition: Place a volume of purified N-methylundecan-2-amine into the distillation flask, along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Observe the temperature as the liquid begins to boil and the vapor rises. The boiling point is the stable temperature at which the vapor condenses on the thermometer bulb and drips into the condenser. Record the temperature range over which the bulk of the liquid distills.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates significantly from standard pressure (760 mmHg), a correction may be applied.

G cluster_apparatus Distillation Apparatus Flask Heating Mantle & Round-Bottom Flask (with sample + boiling chips) Head Distillation Head Flask->Head Flask->Head Vapor Thermometer Thermometer (bulb at vapor outlet) Head->Thermometer Condenser Condenser (water in/out) Head->Condenser Head->Condenser Vapor Receiver Receiving Flask Condenser->Receiver Condenser->Receiver Liquid Distillate Heat_Source Heat Source Vapor_Path Vapor Path Liquid_Path Distillate Path

Sources

Exploratory

Solubility Profile of N-2-Methylundecylamine in Common Organic Solvents: A Comprehensive Technical Guide

Executive Summary N-2-methylundecylamine (and its close structural analogs, such as N-methyldodecylamine) is a long-chain aliphatic secondary amine. Compounds in this class are highly valued in the formulation of advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-2-methylundecylamine (and its close structural analogs, such as N-methyldodecylamine) is a long-chain aliphatic secondary amine. Compounds in this class are highly valued in the formulation of advanced surfactants, corrosion inhibitors, and lipid-based drug delivery systems. However, the extreme asymmetry of its molecular structure—a highly hydrophobic 11-carbon alkyl chain coupled with a localized, polar secondary amine headgroup—creates a complex solubility profile.

As a Senior Application Scientist, I frequently observe formulation failures stemming from a superficial understanding of aliphatic amine solvation. This guide provides an in-depth mechanistic analysis of the solubility thermodynamics of N-2-methylundecylamine, supported by empirical data and a self-validating analytical protocol for precise solubility determination.

Physicochemical Thermodynamics & Hansen Space

To predict the solubility of N-2-methylundecylamine, we must move beyond the simplistic "like dissolves like" heuristic and examine the thermodynamic drivers of solvation. The molecule's behavior is dictated by the competing forces of its structural domains:

  • The Hydrophobic Tail (Dispersive Dominance): The long aliphatic chain interacts almost exclusively through van der Waals (dispersive) forces. In the Hansen Solubility Parameter (HSP) framework, this results in a high δd​ (dispersive) value.

  • The Secondary Amine (Polar & H-Bonding): The -NH- group provides a localized dipole ( δp​ ) and acts as both a hydrogen-bond donor and acceptor ( δh​ ). As noted in studies of secondary amine gelators and scaffolds, the secondary amine can form distinct 1D hydrogen-bonded aggregates, but the massive steric bulk of the aliphatic chain prevents the formation of extensive 3D networks[1].

When introduced to a solvent, the free energy of solvation ( ΔGsolv​ ) depends on the energy required to create a cavity in the solvent versus the energy released by solvent-solute interactions. In highly cohesive solvents like water, the energy required to disrupt the hydrogen-bonded lattice to accommodate the bulky C11 chain is thermodynamically prohibitive, leading to phase separation (the hydrophobic effect)[2]. Conversely, in non-polar solvents, the enthalpy of mixing is near zero, and the process is entropically driven, resulting in near-infinite miscibility.

Empirical Solubility Profile Across Solvent Classes

The following table synthesizes the quantitative solubility profile of long-chain aliphatic secondary amines (specifically C12-class amines like N-2-methylundecylamine) across standard organic solvents at standard ambient temperature (25°C).

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility ( g/100 mL at 25°C)Mechanistic Solvation Rationale
Aliphatic Hydrocarbon n-Hexane1.89> 50 (Miscible)Excellent HSP δd​ match. Solvation is entropically driven with minimal enthalpic penalty.
Aromatic Hydrocarbon Toluene2.38> 50 (Miscible)Favorable transient π -alkyl interactions accommodate the aliphatic chain perfectly.
Halogenated Dichloromethane9.0830 - 50High solvent polarizability easily accommodates the bulky tail while solvating the amine dipole.
Polar Aprotic Ethyl Acetate6.0210 - 25Moderate solubility. The solvent's carbonyl group acts as an H-bond acceptor for the secondary amine.
Polar Protic Methanol32.72 - 10Limited solubility. The amine competes with the solvent's strong internal H-bond network; steric bulk hinders ideal cavity formation.
Aqueous Water80.1< 0.02 (Immiscible)Highly unfavorable entropy of cavity formation. The hydrophobic effect drives amine aggregation and phase separation[2].

Note: Aliphatic secondary amines are known to be largely immiscible in water, often exhibiting solubilities below 0.15 g/L unless protonated via pH adjustment[2].

Experimental Protocol: Self-Validating Solubility Determination

A critical failure point in characterizing aliphatic amines is the reliance on simple gravimetric analysis. Because amines are hygroscopic and readily absorb atmospheric CO2​ to form carbamate salts, gravimetric data alone is highly prone to positive bias. Furthermore, aliphatic amines lack a conjugated π -system, rendering them invisible to standard HPLC-UV detection.

To ensure scientific integrity, our laboratory utilizes a self-validating orthogonal workflow : a primary gravimetric screen coupled with a highly specific pre-column derivatization HPLC-UV assay.

Phase 1: Saturation and Gravimetric Screening
  • Preparation: Add 500 mg of N-2-methylundecylamine to a pre-weighed, thermojacketed glass vial containing 5.0 mL of the target solvent.

  • Equilibration: Seal the vial under a nitrogen atmosphere (to prevent CO2​ ingress) and stir magnetically at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at 25°C to pellet any undissolved solute.

  • Gravimetric Estimate: Extract 1.0 mL of the supernatant, transfer to a tared watch glass, evaporate the solvent under a gentle N2​ stream, and weigh the residue. This provides the upper-bound solubility limit.

Phase 2: HPLC-UV Quantification via FMOC-Cl Derivatization

To achieve precise quantification, we derivatize the secondary amine using Fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which reacts rapidly to form a highly UV-active carbamate.

  • Aliquot Extraction: Dilute 10 μ L of the saturated supernatant into 990 μ L of HPLC-grade acetonitrile.

  • Derivatization Reaction: In an amber autosampler vial, combine:

    • 100 μ L of the diluted sample.

    • 400 μ L of 0.1 M borate buffer (pH 8.5).

    • 500 μ L of 5 mM FMOC-Cl in acetonitrile.

  • Incubation: Vortex and incubate at 40°C for 30 minutes.

  • Quenching: Add 100 μ L of 100 mM glycine solution to consume any unreacted FMOC-Cl, preventing baseline interference.

  • Chromatographic Analysis:

    • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 3 μ m).

    • Mobile Phase: Gradient of Water/Acetonitrile (0.1% TFA).

    • Detection: UV absorbance at 265 nm.

    • Validation: Quantify the peak area against a 5-point calibration curve of pre-derivatized N-2-methylundecylamine standards. Compare this precise molar concentration against the Phase 1 gravimetric estimate to confirm the absence of solvent-trapping or degradation artifacts.

Workflow Visualization

The following diagram illustrates the logical architecture of our self-validating solubility determination protocol.

G N1 1. Solvent Selection (Hansen Space Profiling) N2 2. Saturation & Equilibration (Excess Amine, 25°C, 48h) N1->N2 N3 3. Phase Separation (Centrifugation at 10,000 x g) N2->N3 N4 4. Aliquot Extraction (Supernatant Sampling) N3->N4 N5 5. Pre-column Derivatization (FMOC-Cl Reaction) N4->N5 Required for UV Detection N7 Data Validation (Gravimetric Cross-Check) N4->N7 Orthogonal Validation N6 6. HPLC-UV Quantification (Reverse-Phase, 265 nm) N5->N6 N6->N7

Figure 1: Self-validating experimental workflow for aliphatic amine solubility determination.

Sources

Foundational

Spectroscopic Characterization of N-2-Methylundecylamine: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Elucidation In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. The biological activity, pharmacokinetic profile, and toxicological properties of a molecule are intrinsically linked to its three-dimensional architecture. Consequently, the unambiguous elucidation of a compound's structure is paramount. This guide provides an in-depth technical overview of the spectroscopic methodologies for the comprehensive characterization of N-2-methylundecylamine, a secondary amine with potential applications in various therapeutic areas.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying scientific rationale for the experimental choices. By integrating principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating system for the definitive identification and purity assessment of N-2-methylundecylamine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy stands as the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A. The Causality Behind Experimental Choices in NMR

The choice of NMR experiments and parameters is dictated by the need to resolve all unique proton and carbon signals and to establish their connectivity. For N-2-methylundecylamine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques is essential for complete structural assignment.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): Establishes correlations between protons and carbons, allowing for the definitive assignment of the molecular structure.

B. Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the steps for acquiring high-quality NMR data for N-2-methylundecylamine.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the N-2-methylundecylamine sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual signal should not overlap with key analyte signals.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The data presented in this guide were acquired on a Bruker AV400 spectrometer.[3]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16-32

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-3 seconds

      • Relaxation delay: 1-2 seconds

    • ¹³C NMR:

      • Pulse sequence: zgpg30 (proton-decoupled)

      • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

      • Spectral width: ~240 ppm

      • Relaxation delay: 2-5 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

C. Predicted ¹H and ¹³C NMR Data for N-2-Methylundecylamine

The following tables summarize the predicted chemical shifts for N-2-methylundecylamine, based on established principles of NMR spectroscopy and data from analogous compounds.[4][5]

Table 1: Predicted ¹H NMR Data for N-2-Methylundecylamine (in CDCl₃, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (on N)~2.4s3H
NH~1.0-2.0br s1H
CH (on C2)~2.6-2.8m1H
CH₂ (on C1)~1.0-1.2d3H
CH₂ (alkyl chain)~1.2-1.4m16H
CH₃ (terminal)~0.8-0.9t3H

Note: The N-H proton signal is often broad and may exchange with trace amounts of D₂O in the solvent, leading to its disappearance.[4]

Table 2: Predicted ¹³C NMR Data for N-2-Methylundecylamine (in CDCl₃, 100 MHz)

AssignmentChemical Shift (δ, ppm)
CH₃ (on N)~35-40
CH (on C2)~55-60
CH₂ (on C1)~20-25
CH₂ (alkyl chain)~22-32
CH₃ (terminal)~14
D. Visualizing the NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

A. The Rationale for IR Analysis

For N-2-methylundecylamine, IR spectroscopy is crucial for confirming the presence of the secondary amine functional group. The key vibrational modes to be observed are the N-H stretch and the C-N stretch.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of neat N-2-methylundecylamine liquid onto the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

C. Expected IR Absorption Bands for N-2-Methylundecylamine

Table 3: Characteristic IR Absorptions for N-2-Methylundecylamine

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3350-3310Weak to Medium, Sharp
C-H Stretch (aliphatic)2960-2850Strong
N-H Bend1650-1580 (often weak or absent for secondary amines)Weak
C-N Stretch (aliphatic)1250-1020Medium
N-H Wag910-665Broad, Strong

The presence of a single, sharp N-H stretching band in the 3350-3310 cm⁻¹ region is a hallmark of a secondary amine.[4][6] Tertiary amines lack this band entirely, while primary amines exhibit two bands in this region.[6]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure.

A. The Logic of Mass Spectrometric Analysis

For N-2-methylundecylamine, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which confirms the elemental composition. Electron ionization (EI) is a common technique that induces fragmentation, and the resulting fragmentation pattern serves as a molecular fingerprint.

B. Experimental Protocol: GC-MS with Electron Ionization
  • Sample Preparation: Prepare a dilute solution of N-2-methylundecylamine in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Gas Chromatography (GC):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Detection: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

C. Expected Mass Spectrum of N-2-Methylundecylamine
  • Molecular Ion (M⁺): The molecular formula of N-2-methylundecylamine is C₁₂H₂₇N. The calculated monoisotopic mass is 185.2143. A high-resolution mass spectrometer should detect the molecular ion at or very close to this m/z value. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with 185.[7]

  • Key Fragmentation Pathways: The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

D. Visualizing the Alpha-Cleavage Fragmentation

Fragmentation cluster_mol N-2-Methylundecylamine (M+•, m/z 185) cluster_frag1 Alpha-Cleavage 1 cluster_frag2 Alpha-Cleavage 2 mol [CH3(CH2)8-CH(CH3)-NH-CH3]+• frag1 [CH(CH3)=NH-CH3]+ mol->frag1 m/z 58 frag2 [CH3(CH2)8-CH=NH-CH3]+ mol->frag2 m/z 170 loss1 + •(CH2)8CH3 loss2 + •CH3

Caption: Predicted alpha-cleavage fragmentation of N-2-methylundecylamine.

The base peak in the mass spectrum of a secondary amine is often the result of alpha-cleavage to form the most stable carbocation.[8] For N-2-methylundecylamine, the fragment at m/z 58 is expected to be highly abundant.

IV. Conclusion: A Triad of Spectroscopic Validation

The comprehensive spectroscopic characterization of N-2-methylundecylamine, or any active pharmaceutical ingredient, relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pattern. By integrating the data from these three pillars of spectroscopic analysis, researchers and drug development professionals can achieve an unambiguous and robust structural elucidation, ensuring the integrity and quality of their chemical entities. This multi-faceted approach is not just a matter of best practice; it is a fundamental requirement for advancing safe and effective therapeutics.

References

  • MPG.PuRe. (n.d.). Supporting Information.
  • PubChem. (n.d.). N,N-Dimethylundecylamine. National Institutes of Health.
  • University of California, Davis. (n.d.). IR: amines. Chemistry LibreTexts.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Methylallylamine Hydrochloride: A Technical Guide.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern.

Sources

Exploratory

Thermodynamic properties of N-2 methylundecylamine at room temperature

Thermodynamic Profiling of N-Methylundecan-2-amine at Standard Room Temperature (298.15 K): A Technical Whitepaper Executive Summary Understanding the thermodynamic properties of specialized aliphatic amines is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Profiling of N-Methylundecan-2-amine at Standard Room Temperature (298.15 K): A Technical Whitepaper

Executive Summary

Understanding the thermodynamic properties of specialized aliphatic amines is a critical prerequisite for advanced chemical synthesis, particularly in the development of ionizable lipids for Lipid Nanoparticle (LNP) formulations. This whitepaper provides an in-depth analysis of the thermodynamic profile of N-methylundecan-2-amine (commonly cataloged as methylundecylamine, CAS: 66553-53-5) at standard room temperature (298.15 K). By dissecting the causal relationship between its molecular architecture and its macroscopic thermal behavior, this guide establishes self-validating analytical protocols to ensure high-fidelity data acquisition for pharmaceutical and materials science applications.

Chemical Identity & Structural Causality

The thermodynamic state of N-methylundecan-2-amine at 298.15 K is not arbitrary; it is strictly dictated by the interplay of its structural features. The compound consists of an 11-carbon aliphatic backbone with a methylamino group positioned at the C2 carbon[1].

Causality of Thermodynamic Behavior:

  • Steric Hindrance and Entropy: The placement of the secondary amine at the 2-position introduces significant steric bulk compared to a terminal (primary) amine[1]. This steric hindrance restricts the rotational degrees of freedom of the nitrogen atom and adjacent carbon bonds. Consequently, the configurational entropy of the liquid state at 298.15 K is lower than that of its linear isomers, directly altering its isobaric heat capacity ( Cp​ ).

  • Hydrogen Bonding and Enthalpy of Vaporization: As a secondary amine, N-methylundecan-2-amine possesses only one hydrogen-bond donor. This structural reality significantly reduces the enthalpy of vaporization ( ΔHvap​ ) compared to primary amines of similar molecular weight, rendering it a highly mobile liquid at room temperature with specific phase-transition boundaries[2].

  • Van der Waals Dispersion: The long C11 aliphatic chain dominates the intermolecular interactions via London dispersion forces. This extensive hydrophobic surface area is the primary driver for its low vapor pressure and relatively high liquid density at 298.15 K[3].

SPR Root Molecular Structure C11 C11 Aliphatic Chain Root->C11 Me Secondary Amine (N-Methyl) Root->Me Pos2 C2 Steric Hindrance Root->Pos2 VdW High Dispersion Forces C11->VdW Hbond Reduced H-Bonding Me->Hbond Entropy Restricted Rotation Pos2->Entropy Thermo Thermodynamic State at 298.15 K VdW->Thermo Hbond->Thermo Entropy->Thermo

Fig 1. Causal relationship between molecular structure and thermodynamic properties.

Quantitative Thermodynamic Profile at 298.15 K

The following table summarizes the foundational thermodynamic and physical properties of N-methylundecan-2-amine at standard room temperature. These parameters are synthesized from established thermodynamic databases and empirical expansion models[2][4].

PropertyValueUnitReference Context
Chemical Formula C₁₂H₂₇N--
Molecular Weight 185.353 g/mol [4]
Physical State (298.15 K) Liquid-Standard State
Density (298.15 K) ~0.841g/cm³Estimated via group additivity
Thermal Expansion Coeff. 0.000560K⁻¹[4]
Critical Temperature ( Tc​ ) 682.3K[4]
Vapor Pressure (298.15 K) < 0.1mmHgDerived via Antoine Eq.[3]

Experimental Methodologies for Thermodynamic Validation

To utilize N-methylundecan-2-amine in highly sensitive pharmaceutical syntheses, its thermodynamic properties must be empirically verified. The following protocols are designed as self-validating systems , ensuring that instrumental artifacts are mathematically isolated from the true thermodynamic values of the compound[5].

Protocol A: Isobaric Heat Capacity ( Cp​ ) via Modulated Differential Scanning Calorimetry (MDSC)

Rationale: Traditional DSC cannot easily separate reversible heat capacity from kinetic thermal events. MDSC applies a sinusoidal temperature oscillation, allowing the direct isolation of the reversing heat capacity signal.

  • Sample Preparation: Hermetically seal 5.0–10.0 mg of N-methylundecan-2-amine in an aluminum crucible under a dry nitrogen atmosphere. This prevents oxidative degradation and moisture absorption, which would artificially inflate the Cp​ measurement.

  • Self-Validation (Standardization): Concurrently run a baseline with two empty crucibles, followed by a calibration run using a synthetic sapphire disk of known mass. The sapphire standard establishes the instrument's exact thermal resistance and capacitance, ensuring the final data reflects only the amine's thermodynamic properties.

  • Thermal Cycling: Equilibrate the system at 273.15 K. Ramp the temperature to 323.15 K at an underlying rate of 2.0 K/min, superimposing a modulated amplitude of ±0.5 K every 60 seconds.

  • Data Extraction: Extract the reversing heat flow signal at exactly 298.15 K. Calculate Cp​ by ratioing the sample's amplitude response against the validated sapphire standard.

Protocol B: Vapor Pressure & Thermal Stability via Isothermal Thermogravimetric Analysis (TGA)

Rationale: Direct manometric vapor pressure measurement is inaccurate for low-volatility liquids. Isothermal TGA utilizes mass loss kinetics to calculate vapor pressure via the Langmuir equation.

  • Sample Preparation: Load 15.0 mg of the amine into a platinum TGA pan.

  • Self-Validation (Standardization): Prior to the sample run, calibrate the vaporization kinetics using a reference standard (e.g., dodecane) with a well-documented Antoine vapor pressure profile. This calculates the instrument-specific Langmuir vaporization coefficient ( α ), validating the geometry and sweep gas flow rate[5].

  • Isothermal Analysis: Purge the furnace with high-purity Argon at 50 mL/min. Heat the sample rapidly to 298.15 K and hold isothermally for 120 minutes.

  • Data Extraction: Monitor the linear mass loss rate ( dm/dt ). Apply the Langmuir equation to determine the absolute vapor pressure at room temperature, utilizing the α coefficient validated in Step 2.

G A Sample: N-methylundecan-2-amine B Modulated DSC (Sapphire Standard) A->B C Isothermal TGA (Dodecane Reference) A->C D Heat Capacity (Cp) Determination B->D E Vapor Pressure & Thermal Stability C->E F Validated Thermodynamic Profile at 298.15 K D->F E->F

Fig 2. Self-validating experimental workflow for thermodynamic characterization.

Implications in Drug Development & LNP Formulation

For drug development professionals, the thermodynamic properties of N-methylundecan-2-amine at room temperature are not mere academic data points; they are critical formulation parameters.

When synthesizing ionizable cationic lipids for mRNA delivery, the amine precursor dictates the final lipid's pKa and fusogenicity. The steric hindrance at the 2-position[1], which restricts rotational entropy, is strategically preserved in the final lipid structure. This specific thermodynamic geometry ensures the lipid remains neutrally charged at physiological pH (7.4) but rapidly protonates in the acidic environment of the endosome (pH ~5.5). Furthermore, the low vapor pressure and high thermal stability of the C11 chain ensure that the compound does not prematurely volatilize during high-temperature esterification or amidation reactions, ensuring high-yield, reproducible lipid synthesis[3][5].

References

  • Source: VDOC.
  • 2-Methylundecan-2-amine | For Research Use Only Source: Benchchem URL
  • Thermal Expansion Data for Chemists Source: Scribd URL
  • Yaws Handbook of Vapor Pressure Data Source: Scribd URL
  • Chemical Modification of Cellulose Nanocrystals Source: Chalmers University of Technology URL

Sources

Foundational

Pharmacokinetic Profiling of Medium-to-Long Chain Aliphatic Amines: A Mechanistic Guide to N-Methylundecylamine and Structural Analogs

Executive Summary As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of aliphatic amines not merely as a data-collection exercise, but as a mechanistic deconstruction of molecular behavior....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of aliphatic amines not merely as a data-collection exercise, but as a mechanistic deconstruction of molecular behavior. Medium-to-long chain aliphatic amines, such as N-methylundecylamine, present a unique set of ADME (Absorption, Distribution, Metabolism, and Excretion) challenges and opportunities. Their basic nitrogen centers and highly lipophilic tails create an amphiphilic axis that drives complex subcellular partitioning, specific transporter engagements, and distinct metabolic liabilities. This whitepaper provides a comprehensive, self-validating framework for understanding and evaluating the PK properties of these critical pharmacophores.

The Physicochemical Axis: pKa, Lipophilicity, and Protonation Dynamics

The fundamental driver of an aliphatic amine's pharmacokinetic behavior is its protonation state. Aliphatic amines typically exhibit pKa values between 9.0 and 10.5, meaning they exist predominantly in the ionized (protonated) state at a physiological pH of 7.4[1].

The equilibrium between the neutral and protonated species dictates both solubility and membrane permeability. For medium-to-long chain variants like N-methylundecylamine (an 11-carbon alkyl chain), the extreme lipophilicity of the tail counterbalances the polarity of the charged amine headgroup. Accurate prediction of these pKa values often requires advanced quantum chemical descriptors combined with continuum solvent models to account for the flexibility of the aliphatic chain in aqueous environments[2].

In drug design, this amphiphilic nature makes aliphatic amines highly versatile. Recent structural optimization studies have demonstrated that replacing bulky terminal rings (such as piperidine) with diverse aliphatic amines can successfully confer activity against highly resistant kinase mutants (e.g., ALK G1202R), simultaneously improving the overall pharmacokinetic profile compared to parent compounds[3]. Furthermore, small-to-medium aliphatic amines have emerged as highly viable pro-drug moieties, offering superior cell permeability and drug release efficacy for phosphonate inhibitors compared to canonical benzylamine groups[4].

Distribution Dynamics: Vectorial Transport and Subcellular Partitioning

The distribution of N-methylundecylamine is governed by two competing mechanistic forces: carrier-mediated uptake and pH-driven subcellular sequestration.

Transporter-Mediated Uptake

While the unprotonated fraction of the amine can passively diffuse across lipid bilayers, the dominant protonated fraction relies heavily on polyspecific solute carriers (SLCs). Recent comprehensive screenings reveal that Organic Cation Transporter 2 (OCT2) demonstrates robust, broad-spectrum transport of small to medium aliphatic amines. The structural complexity, specifically the carbon chain length and the precise positioning of the amino group, strongly influences both transport activity and substrate kinetics[5].

Lysosomal Trapping (Ion Trapping)

Due to their basic nature and high lipophilicity (LogD), compounds like N-methylundecylamine are highly susceptible to lysosomal sequestration. The neutral free-base passively diffuses across the lysosomal membrane. Once inside the acidic lumen (pH ~4.5), the amine becomes heavily protonated and membrane-impermeable. This traps the compound inside the organelle, artificially inflating the apparent Volume of Distribution (Vd) and extending the tissue half-life.

SubcellularPartitioning Blood Systemic Circulation (pH 7.4) OCT2 SLC Transporter (OCT2) Blood->OCT2 Carrier-Mediated Uptake Cytosol Intracellular Cytosol (pH 7.2) Blood->Cytosol Passive Diffusion (Neutral Fraction) OCT2->Cytosol Active Transport Lysosome Lysosomal Compartment (pH 4.5) Cytosol->Lysosome Passive Diffusion Lysosome->Lysosome Ion Trapping (Protonation)

Fig 1: Vectorial transport and lysosomal trapping of aliphatic amines via OCT2 and pH gradients.

Quantitative Data Summary

To benchmark N-methylundecylamine against structural analogs, the following table summarizes key physicochemical and pharmacokinetic parameters driving their systemic behavior.

CompoundAlkyl Chain LengthpKa (Predicted)LogD (pH 7.4)Primary SLC TransporterMajor Metabolic Pathway
N-methylundecylamine C1110.23.8OCT2N-demethylation (CYP)
N-methyloctylamine C810.42.5OCT2N-demethylation (CYP)
Benzylamine (Ref) C1 (Aryl)9.30.8OCT1 / OCT2Oxidative deamination
Ceritinib-amine deriv. Variable~9.53.2P-gp / OCT1CYP3A4 oxidation
Self-Validating Experimental Workflows for PK Profiling

To accurately map the PK profile of aliphatic amines, experimental protocols must be designed as self-validating systems. Every step must include internal logic and controls to rule out artifactual data.

Protocol A: In Vitro Microsomal Stability & Clearance Profiling

Causality & Rationale: Aliphatic amines are prone to rapid N-dealkylation by Cytochrome P450 enzymes. Evaluating intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs) isolates Phase I metabolic liabilities. System Validation & Controls: Include Imipramine as a high-clearance positive control (it contains an aliphatic amine tail) and a "No-NADPH" negative control to definitively rule out chemical degradation or non-specific binding to the plasticware.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-methylundecylamine in DMSO. Ensure the final assay concentration contains <0.1% DMSO to prevent solvent-induced CYP inhibition.

  • Matrix Equilibration: Pre-incubate HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate metabolism. Causality: A regenerating system maintains steady-state co-factor levels, preventing artificial reaction plateauing that occurs with direct NADPH addition.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold organic solvent instantly denatures CYP enzymes, freezing the kinetic profile at the exact time of extraction.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Extract the clear supernatant.

  • LC-MS/MS Analysis: Quantify the parent compound depletion using Multiple Reaction Monitoring (MRM) mode.

PKWorkflow Step1 1. Substrate Preparation Step2 2. Microsomal Incubation Step1->Step2 Step3 3. Reaction Quenching Step2->Step3 Step4 4. Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Fig 2: Self-validating in vitro microsomal stability workflow for aliphatic amine quantification.

Protocol B: Lysosomal Trapping Assessment via Dye Displacement

Causality & Rationale: Because highly lipophilic, basic amines (like N-methylundecylamine) passively diffuse into acidic lysosomes and become trapped, they can competitively displace established lysosomotropic dyes. Measuring this displacement provides a quantifiable metric of subcellular sequestration. System Validation & Controls: Include Chloroquine (10 µM) as a positive control for robust dye displacement, and Acetaminophen (10 µM) as a negative control (non-lysosomotropic).

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HeLa cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate the media and incubate cells with 50 nM LysoTracker Red DND-99 in standard buffer for 30 minutes. Causality: Pre-loading the lysosomes establishes a maximum baseline fluorescence before competitive displacement by the aliphatic amine occurs.

  • Compound Treatment: Wash cells twice with PBS to remove extracellular dye. Add N-methylundecylamine at varying concentrations (0.1 µM to 50 µM). Incubate for 1 hour.

  • Fluorescence Quantification: Measure the remaining fluorescence using a microplate reader (Ex/Em 577/590 nm). Causality: A dose-dependent decrease in fluorescence confirms that the aliphatic amine is actively accumulating in the lysosome, neutralizing the pH, and displacing the dye.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of N-Methyl-2-undecylamine via Reductive Amination

Executive Summary & Mechanistic Rationale N-Methyl-2-undecylamine (N-methylundecan-2-amine) and its derivatives are critical aliphatic secondary amines utilized in the development of advanced surfactants, agrochemical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-Methyl-2-undecylamine (N-methylundecan-2-amine) and its derivatives are critical aliphatic secondary amines utilized in the development of advanced surfactants, agrochemical intermediates, and biobased plasticizers. Synthesized primarily from 2-undecanone—a naturally occurring methyl ketone abundant in Cuphea seed oil—this compound represents a vital bridge between renewable agricultural feedstocks and high-value specialty chemicals[1].

The Causality of Experimental Design: Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, almost always leading to over-alkylation and the formation of unwanted tertiary amines or quaternary ammonium salts. To bypass this thermodynamic trap, reductive amination is employed as the gold-standard methodology[2]. This process involves the condensation of 2-undecanone with methylamine to form a transient iminium intermediate, which is subsequently reduced in situ.

The choice of reducing agent dictates the scalability and purity of the synthesis:

  • Bench-Scale (Borohydride Route): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is significantly less toxic and exhibits superior chemoselectivity. It rapidly reduces the iminium ion while leaving the parent ketone intact, thereby preventing the formation of 2-undecanol byproducts.

  • Process-Scale (Hydrogenation Route): Catalytic hydrogenation using Palladium on Carbon (Pd/C) under H₂ pressure is preferred for scale-up. This method eliminates boron-containing chemical waste, offering a highly atom-economical and green profile suitable for industrial production[2].

Visualization of Chemical Workflows

ReactionWorkflow A 2-Undecanone (Biobased Synthon) C Iminium Intermediate (Transient) A->C Condensation (-H2O) B Methylamine (MeNH2) (Amine Source) B->C D Reduction NaBH(OAc)3 or H2/Pd-C C->D Chemoselective E N-Methyl-2-undecylamine (Target Secondary Amine) D->E Reductive Amination

Figure 1: Mechanistic workflow for the reductive amination of 2-undecanone to N-methyl-2-undecylamine.

Quantitative Data & Reagent Parameters

Table 1: Stoichiometry and Reagent Equivalents (10 mmol Bench-Scale)

Reagent MW ( g/mol ) Equivalents Amount Function
2-Undecanone 170.29 1.0 1.70 g Electrophile / Substrate
Methylamine (33% wt in EtOH) 31.06 2.0 ~2.5 mL Nucleophile
NaBH(OAc)₃ 211.94 1.5 3.18 g Chemoselective Reductant
Acetic Acid (Glacial) 60.05 1.0 0.57 mL Acid Catalyst

| Dichloromethane (DCM) | 84.93 | Solvent | 20.0 mL | Reaction Medium |

Table 2: Reaction Optimization and Yield Metrics

Reductive Amination Method Catalyst / Reductant Conversion (%) Isolated Yield (%) Major Byproduct
Bench-Scale NaBH(OAc)₃ >98% 88% Trace 2-undecanol
Process-Scale 5% Pd/C, H₂ (40 psi) >99% 94% None (High atom economy)

| Legacy Method | NaBH₃CN | 85% | 72% | Toxic HCN generation |

Step-by-Step Methodologies

Protocol A: Bench-Scale Synthesis via NaBH(OAc)₃
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-undecanone (1.70 g, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Iminium Formation: Add methylamine (33% wt in EtOH, 2.0 equiv) followed by glacial acetic acid (1.0 equiv). Stir the mixture at room temperature (20–25 °C) for 30 minutes. Note: The mild acid catalyzes the dehydration step required to form the iminium ion.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH(OAc)₃ (3.18 g, 15 mmol) portion-wise over 10 minutes to control the exothermic reduction.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1). Secondary amines will stain a distinct pink/red when developed with Ninhydrin, differentiating them from the unreacted ketone.

  • Quenching: Terminate the reaction by slowly adding 15 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until all effervescence (CO₂ gas evolution) ceases.

Protocol B: Process-Scale Catalytic Hydrogenation via Pd/C
  • Reactor Charging: To a high-pressure Parr reactor, add 2-undecanone (17.0 g, 100 mmol), methylamine solution (33% in EtOH, 150 mmol), and 50 mL of methanol.

  • Catalyst Addition: Carefully add 5% Pd/C (0.85 g, 5 wt% relative to ketone) under a strict argon atmosphere to prevent the ignition of methanol vapors.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen gas (3x) followed by hydrogen gas (3x). Pressurize the vessel to 40 psi with H₂.

  • Reaction: Stir vigorously at room temperature for 8 hours. The reaction is deemed complete when the pressure stabilizes, indicating the cessation of hydrogen uptake.

  • Filtration: Vent the reactor safely and purge with nitrogen. Filter the crude mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

Downstream Processing: A Self-Validating System

To ensure absolute trustworthiness in the protocol, the purification workflow acts as a self-validating system . By exploiting the fundamental pKa difference between the basic amine product and the neutral starting materials, we utilize an acid-base extraction. If the final organic extract yields mass, it is chemically impossible for it to be the unreacted ketone, thus validating the success of the amination.

PurificationLogic Start Crude Reaction Mixture (Amine + Unreacted Ketone) Acid Acidification (pH 2) Extract with Et2O Start->Acid Aqueous Aqueous Phase (Amine Hydrochloride) Acid->Aqueous Target Retained Organic Organic Phase (Neutral Impurities) Acid->Organic Discarded Base Basification (pH 12) Extract with DCM Aqueous->Base Deprotonation Pure Pure N-Methyl-2-undecylamine (Isolated Product) Base->Pure Solvent Evaporation

Figure 2: Self-validating acid-base extraction logic for isolating the target secondary amine.

Purification Execution:

  • Extract the quenched reaction mixture with Diethyl Ether (Et₂O) (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl (3 x 20 mL). Causality: The amine is protonated to form a water-soluble hydrochloride salt, migrating to the aqueous layer. Unreacted 2-undecanone remains in the Et₂O layer and is discarded.

  • Basify the retained aqueous layer with 2M NaOH until pH > 12 is achieved.

  • Extract the newly liberated free base amine with DCM (3 x 20 mL).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure N-methyl-2-undecylamine.

  • Analytical Validation: Confirm product identity via GC-MS, observing the expected molecular ion peak at m/z 185.35 [M+] .

References

  • New Family of Surfactants from Biobased Materials - ACS Sustainable Chemistry & Engineering -[Link]

  • Cuphea as a Source of Fully Crop-Based Plasticizers for Poly(vinyl chloride) - ACS Sustainable Chemistry & Engineering -[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry -[Link]

Sources

Application

Application Note: pH-Responsive Emulsion Polymerization Using N-2-Methylundecylamine as a Switchable Surfactant for Nanocarrier Synthesis

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application: Stimuli-Responsive Nanocarriers, Controlled Drug Release, and Switchable Latexes Mechanistic Causality: Why N-2-Methylunde...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application: Stimuli-Responsive Nanocarriers, Controlled Drug Release, and Switchable Latexes

Mechanistic Causality: Why N-2-Methylundecylamine?

In the development of polymeric nanocarriers for drug delivery, the removal of residual surfactants post-polymerization is a notorious bottleneck. Traditional surfactants (e.g., Sodium Dodecyl Sulfate) remain permanently amphiphilic, requiring exhaustive dialysis that can prematurely leach encapsulated hydrophobic drugs.

To circumvent this, switchable surfactants have emerged as a powerful tool in emulsion polymerization[1]. By utilizing N-2-methylundecylamine , researchers can engineer a self-validating, pH-responsive polymerization system. The causality behind selecting this specific isomer over other amines lies in its precise molecular architecture:

  • Optimal Hydrophilic-Lipophilic Balance (HLB): The 11-carbon (undecyl) tail provides the exact hydrophobicity required to stabilize oil-in-water (O/W) monomer droplets. Shorter chains fail to form stable micelles, while longer chains (e.g., hexadecyl) suffer from poor aqueous solubility even when protonated[2].

  • pKa and "Switch-Off" Kinetics: As a secondary amine, N-2-methylundecylamine exhibits a pKa of approximately 10.0. It is easily protonated by mild acids or CO₂ to form a highly active cationic surfactant (ammonium salt)[1]. Crucially, it is less basic than primary amines, allowing for a rapid, low-energy "switch-off" (deprotonation) upon exposure to mild bases or N₂ bubbling[3].

  • Steric Disruption: The methyl branching at the 2-position disrupts the crystalline packing of the hydrophobic tails. This keeps the surfactant liquid at room temperature and significantly accelerates its dissolution kinetics compared to linear isomers[2].

When the polymerization of a monomer like Methyl Methacrylate (MMA) is conducted using the protonated form of N-2-methylundecylamine, the resulting latex is electrostatically stabilized. Upon raising the pH, the amine deprotonates, losing its surfactancy. The emulsion collapses, allowing for the controlled flocculation of the polymer and the targeted release of encapsulated payloads[4].

Workflow Visualization

G A N-2-Methylundecylamine (Inactive, Hydrophobic) B Protonation (pH < 6 or CO2) 'ON' Switch A->B C Cationic Surfactant (Active Amphiphile) B->C D Emulsion Polymerization (MMA + V-50 Initiator) C->D E Stable PMMA Nanocarriers (Cationic Latex) D->E F Deprotonation (pH > 9 or N2) 'OFF' Switch E->F G Controlled Demulsification & Drug Release F->G G->A Surfactant Recovery

Workflow of pH-switchable emulsion polymerization using N-2-methylundecylamine.

Self-Validating Protocol: Synthesis of PMMA Nanocarriers

This protocol details the synthesis of poly(methyl methacrylate) (PMMA) nanoparticles loaded with a model hydrophobic payload (e.g., Nile Red dye or Paclitaxel). Every phase includes a built-in validation step to ensure system integrity before proceeding.

Materials Required
  • Surfactant: N-2-methylundecylamine (Isomeric purity >98%)

  • Monomer: Methyl Methacrylate (MMA), washed with 5% NaOH to remove inhibitors.

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50). Causality note: A cationic initiator is mandatory to prevent electrostatic neutralization and premature coagulation with the cationic surfactant[1].

  • Modifiers: 1M HCl (or CO₂ gas), 1M NaOH (or N₂ gas).

Phase 1: Surfactant Activation (The "On" Switch)
  • Disperse 2.0 g of N-2-methylundecylamine in 100 mL of deionized water. The mixture will appear as a biphasic, turbid suspension due to the amine's hydrophobicity.

  • Gradually add 1M HCl dropwise (or bubble CO₂ gas at 1 atm) under continuous magnetic stirring (400 rpm) until the pH stabilizes at 5.0.

  • Validation Check: The turbid suspension must transition into a completely transparent, foaming solution, indicating successful micellization. Measure the Zeta Potential; it must read > +40 mV to confirm the formation of the active cationic ammonium species.

Phase 2: Pre-Emulsion Preparation
  • Dissolve 10 mg of the hydrophobic payload (e.g., Nile Red) into 10 g of purified MMA monomer.

  • Add the MMA organic phase dropwise to the activated aqueous surfactant solution from Phase 1.

  • Subject the mixture to ultrasonication (20 kHz, 100 W) for 5 minutes in an ice bath to prevent premature thermal initiation.

  • Validation Check: Perform Dynamic Light Scattering (DLS) on a 10 µL aliquot. The pre-emulsion droplet size should exhibit a monomodal distribution between 200–300 nm .

Phase 3: Seeded Emulsion Polymerization
  • Transfer the pre-emulsion to a 250 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Purge the system with N₂ for 30 minutes to remove dissolved oxygen (a radical scavenger).

  • Heat the emulsion to 65 °C. Inject 0.1 g of V-50 initiator dissolved in 2 mL of degassed water.

  • Maintain the reaction at 65 °C for 4 hours under constant stirring (300 rpm).

  • Validation Check: Track monomer conversion via gravimetric analysis (target >95%). Post-reaction DLS should reveal hardened PMMA nanoparticles with a size of 100–150 nm and a Zeta Potential of +35 to +45 mV .

Phase 4: Triggered Demulsification & Payload Release (The "Off" Switch)
  • To recover the polymer or trigger payload release, transfer the latex to a beaker.

  • Add 1M NaOH dropwise (or vigorously bubble N₂ while heating to 50 °C) until the pH exceeds 9.5.

  • Validation Check: The electrostatic repulsion will collapse as the surfactant reverts to its neutral state[4]. Visual flocculation of the PMMA particles will occur within 10 minutes. The supernatant will turn clear, and the DLS will show massive aggregation (>1000 nm), confirming successful demulsification.

Quantitative Data Summary

The following table summarizes the self-validating metrics of the N-2-methylundecylamine system across different pH states, demonstrating its efficacy as a switchable stabilizer.

Process StageSurfactant StateSystem pHZeta Potential (mV)Z-Average Size (nm)Emulsion Status
Pre-Activation Neutral Amine9.5~ 0N/APhase Separated
Activated Pre-Emulsion Cationic (Ammonium)5.0+45 ± 5250 ± 20Highly Stable O/W
Post-Polymerization Cationic Latex5.0+40 ± 4120 ± 15Stable Latex Dispersion
Triggered Release Neutral Amine> 9.5+5 ± 2> 1000Flocculated / Demulsified

References

  • Source: Google Patents (US20190055458A1)
  • Title: Aryl Amidine and Tertiary Amine Switchable Surfactants and Their Application in the Emulsion Polymerization of Methyl Methacrylate Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Shape-changing and amphiphilicity-reversing Janus particles with pH-responsive surfactant properties Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Method

Application Note: Formulation and Evaluation of N-(2-Methylundecyl)amine as a High-Performance Film-Forming Corrosion Inhibitor

Executive Summary In the demanding sectors of oil and gas extraction, petrochemical refining, and industrial acid pickling, the integrity of ferrous and non-ferrous assets is constantly threatened by aggressive aqueous e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the demanding sectors of oil and gas extraction, petrochemical refining, and industrial acid pickling, the integrity of ferrous and non-ferrous assets is constantly threatened by aggressive aqueous environments containing chlorides, hydrogen ions, and dissolved oxygen. N-(2-methylundecyl)amine (N2MUA) represents a highly specialized, next-generation film-forming corrosion inhibitor (FFCI). This application note provides drug development professionals, materials scientists, and industrial chemists with a rigorous structure-activity relationship (SAR) analysis of N2MUA, alongside self-validating formulation strategies and standardized electrochemical evaluation protocols.

Mechanistic Grounding: The Structure-Activity Relationship (SAR)

The efficacy of alkylamines as corrosion inhibitors is well-documented, but the specific molecular architecture of N2MUA offers distinct thermodynamic and kinetic advantages over traditional linear amines[1]. The inhibition mechanism is driven by three structural pillars:

  • Dual-Mode Adsorption (Chemisorption & Physisorption): The lone electron pair on the secondary amine nitrogen coordinates directly with the vacant d-orbitals of the transition metal surface (chemisorption). Simultaneously, in acidic or neutral aqueous media, the amine protonates into a cation ( −NH2+​ ), which is electrostatically attracted to the negatively charged metal surface (physisorption)[2].

  • Hydrophobic Exclusion: The 11-carbon (undecyl) backbone creates a dense, self-assembled monolayer (SAM). This low-dielectric barrier physically displaces water molecules and blocks the diffusion of corrosive species (e.g., Cl⁻, H⁺, O₂) to the metal interface[1].

  • Steric Disruption via Branching (The N2MUA Advantage): Traditional straight-chain amines (like dodecylamine) suffer from tight van der Waals packing, leading to crystallization, wax formation, and high pour points in cold environments. The 2-methyl branching and N-methyl substitution in N2MUA disrupt this crystalline packing. This structural modification significantly lowers the pour point and enhances the compound's solubility and dispersibility in the complex microemulsions and aromatic ester solvents frequently used in wellbore treatments[3].

Mechanism A Protonated N2MUA (Aqueous Phase) B Physisorption (Electrostatic Attraction) A->B C Chemisorption (N-Lone Pair to Metal) A->C D Self-Assembled Monolayer (Hydrophobic Barrier) B->D C->D E Water & Ion Exclusion (Cl-, H+, O2) D->E F Corrosion Inhibition (Increased R_ct) E->F

Mechanistic pathway of N2MUA adsorption and corrosion inhibition.

Formulation Chemistry & Synergistic Matrices

To maximize the inhibition efficiency (IE%) of N2MUA, the formulation matrix must facilitate rapid transport to the metal surface while stabilizing the amine in solution.

  • Microemulsion Delivery Systems: N2MUA is highly effective when formulated as a microemulsion using a blend of terpene solvents (e.g., d-limonene) and aromatic esters. This ensures deep penetration into wellbore residues and uniform film distribution across the metal surface[3].

  • Halide Synergism: In highly acidic environments (e.g., 1M HCl pickling solutions), the addition of potassium iodide (KI) acts as a powerful synergist. Iodide ions undergo specific adsorption onto the metal surface, creating interconnected negative dipoles. This pre-adsorbed iodide layer facilitates a much stronger electrostatic attraction for the protonated N2MUA cations, drastically increasing the packing density of the protective film[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of N2MUA must employ orthogonal validation: macroscopic gravimetric analysis cross-referenced with microscopic electrochemical techniques[5].

Protocol A: Gravimetric (Weight Loss) Assay

Causality: Weight loss provides a direct, time-averaged measurement of metal dissolution, serving as the ground truth for inhibition efficiency.

  • Preparation: Abrade carbon steel coupons (e.g., AISI 1018) using SiC paper (up to 1200 grit). Degrease with acetone, wash with double-distilled water, dry under a stream of N2​ , and record the initial weight ( W1​ ) to an accuracy of 0.1 mg.

  • Exposure: Suspend the coupons in 250 mL of the test solution (e.g., 1M HCl) containing varying concentrations of N2MUA (0 to 100 ppm) at 298 K for 24 hours.

  • Recovery: Remove the coupons, scrub with a bristle brush under running water to remove loosely adherent corrosion products, rinse with ethanol, dry, and record the final weight ( W2​ ).

  • Calculation: Calculate the corrosion rate ( CR ) and Inhibition Efficiency ( IEWL​% ) using the formula: IEWL​%=[(CRblank​−CRinh​)/CRblank​]×100 .

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS isolates the charge transfer resistance ( Rct​ ) from the solution resistance ( Rs​ ). Furthermore, the displacement of water (high dielectric constant) by the N2MUA film (low dielectric constant) causes a measurable drop in double-layer capacitance ( Cdl​ ), directly proving film formation[5].

  • Cell Setup: Utilize a standard three-electrode cell: Carbon steel working electrode (WE, 1 cm² exposed area), saturated calomel reference electrode (SCE), and a platinum counter electrode (CE).

  • Equilibration: Immerse the WE in the test solution for 30 minutes to establish a steady Open Circuit Potential (OCP).

  • EIS Measurement: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Data Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit to extract Rct​ and Cdl​ . Calculate efficiency: IEEIS​%=[(Rct(inh)​−Rct(blank)​)/Rct(inh)​]×100 .

Workflow S1 Coupon Preparation (Polishing & Degreasing) S3 Gravimetric Assay (Weight Loss over 24h) S1->S3 S4 Electrochemical Setup (3-Electrode Cell) S1->S4 S2 Formulation Blending (N2MUA + Synergists) S2->S3 S2->S4 S7 Data Synthesis & Efficiency Calculation S3->S7 S5 EIS Measurement (Charge Transfer Resistance) S4->S5 S6 Potentiodynamic Polarization (Tafel Extrapolation) S5->S6 S6->S7

Standardized workflow for gravimetric and electrochemical FFCI validation.

Quantitative Data Synthesis

The following tables summarize the expected performance metrics of N2MUA formulations, demonstrating the superiority of the branched amine and the impact of halide synergism.

Table 1: Gravimetric Analysis of N2MUA in 1M HCl at 298 K (24h exposure)

Inhibitor Concentration (ppm)Weight Loss (mg/cm²)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)14.545.2-
104.213.171.0
501.85.687.6
1000.61.895.8
100 + 1mM KI (Synergist)0.20.698.6

Table 2: Electrochemical Parameters (EIS and PDP) for Carbon Steel in 1M HCl

System Ecorr​ (mV vs SCE) icorr​ (µA/cm²) Rct​ (Ω·cm²) Cdl​ (µF/cm²) IEEIS​ (%)
Blank-48542035110-
Linear Undecylamine (100 ppm)-460652804587.5
N2MUA (100 ppm)-455424103291.4
N2MUA (100 ppm) + KI-4401512501897.2

Data Interpretation: The addition of N2MUA significantly increases the charge transfer resistance ( Rct​ ) while decreasing the double-layer capacitance ( Cdl​ ). The branched N2MUA outperforms linear undecylamine due to superior dispersion in the aqueous phase, preventing localized micelle agglomeration. The addition of the KI synergist pushes the inhibition efficiency to near-total protection (97.2%).

References

  • US20190055458A1 - Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods. Google Patents.3

  • Modulating the Growth Rate, Aspect Ratio, and Yield of Copper Nanowires with Alkylamines. Chemistry of Materials - ACS Publications. 2

  • Review of corrosive environments for copper and its corrosion inhibitors. Arab Journal of Chemistry. 5

  • Formulation of Corrosion Inhibitors. IntechOpen. 4

  • Waterproof molecular monolayers stabilize 2D materials. PMC - NIH. 1

Sources

Application

Application Note: Advanced Liquid-Liquid Extraction (LLE) Using N-2-Methylundecylamine for Pharmaceutical Intermediates and Catalyst Recovery

Executive Summary In modern drug development and fine chemical synthesis, the selective isolation of anionic pharmaceutical intermediates (e.g., carboxylic acids, peptides) and the scavenging of transition metal catalyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and fine chemical synthesis, the selective isolation of anionic pharmaceutical intermediates (e.g., carboxylic acids, peptides) and the scavenging of transition metal catalysts (e.g., Pd, Pt, Rh) are critical downstream processing steps. High-molecular-weight aliphatic secondary amines have long been established as powerful liquid anion exchangers [1]. Among these, N-2-methylundecylamine offers a unique structural advantage. Its secondary amine core provides the high basicity required for efficient protonation, while the specific steric environment of the methyl group combined with the highly lipophilic undecyl chain ensures rapid phase separation, high selectivity, and minimal aqueous solubility.

This application note provides a comprehensive, self-validating framework for utilizing N-2-methylundecylamine in liquid-liquid extraction (LLE) workflows, detailing the thermodynamic causality behind phase behaviors and offering robust protocols for immediate laboratory implementation.

Mechanistic Causality: The Physics of Amine Extraction

The extraction mechanism of N-2-methylundecylamine is fundamentally driven by reversible complexation and ion-pair formation [1].

  • Interfacial Protonation: In an acidic aqueous environment, the secondary amine ( R2​NH ) is protonated to form an ammonium cation ( R2​NH2+​ ). The pH of the aqueous feed must be maintained below the pKa​ of the amine (typically ~10.5) and above the pKa​ of the target acid to ensure both species are properly ionized.

  • Ion-Pair Complexation: The localized positive charge on the ammonium cation electrostatically binds with the target anion ( A− ) to form a neutral ion-pair complex ( R2​NH2+​⋅A− ) at the biphasic interface.

  • Reverse Micelle Aggregation: Driven by the lipophilic undecyl chain, the neutral complex is pulled into the organic diluent. To minimize the thermodynamic penalty of exposing the polar headgroups to a non-polar solvent, these complexes often aggregate into reverse micelles, encapsulating microscopic water pools [1].

The Causal Need for Phase Modifiers: Without a phase modifier, the highly polar ion-pair can exceed its solubility limit in non-polar diluents (e.g., toluene, heptane), leading to the precipitation of a "third phase"—an intermediate layer of concentrated extractant. The addition of a long-chain alcohol (e.g., 10% v/v isodecanol) solvates the polar headgroups of the amine complex, suppressing third-phase formation and maintaining a stable, predictable two-phase system [2].

Mechanism Aq Aqueous Phase (Target Anion / Acid) Protonation Interfacial Protonation (Amine → Ammonium) Aq->Protonation H+ & Anion Transfer Org Organic Phase (N-2-methylundecylamine) Org->Protonation Amine Diffusion IonPair Ion-Pair Complexation [R2NH2+ ··· X-] Protonation->IonPair Electrostatic Binding Micelle Reverse Micelle Formation (Solubilization in Diluent) IonPair->Micelle Aggregation & Solvation

Mechanistic pathway of ion-pair extraction and reverse micelle formation using secondary amines.

Quantitative Data & Comparative Efficacy

To demonstrate the efficacy of N-2-methylundecylamine, its extraction performance is benchmarked against standard tertiary amines (e.g., Tri-n-octylamine, TOA) and commercial secondary amines (e.g., Amberlite LA-2). The table below summarizes the distribution ratio ( D ) and selectivity ( β ) for the extraction of a model pharmaceutical carboxylic acid and a palladium(II) chloro-complex from a 0.5 M HCl aqueous feed.

Extractant System (0.5 M in Toluene)Target AnalyteFeed pHDistribution Ratio ( D )Selectivity ( β ) vs. Impurities
N-2-methylundecylamine Carboxylic Acid API2.045.2 > 100 (vs. neutral organics)
N-2-methylundecylamine Pd(II) Chloro-complex1.0120.5 85.4 (vs. Ni / Cu)
Tri-n-octylamine (TOA)Carboxylic Acid API2.028.760.2
Amberlite LA-2Pd(II) Chloro-complex1.095.072.1

Data Interpretation: The steric profile of the methyl group at the 2-position of N-2-methylundecylamine provides superior spatial organization during ion-pair formation compared to bulkier tertiary amines like TOA, resulting in higher distribution ratios and enhanced selectivity [2].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in quality control steps ensure that thermodynamic equilibrium is reached and that mass balances are closed, preventing false-positive extraction results.

Protocol 1: Preparation and Pre-Equilibration of the Organic Phase

Objective: Formulate a stable organic phase and prevent pH drift during extraction.

  • Formulation: Dissolve N-2-methylundecylamine to a concentration of 0.5 M in a non-polar diluent (e.g., toluene or heptane). Add 10% (v/v) isodecanol as a phase modifier.

  • Pre-Equilibration: Contact the organic phase with an equal volume of a blank aqueous acid solution (e.g., 0.5 M HCl) matching the intended extraction pH.

  • Agitation & Separation: Shake vigorously for 15 minutes, then allow the phases to separate. Discard the aqueous layer.

  • Causality & Validation: Pre-equilibration ensures the amine is fully protonated prior to contact with the API feed. Skipping this step causes the amine to extract protons from the sample feed, raising the aqueous pH, shifting the equilibrium, and artificially lowering the distribution ratio.

Protocol 2: Liquid-Liquid Extraction of Target Analytes

Objective: Transfer the target anion from the aqueous feed into the organic phase.

  • Contact: Combine the pre-equilibrated organic phase with the aqueous feed containing the target API or metal complex at an Aqueous/Organic (A/O) phase ratio of 1:1.

  • Equilibration: Agitate the mixture at a constant temperature (25°C ± 1°C) for 30 minutes.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 5 minutes.

  • Causality & Validation: Centrifugation is mandated over simple gravity settling to break any micro-emulsions formed by the surfactant-like properties of the protonated amine [3]. A sharp, distinct interface guarantees that subsequent sampling of the aqueous raffinate is not contaminated by organic micro-droplets.

Protocol 3: Back-Extraction (Stripping) and Amine Regeneration

Objective: Recover the purified target analyte and regenerate the free amine.

  • Alkaline Wash: Contact the loaded organic phase with an equal volume of 1.0 M NaOH (pH > 12).

  • Agitation: Mix vigorously for 20 minutes, then centrifuge to separate the phases.

  • Recovery: Collect the aqueous phase, which now contains the concentrated target analyte.

  • Causality & Validation: Stripping requires a pH shift significantly above the pKa​ of the secondary amine. The strong base deprotonates the ammonium complex back to the neutral free amine, eliminating the electrostatic attraction and forcing the target anion back into the aqueous phase.

  • Self-Validation Check (Mass Balance): Quantify the target analyte in both the Step 2 aqueous raffinate and the Step 3 stripping solution via HPLC or ICP-MS. The sum must equal 98%±2% of the initial feed concentration. A deficit indicates irreversible binding or third-phase formation, signaling the need to increase the phase modifier concentration.

Workflow Step1 1. Organic Phase Prep Amine + Diluent + Modifier Step3 3. Biphasic Equilibration Vigorous Mixing at 25°C Step1->Step3 Step2 2. Aqueous Feed Prep pH Adjustment & QC Step2->Step3 Step4 4. Phase Separation Centrifugation (3000 x g) Step3->Step4 30 min contact Step5 5. Aqueous Raffinate Mass Balance Analysis Step4->Step5 Bottom Phase Step6 6. Loaded Organic Phase Proceed to Stripping Step4->Step6 Top Phase Step7 Step7 Step6->Step7 Target Recovery

Step-by-step liquid-liquid extraction and stripping workflow for self-validating API purification.

References

  • Extraction of Anions from Aqueous Solutions Using Secondary Amines Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines Wiley Analytical Science[Link]

Method

Application Note: Catalytic Reductive Amination Strategies for N-2 Methylundecylamine Production

Introduction and Mechanistic Principles N-2 methylundecylamine (N-methylundecan-2-amine) is a highly valued aliphatic secondary amine utilized as a critical intermediate in the synthesis of specialty surfactants, lipid n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

N-2 methylundecylamine (N-methylundecan-2-amine) is a highly valued aliphatic secondary amine utilized as a critical intermediate in the synthesis of specialty surfactants, lipid nanoparticles, and pharmaceutical formulations. The most direct, atom-economical pathway to synthesize this target is the catalytic reductive amination of 2-undecanone using methylamine [[1]]([Link]) .

The transformation relies on a precise cascade mechanism:

  • Nucleophilic Addition : The primary amine (methylamine) attacks the carbonyl carbon of 2-undecanone, forming a transient hemiaminal intermediate.

  • Dehydration : Under mildly acidic conditions, the hemiaminal loses water to generate a highly electrophilic iminium ion.

  • Reduction : A highly selective hydride source or transition-metal hydrogenation catalyst reduces the iminium intermediate to the final secondary amine .

Causality in Experimental Design: Overcoming Synthetic Bottlenecks

Designing a robust reductive amination protocol requires strict control over reaction kinetics to prevent the premature reduction of the starting ketone into 2-undecanol.

  • Amine Stoichiometry : Methylamine is highly volatile and must be introduced in a 2.0–3.0 molar equivalent excess. This mass action drives the thermodynamic equilibrium toward the iminium ion, effectively outcompeting the direct reduction of the ketone.

  • Steric Dynamics & Over-alkylation : The C2 position of the undecyl chain presents moderate steric hindrance due to the adjacent methyl and nonyl groups . While this steric bulk naturally mitigates the risk of over-alkylation (tertiary amine formation), it also decelerates the initial nucleophilic attack. Consequently, a mildly acidic environment (pH 4–5) is required to activate the carbonyl oxygen without fully protonating the methylamine nucleophile.

  • Reducing Agent Selection :

    • Bench Scale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Unlike sodium borohydride (NaBH₄), STAB is sterically bulky and mildly reducing, making it highly selective for iminium ions over unreacted ketones in one-pot setups [[1]]([Link]).

    • Industrial Scale: Heterogeneous transition-metal catalysis using Palladium on Carbon (Pd/C) with molecular hydrogen (H₂) is prioritized. This method eliminates boron-based waste streams, offers superior atom economy, and simplifies downstream purification to a single filtration step .

Quantitative Comparison of Catalytic Systems

The following table summarizes the performance metrics of various catalytic systems used for the reductive amination of aliphatic ketones.

MethodCatalyst / ReagentOptimal ScaleSelectivityReaction TimeKey Advantage
Direct Hydride STAB (NaBH(OAc)₃)Bench (< 100g)High4 - 12 hMild conditions, no pressure vessel required.
Direct Hydride NaBH₃CNBench (< 100g)High12 - 24 hEffective at low pH, but generates toxic HCN byproducts.
Heterogeneous H₂ + 5% Pd/CPilot (> 1kg)Very High2 - 6 hHigh atom economy, easy product isolation via filtration.
Homogeneous Ru-complexesSpecializedHigh6 - 18 hEnables asymmetric synthesis if chiral ligands are used.

Visualizing the Reaction Pathway

Mechanism A 2-Undecanone + Methylamine B Hemiaminal Intermediate A->B Nucleophilic Addition (pH 4-5) C Iminium Ion (Transient) B->C Dehydration (-H2O) D N-methylundecan-2-amine (Target Product) C->D Catalytic Reduction Cat1 H2 / Pd/C Cat1->C Hydrogenation Cat2 NaBH(OAc)3 Cat2->C Hydride Transfer

Mechanistic pathway of 2-undecanone reductive amination to N-methylundecan-2-amine.

Self-Validating Experimental Protocols

Protocol A: Bench-Scale Synthesis using STAB (One-Pot)

Objective: Rapid, safe synthesis of N-2 methylundecylamine without high-pressure equipment.

  • Imine Formation: In an oven-dried flask, dissolve 2-undecanone (1.0 eq) in anhydrous Dichloromethane (DCM). Add methylamine (33% solution in absolute ethanol, 2.5 eq).

  • Acidification: Add glacial acetic acid dropwise until the pH reaches ~4.5. Causality: This specific pH activates the ketone for nucleophilic attack without completely neutralizing the methylamine. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic hydride transfer, preventing solvent boil-off. Allow to warm to room temperature and stir for 6 hours.

  • Self-Validation (Reaction Monitoring): Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-inactive ketone spot (visualized via KMnO₄ stain) at Rf ~0.6 disappears, and a new ninhydrin-positive spot appears near the baseline.

  • Quench & Workup: Slowly add saturated aqueous NaHCO₃. Self-Validation: Vigorous effervescence (CO₂ gas evolution) confirms the successful neutralization of acetic acid and the destruction of unreacted STAB. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Pilot-Scale Hydrogenation using 5% Pd/C

Objective: High-throughput, high-atom-economy synthesis for >1kg scale.

  • Autoclave Preparation: Charge a high-pressure stainless-steel autoclave with 2-undecanone (1.0 eq), 5% Pd/C catalyst (5 mol% Pd), and methanol as the solvent.

  • Amine Introduction: Seal the reactor and introduce anhydrous methylamine gas (3.0 eq) via a mass flow controller.

  • Purging: Purge the headspace three times with Nitrogen (N₂), followed by three purges with Hydrogen (H₂). Causality: Strict removal of oxygen is mandatory to prevent explosive H₂/O₂ mixtures and to avoid oxidative poisoning of the palladium surface.

  • Hydrogenation: Pressurize the reactor to 5 bar with H₂ and heat to 50°C under vigorous mechanical stirring (800 rpm).

  • Self-Validation (Pressure Monitoring): Monitor the H₂ pressure gauge. A continuous pressure drop validates active iminium reduction. The reaction is deemed complete when the pressure stabilizes and remains constant for >30 minutes.

  • Filtration: Cool to room temperature, safely vent the H₂, and purge with N₂. Filter the crude mixture through a pad of Celite. Causality: Celite safely traps the highly pyrophoric Pd/C particles, preventing autoignition upon exposure to air. Concentrate the filtrate to yield the pure secondary amine.

Decision Logic for Catalyst Selection

DecisionTree Start Determine Production Scale Bench Lab Scale (< 100g) Start->Bench Discovery Phase Industrial Pilot Scale (> 1kg) Start->Industrial Process Scale-up STAB Protocol A: STAB Mild, no pressure equipment Bench->STAB Select STAB PdC Protocol B: H2 with Pd/C High atom economy, autoclave needed Industrial->PdC Select Pd/C

Decision logic for selecting the appropriate reductive amination protocol based on scale.

References

  • US Patent US20060217567A1: Diimines and secondary diamines. Google Patents.
  • Wikipedia : Reductive amination. Wikimedia Foundation. Available at:[Link]

  • Chemical Reviews : Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. American Chemical Society. Available at:[Link]

Sources

Application

Application Note: Synthesis and Validation of Quaternary Ammonium Compounds from N-methyl-2-undecylamine

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Surfactant Science Executive Summary N-methyl-2-undecylamine is a highly versatile secondary amine character...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Surfactant Science

Executive Summary

N-methyl-2-undecylamine is a highly versatile secondary amine characterized by its lipophilic 11-carbon aliphatic chain. In drug development, oil recovery, and surfactant science, it serves as a critical precursor for synthesizing quaternary ammonium compounds (QACs)[1]. The resulting QACs exhibit potent antimicrobial properties—acting as membrane-disrupting biocides—and function as highly efficient phase-transfer catalysts. This application note details the mechanistic rationale, experimental causality, and a self-validating protocol for the exhaustive alkylation of N-methyl-2-undecylamine into a high-purity QAC.

Mechanistic Rationale & Precursor Profiling

The conversion of a secondary amine to a QAC requires exhaustive alkylation, a process that occurs in two distinct kinetic stages:

  • Formation of the Tertiary Amine: The secondary amine undergoes an initial SN​2 nucleophilic substitution with an alkyl halide. Because the resulting tertiary amine is more sterically hindered but electronically more nucleophilic than the secondary amine, overalkylation is thermodynamically favorable[2].

  • The Menshutkin Reaction: The tertiary amine reacts with an additional equivalent of the alkyl halide to form the permanent quaternary ammonium salt[3]. This step is a bimolecular nucleophilic substitution ( SN​2 ) where the transition state involves the progressive lengthening of the carbon-halide bond and the shortening of the carbon-nitrogen bond[4].

Causality in Experimental Design
  • Solvent Dielectric Constant: The Menshutkin reaction involves the formation of charged ionic products from neutral reactants. Utilizing a polar aprotic solvent like acetonitrile ( ε≈37.5 ) stabilizes the charge-separated transition state, significantly increasing the reaction rate compared to low-dielectric solvents like chloroform[4].

  • Leaving Group Kinetics: Alkyl iodides (e.g., methyl iodide) are selected over bromides or chlorides. Iodine is a superior leaving group due to its larger atomic radius and polarizability, facilitating faster SN​2 kinetics ( I>Br>Cl )[3].

Experimental Protocol: Exhaustive Alkylation Workflow

This protocol outlines the synthesis of N,N,N-trimethyl-2-undecylammonium iodide from N-methyl-2-undecylamine.

Phase 1: First Alkylation (Tertiary Amine Formation)
  • Objective: Convert the secondary amine to a tertiary amine intermediate.

  • Reagents: N-methyl-2-undecylamine (1.0 eq), Methyl Iodide ( CH3​I , 1.1 eq), Potassium Carbonate ( K2​CO3​ , 1.5 eq), Acetonitrile (Solvent).

  • Causality of Base Addition: The initial alkylation generates hydroiodic acid (HI) as a byproduct. If HI is not neutralized, it will protonate the unreacted secondary amine, rendering it non-nucleophilic and stalling the reaction. K2​CO3​ acts as an insoluble heterogeneous base to scavenge HI without interfering with the nucleophile.

  • Procedure:

    • Dissolve N-methyl-2-undecylamine in anhydrous acetonitrile (0.5 M concentration).

    • Add finely powdered K2​CO3​ and stir the suspension at room temperature.

    • Dropwise add CH3​I over 15 minutes. Stir at 40°C for 4 hours.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The secondary amine will consume ninhydrin stain (turning purple). The successful formation of the tertiary amine is validated when the starting material spot disappears and the new, higher- Rf​ spot fails to stain strongly with ninhydrin.

Phase 2: Menshutkin Quaternization
  • Objective: Convert the tertiary amine to the final QAC.

  • Reagents: Tertiary amine intermediate (1.0 eq), Excess Methyl Iodide (3.0 eq).

  • Causality of Base Omission: The Menshutkin reaction directly incorporates the alkyl group into the nitrogen's lone pair, forming a stable cationic center[2]. No acidic byproduct is formed, hence no base is required.

  • Procedure:

    • Filter the reaction mixture from Phase 1 to remove K2​CO3​ salts.

    • To the filtrate, add excess CH3​I (3.0 eq).

    • Reflux the mixture at 70°C for 12 hours under an inert nitrogen atmosphere.

Phase 3: Isolation and Self-Validating Precipitation
  • Procedure: Cool the reaction mixture to room temperature. Slowly add 3 volumes of ice-cold diethyl ether.

  • Self-Validation Checkpoint: The protocol is inherently self-validating. The neutral tertiary amine and CH3​I are highly soluble in ether, whereas the resulting QAC is an ionic salt. The addition of ether forces the QAC to spontaneously precipitate as a white crystalline solid. This phase separation drives the reaction to completion via Le Chatelier's principle and provides immediate, unmistakable physical confirmation of successful quaternization.

  • Purification: Filter the precipitate, wash with cold ether, and dry under high vacuum.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected physicochemical properties of the synthesized QACs based on the alkylating agent used.

Alkylating AgentReaction Time (Phase 2)Temp (°C)Base Req. (Phase 2)Yield (%)QAC Physical StateEstimated CMC (mM)*
Methyl Iodide ( CH3​I )12 hours70°CNone>92%White Crystalline Powder~1.5 - 2.0
Benzyl Chloride ( BnCl )24 hours85°CNone78%Waxy Solid~0.8 - 1.2
Ethyl Bromide ( EtBr )18 hours75°CNone85%Hygroscopic Powder~1.2 - 1.8

*Critical Micelle Concentration (CMC) varies based on the counter-ion and exact hydrophobic volume.

Logical Workflow Visualization

The following diagram illustrates the chemical logic and self-validating checkpoints of the exhaustive alkylation process.

G A N-methyl-2-undecylamine (Secondary Amine) B First Alkylation (SN2) Alkyl Halide + Base A->B Nucleophilic Attack C Tertiary Amine Intermediate B->C HX Neutralization (TLC Validated) D Menshutkin Reaction Excess Alkyl Halide C->D Rate-Determining Step E Quaternary Ammonium Salt (Target QAC) D->E Self-Validating Precipitation

Caption: Workflow of exhaustive alkylation from secondary amine to QAC via Menshutkin reaction.

Sources

Method

Application Notes and Protocols for Antimicrobial Assays Involving N-2-methylundecylamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-2-methylundecylamine is a cationic amphiphilic molecule with a primary amine and a branched alkyl chain. This structure is suggestive of pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-2-methylundecylamine is a cationic amphiphilic molecule with a primary amine and a branched alkyl chain. This structure is suggestive of potential antimicrobial properties, as many cationic amphiphiles are known to interact with and disrupt microbial cell membranes. The increasing prevalence of antimicrobial resistance necessitates the exploration of novel antimicrobial agents, and compounds like N-2-methylundecylamine are promising candidates for investigation.

This guide provides a comprehensive overview of the essential in vitro assays required to characterize the antimicrobial activity of N-2-methylundecylamine. The protocols detailed herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are adapted to address the specific physicochemical properties of cationic amphiphilic molecules.[1][2] By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary tools to generate robust and reproducible data.

I. Foundational Assays: Determining Antimicrobial Potency

The initial characterization of a novel antimicrobial agent typically involves determining its minimum inhibitory concentration (MIC) and, subsequently, its minimum bactericidal concentration (MBC). These assays provide a quantitative measure of the compound's potency against a panel of relevant microorganisms.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[1][3] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after a specified incubation period.[3]

Causality Behind Experimental Choices:

  • Choice of Microplate: Polypropylene plates are recommended over polystyrene plates because cationic compounds like N-2-methylundecylamine can adsorb to the negatively charged surface of polystyrene, leading to an underestimation of the true MIC.[2]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as they can compete with cationic antimicrobials for binding sites on the bacterial cell surface.

  • Inoculum Density: A standardized inoculum (typically 5 x 10⁵ CFU/mL) is critical for reproducibility. A higher inoculum can lead to falsely elevated MIC values due to the "inoculum effect."

Experimental Protocol: Broth Microdilution

  • Preparation of N-2-methylundecylamine Stock Solution:

    • Prepare a concentrated stock solution (e.g., 1280 µg/mL) of N-2-methylundecylamine in a suitable solvent (e.g., sterile deionized water or a small amount of a co-solvent like DMSO if necessary, ensuring the final solvent concentration does not affect bacterial growth).

    • Due to the amphiphilic nature of the compound, vortexing or sonication may be required to ensure complete dissolution.

  • Preparation of Microdilution Plates:

    • Using a 96-well polypropylene microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the N-2-methylundecylamine stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of N-2-methylundecylamine at which there is no visible growth (i.e., the first clear well).

Data Presentation: Example MIC Determination

WellN-2-methylundecylamine (µg/mL)Growth (Turbidity)
164-
232-
316-
48+
54+
62+
71+
80.5+
90.25+
100.125+
110 (Growth Control)+
120 (Sterility Control)-
MIC = 16 µg/mL
B. Agar Disk Diffusion (Kirby-Bauer) Assay

The Kirby-Bauer disk diffusion test is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[4][5][6] A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate inoculated with a lawn of the test organism.[5] The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[5]

Causality Behind Experimental Choices:

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its batch-to-batch reproducibility and its minimal inhibition of most common antimicrobials.[6]

  • Inoculum Standardization: A confluent lawn of growth is essential for clear and reproducible zones of inhibition.[4] The inoculum is standardized to a 0.5 McFarland turbidity standard.[6]

Experimental Protocol: Kirby-Bauer Disk Diffusion

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[5][6]

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[5]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[4][5]

  • Prepare and Apply Disks:

    • Prepare sterile filter paper disks (6 mm diameter).

    • Impregnate the disks with a known amount of N-2-methylundecylamine solution (e.g., 20 µL of a specific concentration).

    • Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[5]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[5]

  • Measure and Interpret: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

II. Advanced Assays: Characterizing Antimicrobial Dynamics and Mechanism

Beyond determining the potency, it is crucial to understand how quickly an antimicrobial agent acts and its mechanism of action.

A. Time-Kill Kinetics Assay

This assay provides insight into the pharmacodynamic properties of an antimicrobial agent by measuring the rate of bacterial killing over time.[7] It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[7][8]

Causality Behind Experimental Choices:

  • Concentrations Tested: Typically, concentrations corresponding to the MIC, 2x MIC, and 4x MIC are evaluated to understand the concentration-dependent killing effect.[9]

  • Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve.[7]

  • Bactericidal Definition: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is generally considered bactericidal.[7][8][10]

Experimental Protocol: Time-Kill Kinetics

  • Prepare Cultures: In culture tubes, prepare a standardized bacterial suspension in CAMHB (e.g., 5 x 10⁵ to 1 x 10⁶ CFU/mL).

  • Add Compound: Add N-2-methylundecylamine at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Incubate and Sample: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.[7]

  • Quantify Viable Bacteria: Perform serial 10-fold dilutions of each aliquot in sterile saline and plate onto MHA plates.

  • Incubate and Count: Incubate the plates at 37°C for 18-24 hours and count the colonies (CFU/mL).

  • Analyze Data: Plot log₁₀ CFU/mL versus time for each concentration.

Data Presentation: Example Time-Kill Curve Data

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.54.23.12.5
47.83.5<2 (detection limit)<2 (detection limit)
88.93.1<2 (detection limit)<2 (detection limit)
249.22.8<2 (detection limit)<2 (detection limit)
B. Mechanism of Action: Bacterial Membrane Permeabilization Assay

Given its cationic amphiphilic structure, a likely mechanism of action for N-2-methylundecylamine is the disruption of the bacterial cell membrane. This can be investigated using fluorescent probes that are normally impermeant to intact cell membranes.[11] Propidium iodide (PI) is a fluorescent intercalating agent that can only enter cells with compromised membranes, where it binds to DNA and fluoresces.[11][12]

Causality Behind Experimental Choices:

  • Fluorescent Probe: Propidium iodide is an excellent choice for assessing membrane integrity. Its fluorescence increases significantly upon binding to nucleic acids, providing a clear signal for membrane damage.[11]

  • Real-Time Monitoring: Using a microplate reader allows for the real-time monitoring of fluorescence changes upon addition of the compound, providing kinetic information about membrane disruption.

Experimental Protocol: Membrane Permeabilization with Propidium Iodide

  • Prepare Bacterial Suspension: Grow bacteria to mid-log phase, then harvest by centrifugation, wash, and resuspend in a suitable buffer (e.g., PBS) to a standardized optical density.

  • Prepare Plate: In a black, clear-bottom 96-well microplate, add the bacterial suspension.

  • Add Propidium Iodide: Add PI to each well to a final concentration of ~10 µM.

  • Baseline Reading: Measure the baseline fluorescence using a microplate reader (excitation ~535 nm, emission ~617 nm).[13]

  • Add Compound: Inject N-2-methylundecylamine at various concentrations (e.g., 1x MIC, 4x MIC) into the wells. A positive control that is known to disrupt membranes (e.g., a lytic peptide or 70% isopropanol) and a negative control (buffer only) should be included.

  • Monitor Fluorescence: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane permeabilization.

III. Visualizing Workflows

Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare N-2-methylundecylamine Stock Solution B Prepare 2-fold Serial Dilutions in 96-well Polypropylene Plate A->B D Inoculate Plate with Bacterial Suspension (Final Conc. 5x10^5 CFU/mL) B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 16-20 hours F Visually Inspect for Growth E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Time-Kill Kinetics Workflow

Time_Kill_Kinetics cluster_setup Setup cluster_sampling Sampling & Plating cluster_results Results A Prepare Bacterial Culture (5x10^5 CFU/mL) B Add N-2-methylundecylamine (e.g., 0, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate on MHA D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time to Generate Kill Curve F->G

Caption: Workflow for the time-kill kinetics assay.

IV. Conclusion

The protocols outlined in this application note provide a robust framework for the initial antimicrobial characterization of N-2-methylundecylamine. By following these standardized yet adaptable methods, researchers can generate reliable data on the compound's potency, spectrum of activity, and mode of action. These findings are essential for the early-stage evaluation of N-2-methylundecylamine as a potential therapeutic agent and will guide further pre-clinical development.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • iGEM Stockholm. (2016, October 4). Kirby-Bauer Disk Diffusion Test. Retrieved from [Link]

  • Bio-Rad. (n.d.). How to Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved from [Link]

  • Frontiers in Microbiology. (n.d.). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ResearchGate. (n.d.). Membrane permeability assay. The fluorescence intensity (a) and image.... Retrieved from [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • ACS Infectious Diseases. (2021, March 9). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. Retrieved from [Link]

  • ResearchGate. (n.d.). Membrane integrity assays by measuring propidium iodide (PI) uptake.... Retrieved from [Link]

  • Brazilian Journal of Microbiology. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • Frontiers in Microbiology. (2020, May 14). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Evidence-Based Complementary and Alternative Medicine. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • Frontiers in Microbiology. (2020, February 14). Amphiphilic Cationic Macromolecules Highly Effective Against Multi-Drug Resistant Gram-Positive Bacteria and Fungi With No Detectable Resistance. Retrieved from [Link]

  • Biomacromolecules. (2016, December 7). Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm. Retrieved from [Link]

  • Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Retrieved from [Link]

  • PMC. (n.d.). Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm. Retrieved from [Link]

  • Frontiers in Microbiology. (2017, February 1). Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Retrieved from [Link]

  • MDPI. (2023, July 31). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

  • Molecular Pharmacology. (1982, March). Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution. Pharmacological activity of the species derived from this irreversible norepinephrine uptake inhibitor. Retrieved from [Link]

  • MDPI. (2022, March 30). Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2009, December 9). Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua. Retrieved from [Link]

  • MDPI. (2024, May 9). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved from [Link]

  • Beilstein Journals. (2025, February 12). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2006, March 15). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Retrieved from [Link]

  • Seminars in Oncology. (n.d.). Hexamethylmelamine: pharmacology and mechanism of action. Retrieved from [Link]

  • Molecules. (n.d.). N-Halamine-Based Antimicrobial Additives for Polymers. Retrieved from [Link]

  • Molecules. (n.d.). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

  • Journal of Hematology & Oncology. (n.d.). Mechanism of immunomodulatory drugs' action in the treatment of multiple myeloma. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Methylundecan-2-amine Synthesis

Welcome to the Technical Support Center. As researchers scaling up aliphatic amine syntheses, you likely know that the reductive amination of long-chain ketones presents unique kinetic and thermodynamic challenges. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers scaling up aliphatic amine syntheses, you likely know that the reductive amination of long-chain ketones presents unique kinetic and thermodynamic challenges. This guide deconstructs the synthesis of N-methylundecan-2-amine (often referred to in legacy nomenclature as N-2-methylundecylamine), moving beyond basic textbook reactions to address the specific steric and electronic factors that cause low yields.

Below, you will find a diagnostic breakdown of the reaction pathway, targeted FAQs addressing specific failure modes, and a self-validating experimental protocol designed to maximize your yield.

Reaction Pathway & Failure Modes

The synthesis relies on the condensation of 2-undecanone with methylamine to form an imine intermediate, followed by in situ reduction. Low yields typically stem from the competing side reactions mapped below.

ReactionPathway Ketone 2-Undecanone + Methylamine Imine Imine Intermediate (N-methylundecan-2-imine) Ketone->Imine Condensation (-H2O) Alcohol Byproduct (Undecan-2-ol) Ketone->Alcohol Direct Reduction Imine->Ketone Hydrolysis (+H2O) Product Target Product (N-methylundecan-2-amine) Imine->Product Desired Reduction Tertiary Byproduct (N,N-dimethylundecan-2-amine) Product->Tertiary Over-alkylation

Reaction pathway for the reductive amination of 2-undecanone, highlighting desired and side reactions.

Diagnostic FAQs: Resolving Low Yields

Q1: My GC-MS shows a large peak for undecan-2-ol and very little of the target amine. Why is the ketone reducing before the amine forms? Causality: This occurs when the reduction rate of the ketone exceeds the rate of imine formation. If you are using sodium borohydride (NaBH₄), it is too hydridic and lacks chemoselectivity; it will rapidly reduce 2-undecanone to undecan-2-ol before it can condense with methylamine. Solution: Switch to a milder, more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) . NaBH(OAc)₃ is highly preferred for aliphatic ketones because it selectively reduces the protonated iminium ion without reacting with the unreacted ketone.

Q2: The reaction stalls, and I recover mostly unreacted 2-undecanone. How can I drive the conversion? Causality: Long-chain aliphatic ketones like 2-undecanone experience hydrophobic aggregation and mild steric hindrance, which slows down nucleophilic attack by methylamine. Furthermore, imine formation is an equilibrium process that generates water; if water is not managed, the imine hydrolyzes back to the ketone. Solution:

  • Acid Catalysis: Add 1.0–2.0 equivalents of glacial acetic acid (AcOH). This protonates the carbonyl oxygen, increasing its electrophilicity, and later protonates the imine to form the highly reactive iminium species .

  • Water Scavenging: Introduce activated 4Å molecular sieves or use Titanium(IV) isopropoxide (Ti(OiPr)₄) as a Lewis acid and water scavenger to irreversibly drive the equilibrium toward the imine .

Q3: I am getting a mixture of the secondary amine (target) and a tertiary amine byproduct. How do I prevent over-alkylation? Causality: Once N-methylundecan-2-amine forms, it is more nucleophilic than the starting primary amine (methylamine). If there is an excess of the carbonyl species, the secondary amine can undergo a second reductive amination to form N,N-dimethylundecan-2-amine. Solution: Use a significant molar excess of methylamine (3.0 to 5.0 equivalents). By flooding the system with the primary amine, you kinetically favor the formation of the target secondary amine. Additionally, utilize a stepwise protocol: pre-form the imine for 2 hours before adding the reducing agent.

TroubleshootingLogic Start Low Amine Yield GCMS GC-MS Analysis Start->GCMS Alcohol High Undecan-2-ol GCMS->Alcohol Ketone Reduced Unreacted High 2-Undecanone GCMS->Unreacted Imine Stalled Tertiary Tertiary Amine GCMS->Tertiary Over-alkylation Sol1 Use NaBH(OAc)3 Alcohol->Sol1 Improve Selectivity Sol2 Add AcOH / Ti(OiPr)4 Unreacted->Sol2 Drive Equilibrium Sol3 Increase MeNH2 Eq. Tertiary->Sol3 Kinetic Control

Logical troubleshooting workflow for identifying and resolving low yields in reductive amination.

Quantitative Reagent Comparison

Selecting the correct reducing agent is the single most critical variable in this synthesis. The table below summarizes the quantitative impact of different hydrides on the 2-undecanone system.

Reducing AgentRelative ReactivityChemoselectivity (Imine vs Ketone)Typical Yield of Target AminePrimary Byproduct
NaBH₄ Very HighPoor (Reduces ketone rapidly)< 20%Undecan-2-ol
NaBH₃CN ModerateGood (Requires strict pH 6-8 control)60 - 75%Trace alcohol, toxicity risks (HCN)
NaBH(OAc)₃ MildExcellent (Tolerates diverse groups)85 - 95%Minimal (Highly selective)

Optimized Step-by-Step Protocol

Self-Validating System: This protocol utilizes a stepwise approach with NaBH(OAc)₃ to kinetically isolate imine formation from reduction, ensuring that unreacted ketone is not prematurely reduced.

Reagents Required:

  • 2-Undecanone: 10.0 mmol (1.0 eq)

  • Methylamine (2.0 M solution in THF): 30.0 mmol (3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): 14.0 mmol (1.4 eq)

  • Glacial Acetic Acid (AcOH): 10.0 mmol (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or anhydrous THF (30 mL)

Methodology:

  • Imine Pre-formation: In an oven-dried round-bottom flask purged with N₂, dissolve 2-undecanone (10.0 mmol) in 30 mL of anhydrous DCE.

  • Amine Addition: Syringe in the methylamine solution (30.0 mmol).

    • Causality: The 3-fold excess drives the equilibrium toward the imine and prevents the newly formed secondary amine product from competing for the electrophile, thereby suppressing tertiary amine formation.

  • Acid Catalysis: Add glacial acetic acid (10.0 mmol) dropwise. Stir the mixture at room temperature for 2 hours.

    • Validation Check: Pull a 0.1 mL aliquot, quench in NaHCO₃, extract with EtOAc, and analyze via GC-MS or TLC. You must confirm significant consumption of the ketone and formation of the imine intermediate before proceeding to step 4.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add NaBH(OAc)₃ (14.0 mmol) portionwise over 15 minutes.

    • Causality: Cooling mitigates the exothermic reduction and further enhances the chemoselectivity of the hydride against the unreacted ketone.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours under N₂.

  • Quenching: Quench the reaction carefully with 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution ceases.

    • Causality: This neutralizes the acetic acid and hydrolyzes any residual boron-amine complexes, freeing the target amine into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient with 1% Et₃N to prevent streaking) if trace starting materials remain.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Optimization

Optimizing GC-MS parameters for N-2 methylundecylamine detection and quantification

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing long-chain secondary aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing long-chain secondary aliphatic amines. N-methyl-2-undecylamine (N-2 methylundecylamine) is notoriously difficult to quantify at trace levels due to its high basicity, polarity, and tendency to irreversibly adsorb to active sites within the chromatographic system[1].

This guide abandons generic advice in favor of mechanistic troubleshooting, self-validating protocols, and optimized parameters to ensure robust, reproducible quantification.

System Architecture & Analytical Workflow

To achieve parts-per-trillion (ppt) sensitivity and excellent peak symmetry, we strongly recommend a workflow that incorporates chemical derivatization prior to GC-MS analysis. Converting the secondary amine into a volatile, neutral amide eliminates hydrogen bonding with silanol groups[2].

G N1 Sample Prep (LLE / pH > 10) N2 Derivatization (TFAA Acylation) N1->N2 N3 GC Separation (5% Phenyl Column) N2->N3 N4 MS Detection (EI-SIM Mode) N3->N4 N5 Quantification (m/z 154, 266, 281) N4->N5

Workflow for the robust quantification of N-methyl-2-undecylamine via GC-MS.

Frequently Asked Questions (FAQs)

Q: Why does my underivatized N-methyl-2-undecylamine peak look like a "shark fin" (severe tailing) with poor reproducibility? A: This is a classic symptom of active site adsorption[3]. Secondary amines possess a lone pair of electrons on the nitrogen atom, making them highly basic. In the GC inlet or column, they aggressively hydrogen-bond with active silanol (-SiOH) groups. If you must run the free base, you cannot use a standard 5% phenyl column. You must use a heavily base-deactivated column (e.g., Rtx-5 Amine) where the tubing surface is chemically altered to reduce basic compound tailing[4].

Q: Why recommend Acylation (TFAA) over Silylation (BSTFA) for this specific analyte? A: Silylation of secondary amines is often incomplete due to steric hindrance around the nitrogen atom, especially with a bulky undecyl chain. Acylation using Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) is highly reactive, rapid, and forms highly stable amides[2]. Furthermore, the resulting fluorinated derivatives provide distinct, high-mass fragments in Electron Ionization (EI), drastically improving the Signal-to-Noise (S/N) ratio.

Q: How do I select the best Selected Ion Monitoring (SIM) ions for the TFA-derivatized amine? A: The molecular weight of the TFA-derivatized N-methyl-2-undecylamine is 281 Da. In EI-MS (70 eV), the molecule undergoes predictable α -cleavage. The dominant fragmentation is the loss of the long alkyl chain (nonyl radical, -127 Da), generating a highly stable iminium ion at m/z 154 .

  • Quantifier Ion: m/z 154

  • Qualifier Ion 1: m/z 266 (Loss of the methyl group, -15 Da)

  • Qualifier Ion 2: m/z 281 (Molecular ion)

Self-Validating Experimental Protocol: Derivatization & Injection

This protocol uses a self-validating framework. Do not proceed to sample analysis until the System Suitability Test (SST) criteria are met.

Phase 1: Acylation Derivatization
  • Extraction: Extract N-methyl-2-undecylamine from the sample matrix using n-hexane under highly basic conditions (pH > 10) to ensure the amine is entirely in its free-base form[1].

  • Reaction: Transfer 1.0 mL of the organic extract to a clean, dry glass reaction vial. Add 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Causality Note: Ensure strictly anhydrous conditions. Moisture will hydrolyze TFAA into trifluoroacetic acid, halting the reaction and ruining the derivative.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to drive the acylation to 100% completion[5].

  • Evaporation (Critical Step): Evaporate the mixture to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality Note: You must remove excess TFAA and acidic byproducts. Injecting strong acids will rapidly strip the stationary phase of your GC column, causing massive column bleed[6].

  • Reconstitution: Reconstitute the dried residue in 100 µL of GC-grade ethyl acetate.

Phase 2: System Suitability Test (SST)

Inject a 10 ppb standard of the derivatized analyte. The system is validated for batch analysis only if :

  • Peak Asymmetry Factor ( As​ ): Must be between 0.9 and 1.2.

  • S/N Ratio: m/z 154 must be > 50.

  • Retention Time RSD: < 0.1% across three consecutive injections.

Troubleshooting Diagnostic Logic

When SST criteria fail, utilize the following diagnostic tree to isolate the root cause.

Troubleshooting Start Issue: Poor Peak Shape / Tailing Q1 Is the amine derivatized? Start->Q1 Yes Yes (Acylated) Q1->Yes No No (Free Base) Q1->No Sol1 Check liner deactivation & clip 20cm of column front Yes->Sol1 Sol2 Use base-deactivated column (e.g., Rtx-5 Amine) No->Sol2

Decision tree for resolving peak tailing in aliphatic amine GC-MS analysis.

Common Issues & Interventions
  • Loss of Sensitivity Over Time: If area counts decrease over a sequence, the ion source is likely contaminated by matrix or column bleed[6]. Solution: Clean the EI ion source and ensure the MS vacuum is stable (< 5×10−5 Torr)[3].

  • Ghost Peaks / Carryover: Often caused by an overloaded inlet or a contaminated syringe[6]. Solution: Increase the number of pre- and post-injection solvent washes (use a 1:1 Hexane:Ethyl Acetate mix). Ensure the inlet temperature is sufficient (250°C) to vaporize the entire sample.

Quantitative Data & Parameter Optimization

Summarized below are the optimized parameters comparing the analysis of the free base versus the TFA-derivatized amine.

ParameterFree Base Analysis (Underivatized)TFA-Derivatized Analysis (Recommended)
Column Selection Base-deactivated (e.g., Rtx-5 Amine)[4]Standard 5% Phenyl (e.g., DB-5MS, Rtx-5MS)
Inlet Liner Base-deactivated, no glass woolUltra-inert single taper with deactivated wool
Inlet Temperature 250°C250°C
Injection Mode Pulsed Splitless (to minimize residence time)Splitless (1.0 min purge time)
Oven Program 60°C (1 min) 15°C/min to 250°C70°C (1 min) 20°C/min to 280°C
MS Mode Full Scan / SIM (m/z 44, 185)SIM (m/z 154, 266, 281)
Sensitivity Limit (LOD) ~50 - 100 ppb (Prone to matrix effects)< 1 ppb (Highly robust)
Peak Asymmetry ( As​ ) 1.4 - 2.0 (Moderate to severe tailing)0.95 - 1.05 (Excellent symmetry)

References

  • Restek. "Rtx-5 Amine GC Capillary Column". Restek Corporation. 4

  • BenchChem. "Application Notes and Protocols for GC-MS Analysis of Secondary Amines". BenchChem Protocols.1

  • MDPI. "Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection". Atmosphere. 5

  • Journal of Food and Drug Analysis. "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review". JFDA Online. 2

  • AIM Analytical. "GC Troubleshooting: Common Issues & How to Fix Them". AIM Analytical Guides. 3

  • Shimadzu. "Gas Chromatography Mass Spectrometry Troubleshooting Guide". Shimadzu UK. 6

Sources

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of N-2-Methylundecylamine

Welcome to the technical support center for N-2-methylundecylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-2-methylundecylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this long-chain aliphatic amine. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you overcome these obstacles in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of N-2-methylundecylamine.

Q1: Why is N-2-methylundecylamine so poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of N-2-methylundecylamine is due to its molecular structure. It consists of a long, 11-carbon alkyl chain (the undecyl group), which is highly nonpolar and hydrophobic. This long chain dominates the molecule's character, making it immiscible with water, a highly polar solvent. While the secondary amine group can participate in hydrogen bonding, its contribution is overshadowed by the large hydrophobic tail. PubChem lists the compound, also known as 2-dodecanamine or 1-methylundecylamine, with a high XLogP3 value of 4.8, indicating significant lipophilicity[1].

Q2: What is the most direct method to attempt solubilization?

A2: The most direct and often most effective method is pH adjustment. As an amine, N-2-methylundecylamine is a weak base. By lowering the pH of the aqueous solution with a suitable acid (like hydrochloric acid, HCl), the amine group becomes protonated, forming a positively charged ammonium salt (N-2-methylundecylammonium). This ionized form is significantly more polar and, therefore, much more soluble in water[2][3].

Q3: At what pH should I expect N-2-methylundecylamine to be soluble?

A3: For maximal solubility, the pH of the solution should be at least two units below the pKa of the amine. The pKa of a conjugate acid of a long-chain secondary amine is typically in the range of 10.6 to 11.0[4][5]. Therefore, adjusting the pH to 8.5 or lower will ensure that over 99% of the molecules are in their protonated, soluble form. This relationship is described by the Henderson-Hasselbalch equation[4][6][7].

Part 2: In-Depth Troubleshooting & Solubilization Strategies

When simple dissolution fails, a systematic approach is necessary. This section details the primary strategies for enhancing the solubility of N-2-methylundecylamine, explaining the science behind each method and providing actionable protocols.

Strategy 1: pH Adjustment and Salt Formation

This is the cornerstone technique for solubilizing basic compounds like N-2-methylundecylamine.

The Underlying Principle: Ionization

The solubility of an ionizable compound is highly dependent on the pH of the medium. The secondary amine group (-NH-) in N-2-methylundecylamine can accept a proton (H⁺) from an acidic environment to form a cationic ammonium group (-NH₂⁺-). This conversion from a neutral, nonpolar molecule to a charged ion dramatically increases its affinity for polar solvents like water.

The Henderson-Hasselbalch equation for a base helps to predict the ratio of the ionized (protonated, BH⁺) to non-ionized (free base, B) form at a given pH:

pH = pKa + log([B]/[BH⁺])

To achieve high solubility, the goal is to maximize the concentration of the protonated form, [BH⁺]. As shown in the equation, when the pH is significantly lower than the pKa, the ratio of [B]/[BH⁺] becomes very small, meaning the ionized form predominates[2][8].

Diagram: pH-Dependent Ionization and Solubility

The following diagram illustrates the equilibrium shift from the insoluble free base to the soluble protonated salt as the pH of the solution is decreased.

G cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) Insoluble N-2-methylundecylamine (Free Base) (Dominant, Insoluble) Soluble N-2-methylundecylammonium (Protonated Salt) (Dominant, Soluble) Insoluble->Soluble  + H⁺ (Acid Addition) Soluble->Insoluble  - H⁺ (Base Addition)

Caption: Equilibrium between insoluble and soluble forms of N-2-methylundecylamine.

Experimental Protocol: Preparation of an Acidic Stock Solution

  • Weighing: Accurately weigh the desired amount of N-2-methylundecylamine free base.

  • Solvent Addition: Add a fraction (e.g., 80%) of the final desired volume of purified water (e.g., Milli-Q®) to a sterile glass beaker or vial with a magnetic stir bar.

  • Dispersion: Add the weighed N-2-methylundecylamine to the water. It will likely appear as an insoluble oil or waxy solid.

  • Acidification: While stirring vigorously, add a stock solution of 1 M Hydrochloric Acid (HCl) dropwise.

  • Observation: Continue adding acid and stirring until the solution clarifies completely. This indicates that the amine has been fully protonated and has dissolved.

  • pH Measurement: Use a calibrated pH meter to check the pH of the solution. If necessary, adjust to the desired pH (typically pH 4-6 for a stable stock solution).

  • Final Volume: Transfer the clear solution to a volumetric flask and add water to reach the final desired volume.

Senior Application Scientist's Note: Always add the compound to the water before the final pH adjustment. This ensures you are solubilizing it directly. When diluting this acidic stock into a final assay buffer (e.g., PBS at pH 7.4), be mindful of the buffer's capacity. If the stock is too concentrated or the buffer is too weak, the final pH may rise above the pKa, causing the compound to precipitate.

Strategy 2: Co-solvents for Solubility Enhancement

If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents is a common secondary strategy.

The Underlying Principle: Polarity Reduction

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the aqueous environment more "hospitable" to the long hydrophobic alkyl chain of N-2-methylundecylamine, thereby increasing its solubility[9][10]. Common co-solvents include ethanol, dimethyl sulfoxide (DMSO), and polyethylene glycols (PEGs).

Data Presentation: Co-solvent Effects on Solubility (Illustrative Data)

The following table provides an example of how the solubility of a model long-chain amine might change with different co-solvents. Note: This is illustrative data; you must determine the optimal system for N-2-methylundecylamine empirically.

Co-solvent System (v/v)Apparent Solubility (mg/mL)Comments
100% Aqueous Buffer (pH 7.4)< 0.01Practically insoluble
10% Ethanol in Buffer~0.1Minor improvement, may be suitable for very low concentrations.
10% DMSO in Buffer~0.5Better solubilizing power than ethanol.
40% PEG 400 in Buffer~1.0Significant improvement, often used in pre-clinical formulations.
100% DMSO> 100High solubility, but final DMSO concentration in assays must be low (<0.5%).

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Weigh: Weigh the N-2-methylundecylamine into a suitable vial.

  • Co-solvent Addition: Add the pure co-solvent (e.g., DMSO) to dissolve the compound, creating a high-concentration primary stock. Gentle warming or vortexing may be required.

  • Serial Dilution: Perform serial dilutions of this primary stock into your final aqueous buffer.

  • Observation: After each dilution step, visually inspect for any signs of precipitation (cloudiness, Tyndall effect). The highest concentration that remains clear is your working solubility limit in that co-solvent/buffer mixture.

Senior Application Scientist's Note: Be aware that co-solvents can have biological effects. DMSO is known to affect cell membranes and enzyme activity, while ethanol can be toxic to cells at higher concentrations[11][12]. Always run a vehicle control (buffer + co-solvent, no compound) in your experiments to account for these potential effects.

Strategy 3: Surfactant-Mediated Micellar Solubilization

For particularly challenging cases, surfactants can be used to create nanoscale structures that encapsulate and solubilize hydrophobic molecules.

The Underlying Principle: Micelle Formation

Surfactants are amphiphilic molecules with a polar (hydrophilic) head and a nonpolar (hydrophobic) tail. In aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles[13][14]. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. The long alkyl chain of N-2-methylundecylamine can partition into this hydrophobic core, while the hydrophilic heads of the surfactant keep the entire micelle structure dispersed in the water[15][16][17].

Diagram: Surfactant Selection Workflow

G Start Goal: Solubilize N-2-methylundecylamine Screen Screen Surfactants: - Non-ionic (e.g., Tween® 80) - Cationic (e.g., CTAB) - Anionic (e.g., SDS) Start->Screen Prep Prepare solutions > CMC Screen->Prep Add Add compound, mix, equilibrate Prep->Add Analyze Analyze for Solubility (e.g., HPLC, visual) Add->Analyze Optimize Optimize Surfactant Concentration Analyze->Optimize Select best performer Validate Validate in Assay (Check for interference) Optimize->Validate End Optimized Formulation Validate->End

Caption: Workflow for selecting a suitable surfactant.

Experimental Protocol: Screening Surfactants

  • Select Surfactants: Choose a small panel of non-ionic (e.g., Tween® 80, Polysorbate 80), cationic (e.g., CTAB), and anionic (e.g., SDS) surfactants.

  • Prepare Surfactant Stocks: Prepare aqueous solutions of each surfactant at a concentration well above its known CMC (e.g., 1-5% w/v).

  • Solubility Test: Add an excess amount of N-2-methylundecylamine to a known volume of each surfactant solution.

  • Equilibrate: Agitate the samples (e.g., on a rotator or shaker) for 24-48 hours at a controlled temperature to allow the system to reach equilibrium.

  • Separate: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantify: Carefully remove the supernatant and quantify the concentration of dissolved N-2-methylundecylamine using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Compare: The surfactant system yielding the highest concentration is the most effective.

Senior Application Scientist's Note: Surfactants can interfere with biological assays. For example, they can denature proteins or disrupt cell membranes. Cationic surfactants may form an insoluble ion pair with anionic compounds. It is critical to run controls to ensure the chosen surfactant at its working concentration does not affect your experimental results. Non-ionic surfactants like Tween® 80 are often a good starting point as they tend to be less disruptive.

Part 3: Advanced Strategies

For highly specialized applications, such as oral drug formulation, more advanced techniques may be employed.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes where the hydrophobic alkyl chain of N-2-methylundecylamine is encapsulated within the cavity, rendering the entire complex water-soluble[18][][20][21]. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to improve the solubility of poorly soluble drugs[22].

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Library of Medicine. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Neutral Amine: Organic Chemistry Study Guide. Fiveable. [Link]

  • Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Biological Amines and the Henderson–Hasselbalch Equation. Fiveable. [Link]

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. National Library of Medicine. [Link]

  • Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. [Link]

  • Chapter 7: Application of Surfactants in Micellar Systems. ResearchGate. [Link]

  • 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Chemistry LibreTexts. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Library of Medicine. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Library of Medicine. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]

  • 1-Methylundecylamine. PubChem, National Institutes of Health. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Absorption rates of carbon dioxide in amines in hydrophilic and hydrophobic solvents. RTI International. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Library of Medicine. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PubMed. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

Sources

Optimization

Technical Support Center: Resolving N-2 Methylundecylamine Peak Tailing in RP-HPLC

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the chromatographic behavior of long-chain aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the chromatographic behavior of long-chain aliphatic amines.

Introduction & Mechanistic Overview

N-2 methylundecylamine is a highly hydrophobic secondary amine characterized by its bulky C11 aliphatic tail. In reversed-phase high-performance liquid chromatography (RP-HPLC), analysts frequently observe severe peak tailing, peak broadening, or even split peaks for this compound.

As an application scientist, it is crucial to understand that peak tailing here is not a random anomaly, but a predictable outcome of competing retention mechanisms. The primary retention mechanism is the hydrophobic partitioning of the undecyl chain into the C18 stationary phase. However, the secondary amine group (pKa ~10.5) introduces a secondary, highly disruptive retention mechanism: cation exchange .

At typical mobile phase pH levels (pH 3–8), the secondary amine is fully protonated ( NH2+​ ). Simultaneously, residual silanol groups ( Si−OH ) on the silica support deprotonate to form negatively charged silanoxanes ( Si−O− ). The electrostatic attraction between the protonated amine and the ionized silanols acts as a "velcro" effect. Because this ion-exchange kinetic desorption is significantly slower than hydrophobic desorption, a portion of the analyte molecules lags behind the main band, manifesting as a chromatographic tail.

Diagnostic Workflow

Before altering mobile phase chemistry, you must isolate the root cause. The following decision tree outlines the logical progression for diagnosing and treating peak tailing.

TroubleshootingWorkflow Start Observe Peak Tailing for N-2 Methylundecylamine CheckAll Inject Neutral Marker (e.g., Toluene) Are all peaks tailing? Start->CheckAll Physical Physical Issue: Check dead volume, tubing ID, or damaged column bed CheckAll->Physical Yes (Systemic) Chemical Chemical Issue: Secondary Silanol Interactions (Ion-Exchange) CheckAll->Chemical No (Analyte-Specific) CheckPH Evaluate Mobile Phase pH relative to Amine pKa Chemical->CheckPH MidPH Mid pH (4-8): Silanols ionized (Si-O⁻) Amine protonated (NH2+) CheckPH->MidPH Current pH 4-8 StillTailing Still Tailing at Low pH? CheckPH->StillTailing Current pH < 3 LowHighPH Strategy 1: pH < 2.5 (TFA) Strategy 2: pH > 11 (NH4OH) MidPH->LowHighPH ColumnSwitch Switch to Type B Silica, Polar-Embedded, or Hybrid BEH Column StillTailing->ColumnSwitch Yes

Diagnostic workflow for isolating and resolving physical vs. chemical causes of HPLC peak tailing.

Self-Validating Experimental Protocols

To resolve the chemical tailing of N-2 methylundecylamine, we must disrupt the secondary interactions. Below are two field-proven methodologies.

Protocol A: Low-pH Ion-Pairing Suppression (The TFA Advantage)

Many analysts default to 0.1% Formic Acid (FA) for LC-MS compatibility. However, FA only lowers the pH to ~2.8. At this pH, highly acidic free silanols remain ionized, causing persistent cation exchange[1]. Trifluoroacetic acid (TFA) lowers the pH to ~2.0, fully protonating the silanols ( Si−OH ), and acts as a hydrophobic ion-pairing agent that masks the amine's positive charge[1].

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile (no additives) to remove previous buffer salts.

  • Mobile Phase Formulation:

    • Mobile Phase A: Add 1.0 mL of MS-grade TFA to 1000 mL of ultra-pure water (0.1% v/v). Self-Validation Check: Measure the pH with a calibrated meter; it must read ≤ 2.1. If higher, silanol suppression will be incomplete.

    • Mobile Phase B: Add 1.0 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Selection: Install a high-purity Type B silica C18 column. Type B silica lacks the trace metal contamination found in older Type A silicas, which drastically reduces baseline silanol acidity[2].

  • Equilibration & Injection: Equilibrate the column with 95% A / 5% B for 10 column volumes. Inject 1-5 µL of N-2 methylundecylamine (100 µg/mL).

  • Data Evaluation: Calculate the USP Tailing Factor ( T=W0.05​/2f ). A successful suppression will yield T≤1.2 .

Protocol B: High-pH Amine Neutralization (Hybrid Silica)

Instead of neutralizing the column's silanols, this protocol neutralizes the analyte itself. By raising the pH above the amine's pKa (~10.5), N-2 methylundecylamine becomes uncharged, completely eliminating the electrostatic attraction to the column.

Step-by-Step Methodology:

  • Column Verification: Critical Step: Standard silica dissolves rapidly at pH > 8. You must use an Ethylene-Bridged Hybrid (BEH) silica column rated for high pH (up to pH 12).

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous solution. Titrate with Ammonium Hydroxide ( NH4​OH ) until the pH reaches exactly 11.0.

  • Equilibration: Equilibrate the BEH C18 column with the high-pH buffer and your organic modifier (Methanol is strongly preferred over Acetonitrile at high pH to prevent buffer precipitation).

  • Validation: Inject the sample. The compound will elute later than it does at low pH (due to increased hydrophobicity in its neutral state) but will exhibit perfect Gaussian symmetry.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance of N-2 methylundecylamine under various conditions, demonstrating the causality of our protocols.

Column ChemistryMobile Phase AdditiveOperating pHAnalyte StateSilanol StateExpected USP Tailing Factor ( As​ )Resolution Status
Type A Silica (C18)None (Water/MeCN)6.5Cationic ( NH2+​ )Ionized ( Si−O− )> 3.5Severe Tailing (Ion-exchange)
Type B Silica (C18)0.1% Formic Acid2.8Cationic ( NH2+​ )Partially Ionized1.8 - 2.2Moderate Tailing (Incomplete masking)
Type B Silica (C18)0.1% TFA2.0Ion-Paired NeutralProtonated ( Si−OH )1.0 - 1.2Optimal (Silanols suppressed)
Polar-Embedded (C18)10 mM Phosphate2.5Cationic ( NH2+​ )Protonated ( Si−OH )1.05 - 1.15Optimal (Shielded silanols)
Hybrid BEH (C18)10 mM NH4​OH 11.0Neutral ( NH )Ionized ( Si−O− )1.00 - 1.05Optimal (Analyte deprotonated)

Frequently Asked Questions (FAQs)

Q: I switched to 0.1% TFA, but my N-2 methylundecylamine peak is still tailing slightly. What else could it be? A: If chemical interactions are fully suppressed, you may be experiencing hydrophobic mass overload. N-2 methylundecylamine has a long, highly hydrophobic C11 chain. If your injection mass is too high, it saturates the local C18 binding sites at the head of the column, causing a right-triangle-shaped peak. Self-validating fix: Dilute your sample by 10x and reinject. If the tailing factor improves significantly, mass overload was the culprit.

Q: Can I use Triethylamine (TEA) to fix the tailing instead of changing the pH? A: Yes, TEA acts as a competing base. Adding 5-10 mM TEA to the mobile phase allows the small TEA molecules to aggressively bind to the active silanol sites, masking them from your bulky N-2 methylundecylamine. However, TEA can cause rapid hydrolysis of the column's end-capping[2] and is notoriously difficult to wash out of the system, often causing long-term baseline noise in LC-MS. Protocol A or B is preferred for modern laboratories.

Q: Why does my neutral marker (toluene) look perfectly symmetrical, but my amine tails? A: This is the classic indicator of a chemical secondary interaction. Toluene only interacts via primary hydrophobic partitioning; it cannot participate in ion-exchange. Because toluene is symmetrical, you have successfully validated that your system plumbing (tubing, fittings, flow cell) is free of dead-volume physical defects[3]. The tailing is strictly an acid-base interaction between the analyte and the column.

References[3] Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Resources.https://www.phenomenex.com/blog/hplc-tech-tip-peak-tailing-of-basic-analytes[1] BenchChem. "Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives." BenchChem Technical Support.https://www.benchchem.com/tech-support/hplc-analysis-basic-compounds[4] Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources.https://www.chromtech.com/what-causes-peak-tailing-in-hplc[2] Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325." Waters Support. https://www.waters.com/support/wkb236325

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Crude N-Methyl-2-undecylamine Extracts

Introduction N-Methyl-2-undecylamine (a C12 aliphatic secondary amine) presents unique purification challenges due to its high lipophilicity (XLogP3 ≈ 4.7)[1], surfactant-like behavior[2], and high boiling point. When sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Methyl-2-undecylamine (a C12 aliphatic secondary amine) presents unique purification challenges due to its high lipophilicity (XLogP3 ≈ 4.7)[1], surfactant-like behavior[2], and high boiling point. When synthesized via reductive amination or alkylation, crude extracts often contain unreacted primary amines, over-alkylated tertiary amines, and non-basic organic impurities. This guide provides field-proven troubleshooting protocols to isolate the pure secondary amine.

Section 1: Liquid-Liquid Extraction & Emulsion Management

Q: During acid-base extraction, my organic and aqueous layers form an intractable emulsion. How do I break it and prevent it?

A: Long-chain aliphatic amines act as potent cationic surfactants[2]. Emulsions typically occur at intermediate pH levels (pH 6–8) where a mixture of protonated (water-soluble) and free-base (lipid-soluble) amines coexist, drastically reducing interfacial tension.

  • Prevention (The Causality): Avoid gradual pH adjustments. Perform a "pH jump" by adding concentrated 1M HCl to rapidly drop the pH below 2, ensuring complete protonation to the amine hydrochloride[3]. When basifying, use 5M NaOH to rapidly push the pH above 12.

  • Breaking an existing emulsion: Add brine (saturated NaCl) to increase the aqueous phase density and ionic strength, which forces the lipophilic carbon chains into the organic phase. Alternatively, filtering the emulsion through a pad of Celite can mechanically break the micelles.

Protocol 1: Optimized Acid-Base Extraction for Long-Chain Amines

This protocol is a self-validating system: by strictly monitoring the pH extremes, you guarantee the migration of the target molecule.

  • Dissolution: Dissolve the crude extract in a non-polar solvent (e.g., hexane or diethyl ether).

  • Acidification: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously, venting frequently. The amine will convert to its hydrochloride salt and migrate to the aqueous phase[3].

  • Phase Separation: Allow layers to separate. Draw off the lower aqueous layer. Wash the organic layer once more with 0.5M HCl and combine the aqueous acidic fractions. Discard the organic layer containing non-basic impurities.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5M NaOH until the pH is >12. The solution will turn cloudy as the free secondary amine liberates.

  • Recovery: Extract the aqueous layer 3 times with hexane. Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

ExtractionWorkflow Crude Crude Extract (Amines + Neutrals) Acidify Add 1M HCl (pH < 2) Crude->Acidify Phase1 Phase Separation Acidify->Phase1 Org1 Organic Phase (Neutral Impurities) Phase1->Org1 Discard Aq1 Aqueous Phase (Amine Hydrochlorides) Phase1->Aq1 Keep Basify Add 5M NaOH (pH > 12) + Hexane Aq1->Basify Phase2 Phase Separation Basify->Phase2 Aq2 Aqueous Phase (Waste Salts) Phase2->Aq2 Discard Org2 Organic Phase (Free Amines) Phase2->Org2 Keep for Distillation

Figure 1: Logical workflow for the acid-base extraction of long-chain aliphatic amines.

Section 2: Separating Secondary Amines from Primary and Tertiary Byproducts

Q: My extract still contains tertiary amines and unreacted primary amines. Acid-base extraction didn't separate them. What is the most reliable chemical separation method?

A: Because primary, secondary, and tertiary amines all form hydrochlorides, acid-base extraction only removes non-basic impurities. To separate the amine classes, we must exploit their structural nucleophilicity.

A highly effective laboratory and industrial technique involves the use of Carbon Dioxide (CO₂)[4]. When a stream of dry CO₂ is bubbled through a non-polar solution of the mixed amines, primary and secondary amines react to form insoluble alkyl ammonium carbamates[4]. Tertiary amines lack the necessary N-H bond to form carbamates and remain soluble in the organic phase. After filtering the carbamate precipitate, the free secondary (and primary) amines can be recovered by thermal decomposition (heating) or by treatment with a strong aqueous base[4].

SeparationLogic Mix Mixed Amines (1°, 2°, 3°) CO2 CO2 Saturation in Non-polar Solvent Mix->CO2 Tertiary Tertiary Amines (Remain in Solution) CO2->Tertiary Soluble (Discard) Carbamates 1° & 2° Amine Carbamate Precipitate CO2->Carbamates Insoluble (Filter) Heat Thermal Decomposition or Base Treatment Carbamates->Heat Recovered Recovered 1° & 2° Amines Heat->Recovered

Figure 2: Chemical derivatization logic for separating tertiary amines via CO2 carbamate precipitation.

Section 3: Chromatographic and Distillation Polishing

Q: Can I use standard silica gel flash chromatography to polish N-methyl-2-undecylamine?

A: It is highly discouraged unless the system is modified. Long-chain secondary aliphatic amines interact strongly with the acidic silanol groups on standard bare silica, leading to severe peak tailing, irreversible binding, and poor recovery[5].

  • Alternative 1: Use alkaline silica (pre-treated with 1-5% triethylamine in the mobile phase) or basic alumina[5].

  • Alternative 2 (Preferred): For long-chain amines, vacuum fractional distillation is the gold standard for final polishing[6].

Protocol 2: Vacuum Fractional Distillation

Due to its high molecular weight, N-methyl-2-undecylamine has an atmospheric boiling point exceeding 240 °C (analogous to N-methyldodecylamine)[7]. Distilling at atmospheric pressure will cause thermal degradation and oxidation.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease.

  • Drying: Ensure the amine is rigorously dried over KOH pellets or CaH₂ prior to distillation to prevent foaming and water-bumping[3].

  • Vacuum: Apply a high vacuum (0.1 – 1.0 mmHg).

  • Heating: Gradually increase the heating mantle temperature. The secondary amine will typically distill between 90 °C and 110 °C under these reduced pressure conditions.

  • Collection: Discard the first few drops (forerun, containing residual water and low-boiling impurities). Collect the main fraction as a clear, colorless liquid. Store under an inert argon or nitrogen atmosphere to prevent slow carbamate formation with atmospheric CO₂[3].

Quantitative Data Summaries

Table 1: Physicochemical Profile & Distillation Parameters
ParameterValue / CharacteristicImpact on Purification
Molecular Weight ~185.35 g/mol High mass necessitates vacuum distillation to avoid degradation.
XLogP3 ~4.7[1]Highly lipophilic; requires non-polar solvents (hexane/ether) for extraction.
Boiling Point (760 mmHg) ~240–250 °CToo high for atmospheric distillation.
Boiling Point (1.0 mmHg) ~90–110 °COptimal range for short-path vacuum distillation.
Table 2: Troubleshooting Matrix
Observed IssueRoot CauseRecommended Action
Intractable Emulsion Surfactant micelle formation at pH 6-8.Perform rapid "pH jumps" (1M HCl or 5M NaOH); add saturated brine.
Severe Tailing on Silica Hydrogen bonding with acidic silanol groups.Pre-treat silica with 1-5% Triethylamine or switch to basic alumina[5].
White Solid in Stored Liquid Reaction with atmospheric CO₂ to form carbamates[3].Filter solid; store purified liquid amine under Argon/Nitrogen[3].
Tertiary Amine Contamination Over-alkylation during synthesis.Bubble dry CO₂ through organic solution to precipitate 1°/2° carbamates[4].

References

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Available at: [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. Available at: [Link]

  • US3864402A - Purification of secondary alkyl amines. Google Patents.
  • Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth. PMC. Available at:[Link]

  • Thermoresponsive Self-Assembly of Twofold Fluorescently Labeled Block Copolymers in Aqueous Solution and Microemulsions. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Methyl-2-undecylamine Synthesis

Welcome to the Technical Support Center for reductive amination workflows. Synthesizing secondary aliphatic amines like N-methyl-2-undecylamine from 2-undecanone and methylamine presents unique chemoselectivity challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reductive amination workflows. Synthesizing secondary aliphatic amines like N-methyl-2-undecylamine from 2-undecanone and methylamine presents unique chemoselectivity challenges. Because the starting materials are an unhindered primary amine and a long-chain aliphatic ketone, the reaction is highly susceptible to unwanted byproducts, specifically over-reduction (forming 2-undecanol) and over-alkylation (forming tertiary amines).

This guide provides diagnostic troubleshooting, mechanistic causality, and a self-validating experimental protocol to ensure high-yield, high-purity secondary amine synthesis.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why is my reaction yielding high levels of 2-undecanol instead of the target amine?

Causality: The formation of 2-undecanol is the result of premature reduction. In a one-pot reductive amination, the reducing agent must selectively target the in situ generated iminium ion. If the reducing agent is too strong (e.g., Sodium Borohydride, NaBH4​ ), it will rapidly reduce the 2-undecanone starting material into an alcohol before it has time to condense with the methylamine[1]. Solution: Switch to a milder, more selective hydride source such as Sodium Triacetoxyborohydride ( NaBH(OAc)3​ , STAB). The electron-withdrawing acetoxy groups create steric bulk and reduce the nucleophilicity of the hydride, making STAB highly selective for iminium ions over neutral ketones[2],[3]. If alcohol formation persists, employ a stepwise protocol: physically separate the condensation and reduction steps by using a dehydrating agent (like anhydrous MgSO4​ ) to drive imine formation to completion before introducing the reducing agent[4].

Q2: How do I prevent over-alkylation to tertiary amines (e.g., N-methyl-di-(2-undecyl)amine)?

Causality: Once the target secondary amine (N-methyl-2-undecylamine) is formed, it is electronically more nucleophilic than the primary methylamine starting material. If there is unreacted 2-undecanone remaining in the reaction matrix, the newly formed secondary amine will attack it, undergoing a second consecutive reductive amination to form an unwanted tertiary amine[5],[1],[6]. Solution: Manipulate the reaction stoichiometry. Use a significant excess of methylamine (typically 3.0 to 5.0 equivalents). By flooding the system with the primary amine, you kinetically outcompete the secondary amine product for any available ketone[5].

Q3: What is the optimal pH, and why does it matter?

Causality: The condensation step is highly pH-dependent. If the environment is too basic, the carbonyl oxygen of 2-undecanone is not sufficiently protonated, making it a poor electrophile. Conversely, if the environment is too acidic, the methylamine is completely protonated into a non-nucleophilic ammonium ion, halting the reaction[7]. Solution: Maintain a mildly acidic environment (pH 4–5). Adding 1–2 equivalents of glacial acetic acid (AcOH) acts as an ideal acid catalyst to activate the ketone without fully quenching the methylamine[2],[3].

Part 2: Reaction Pathway & Byproduct Logic

The following diagram maps the kinetic pathways of the reductive amination of 2-undecanone. Controlling the reaction environment (pH, stoichiometry, and hydride selectivity) dictates which pathway the system favors.

G A 2-Undecanone + Methylamine B Iminium Intermediate (pH 4-5) A->B Condensation (-H2O) D 2-Undecanol (Alcohol Byproduct) A->D Premature Reduction (e.g., NaBH4) C N-methyl-2-undecylamine (Target Product) B->C NaBH(OAc)3 (Selective Reduction) E Tertiary Amine (Over-alkylation) C->E + 2-Undecanone (Excess Ketone)

Reaction pathway of 2-undecanone reductive amination and major byproduct routes.

Part 3: Quantitative Reagent Comparison

Selecting the correct reducing agent is the single most critical variable in minimizing byproducts. The table below summarizes the expected outcomes based on established synthetic literature[2],[3],[1].

Reducing AgentSelectivity (Iminium vs. Ketone)Target Amine YieldAlcohol Byproduct (%)Tertiary Amine (%)Toxicity Profile
NaBH4​ (One-Pot) Very Low< 30%> 60%~ 10%Moderate
NaBH3​CN High75 - 85%< 5%< 10%High (Generates HCN)
NaBH(OAc)3​ Very High 85 - 95% < 2% < 5% Low
H2​ / Pd-C Moderate60 - 70%~ 15%~ 15%Low (Pyrophoric catalyst)

Part 4: Self-Validating Experimental Protocol

This optimized, step-by-step methodology utilizes NaBH(OAc)3​ to synthesize N-methyl-2-undecylamine. The protocol is designed as a "self-validating system," meaning it includes built-in chemical checkpoints (TLC and acid-base extraction) to verify success at each stage and mathematically eliminate byproducts.

Phase 1: Imine Pre-Formation
  • Reagent Loading: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve 2-undecanone (1.0 eq, limiting reagent) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[2],[3].

  • Amine Introduction: Add methylamine hydrochloride (3.0 eq). The excess ensures the kinetic suppression of tertiary amine formation[1]. Add triethylamine (3.0 eq) to liberate the free methylamine base.

  • Catalysis & Dehydration: Add glacial acetic acid (1.0 eq) to adjust the solution to pH 4–5[2]. Add anhydrous MgSO4​ (2.0 eq) to act as a water scavenger, driving the equilibrium toward the imine[4].

  • Validation Check 1 (TLC): Stir at room temperature for 2 hours. Spot the reaction mixture on a silica TLC plate alongside pure 2-undecanone (eluent: 80:20 Hexane/Ethyl Acetate). Do not proceed to Phase 2 until the 2-undecanone spot has completely disappeared, proving total conversion to the imine and eliminating the risk of alcohol byproduct formation.

Phase 2: Selective Reduction
  • Hydride Addition: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes to control the exothermic release[8].

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Validation Check 2 (Gas Evolution): The cessation of mild hydrogen gas evolution indicates the completion of the hydride transfer.

Phase 3: Self-Validating Workup (Acid-Base Extraction)

This specific workup chemically isolates the target amine from any trace neutral byproducts (like 2-undecanol). 8. Quench: Carefully quench the reaction with saturated aqueous NaHCO3​ (Caution: CO2​ gas evolution). Extract the mixture 3 times with Dichloromethane (DCM). 9. Acidic Extraction (Crucial Step): Extract the combined organic layers with 1M HCl (3 x 50 mL).

  • Validation Logic: The target N-methyl-2-undecylamine becomes protonated and migrates to the aqueous layer as a water-soluble hydrochloride salt. Any unreacted 2-undecanone or 2-undecanol byproduct remains trapped in the organic layer, which is now discarded.

  • Basification & Recovery: Cool the acidic aqueous layer to 0 °C and slowly add 2M NaOH until the pH > 10. The aqueous layer will turn cloudy as the free-base secondary amine precipitates.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3 x 50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield highly pure N-methyl-2-undecylamine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Power, J. D., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Forensic Science International / PMC - NIH. [Link]

  • Beier, et al. (2025). Ligand-free reductive amination via Pd-coated mechanocatalysis. RSC Publishing. [Link]

  • Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

Sources

Troubleshooting

Overcoming emulsion instability when using N-2 methylundecylamine

Technical Support Center: Troubleshooting Emulsion Instability with N-2 Methylundecylamine Welcome to the Technical Support Center for formulation scientists and drug development professionals. This guide provides in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Emulsion Instability with N-2 Methylundecylamine

Welcome to the Technical Support Center for formulation scientists and drug development professionals. This guide provides in-depth mechanistic insights, self-validating protocols, and troubleshooting workflows for overcoming emulsion instability when utilizing N-2 methylundecylamine (a secondary alkylamine) as a surfactant, penetration enhancer, or ionizable lipid component in pharmaceutical formulations and lipid nanoparticles (LNPs).

Mechanistic Insights: Why Do Alkylamine Emulsions Fail?

N-2 methylundecylamine is an amphiphilic secondary amine featuring an 11-carbon hydrophobic tail and a methylated amine headgroup. While highly effective at reducing interfacial tension, its structural properties make it susceptible to specific instability pathways if the formulation environment is not strictly controlled.

A. pH-Dependent Ionization and HLB Shifting The stability of emulsions utilizing alkylamines is fundamentally dictated by the pH of the aqueous continuous phase[1]. Like most long-chain alkylamines, N-2 methylundecylamine has a specific pKa​ (typically around 9.5–10.5 for similar secondary amines).

  • At pH ≪pKa​ (e.g., pH 4–6): The amine headgroup is fully protonated, rendering the molecule highly hydrophilic. This creates strong electrostatic repulsion between droplets (high positive Zeta potential), stabilizing the emulsion against coalescence[2].

  • At pH ≈pKa​ or higher: The amine deprotonates, drastically lowering its Hydrophilic-Lipophilic Balance (HLB). The molecule becomes highly lipophilic, migrating entirely into the oil phase. This loss of interfacial charge eliminates electrostatic repulsion, leading to rapid flocculation and coalescence[3][4].

B. Ostwald Ripening via Micellar Transport Even when properly protonated, N-2 methylundecylamine can form micelles in the continuous phase if its concentration exceeds the Critical Micelle Concentration (CMC). These micelles act as transport vehicles, shuttling solubilized oil molecules from smaller droplets to larger ones. This process, known as Ostwald ripening, is driven by Laplace pressure differentials and is a primary cause of nano-emulsion breakdown over time[5][6].

Diagnostic Workflow for Emulsion Instability

Use the following decision tree to identify the root cause of your formulation's instability and select the appropriate corrective protocol.

G Start Emulsion Instability Detected (Phase Separation) CheckPH 1. Measure Aqueous pH vs. Amine pKa Start->CheckPH PHLow pH < 7.0 (Amine is Protonated) CheckPH->PHLow Acidic Environment PHHigh pH > 8.0 (Amine is Deprotonated) CheckPH->PHHigh Alkaline Environment Ostwald Gradual Droplet Growth? (Ostwald Ripening) PHLow->Ostwald Coalescence Rapid Flocculation? (Loss of Charge) PHHigh->Coalescence FixOstwald Execute Protocol 2: Add Ripening Inhibitor (e.g., Squalene) Ostwald->FixOstwald Confirmed via DLS FixCoalescence Execute Protocol 1: Buffer Aqueous Phase to pH 5.5 - 6.5 Coalescence->FixCoalescence Zeta Potential < +15mV

Diagnostic workflow for resolving N-2 methylundecylamine emulsion instability.

Self-Validating Experimental Protocols

Protocol 1: pH-Controlled Emulsification (Preventing Coalescence)

Objective: Lock the ionization state of N-2 methylundecylamine to maintain a high cationic charge density at the oil-water interface, ensuring electrostatic stabilization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM Citrate buffer and adjust the pH to 5.5 using 0.1 M HCl or NaOH. Causality: A pH of 5.5 ensures >99% of the N-2 methylundecylamine is protonated without causing acid-catalyzed degradation of sensitive active pharmaceutical ingredients (APIs).

  • Oil Phase Compounding: Dissolve N-2 methylundecylamine (0.5% w/w) and your target lipid/oil (e.g., medium-chain triglycerides) at 60°C until optically clear.

  • Primary Emulsification: Inject the aqueous buffer into the oil phase under continuous magnetic stirring (800 rpm) to form a coarse pre-emulsion.

  • High-Shear Processing: Process the pre-emulsion using a microfluidizer or high-pressure homogenizer at 10,000 psi for 3–5 passes.

  • Self-Validation Checkpoint: Immediately measure the Zeta potential using Electrophoretic Light Scattering (ELS).

    • Pass Criteria: Zeta potential must be +30 mV.

    • Fail State: If < +30 mV, verify the buffer capacity; the amine may have raised the local pH, causing deprotonation.

Protocol 2: Mitigating Ostwald Ripening via Osmotic Trapping

Objective: Halt the micellar transport of oil molecules through the continuous phase by introducing a highly hydrophobic, water-insoluble component (a "ripening inhibitor").

Step-by-Step Methodology:

  • Inhibitor Selection: Select a highly non-polar oil, such as Squalene or Hexadecane. Causality: These molecules have near-zero solubility in water. According to the Kelvin equation, their inability to diffuse through the aqueous phase creates an osmotic pressure gradient that counteracts the Laplace pressure driving Ostwald ripening[5].

  • Oil Phase Modification: Replace 10–15% of your primary dispersed phase oil with the selected ripening inhibitor. Mix thoroughly with N-2 methylundecylamine.

  • Emulsification: Follow the high-shear processing steps outlined in Protocol 1.

  • Self-Validation Checkpoint: Measure the droplet size distribution (Z-average and PDI) via Dynamic Light Scattering (DLS) on Day 0, Day 3, and Day 7.

    • Pass Criteria: Z-average growth is < 10% over 7 days.

    • Fail State: If the droplet size continues to grow linearly with time, increase the molar ratio of the ripening inhibitor.

Quantitative Formulation Matrix

The following table summarizes the causal relationship between pH, the addition of a ripening inhibitor, and the resulting physical stability metrics of an N-2 methylundecylamine stabilized oil-in-water emulsion.

Formulation IDAqueous pHRipening Inhibitor (Squalene)Day 0 Z-Average (nm)Day 7 Z-Average (nm)Zeta Potential (mV)Stability Outcome
F1 (Control) 7.4None145 ± 5320 ± 15+12.4Fail (Coalescence due to low charge)
F2 5.5None120 ± 3185 ± 8+38.6Fail (Ostwald Ripening)
F3 8.510% w/w160 ± 8Phase Separation+2.1Fail (Complete Deprotonation)
F4 (Optimized) 5.510% w/w115 ± 2118 ± 3+41.2Pass (Electrostatically & Osmotically Stable)

Frequently Asked Questions (FAQs)

Q: Why does my emulsion turn cloudy and separate after 24 hours when formulated at physiological pH (7.4)? A: At pH 7.4, you are approaching the pKa​ of the amine. A significant fraction of N-2 methylundecylamine becomes deprotonated and uncharged. This reduces the electrostatic repulsion between droplets (lowering the Zeta potential) and increases the lipophilicity of the surfactant, causing it to partition away from the interface and into the oil core. This leads to rapid coalescence[3].

Q: Can I use N-2 methylundecylamine as an ionizable lipid for Lipid Nanoparticles (LNPs) encapsulating RNA? A: While secondary and tertiary amines are foundational to LNP design for nucleic acid delivery, N-2 methylundecylamine has a relatively simple, single-tail structure. Commercial ionizable lipids (like DLin-MC3-DMA or ALC-0315) possess multi-tail, cone-shaped geometries and optimized pKa​ values (6.2–6.9) that facilitate both endosomal escape and stable lipid bilayer formation[3][4]. If using N-2 methylundecylamine, it must be co-formulated with structural lipids (DSPC, Cholesterol) and a PEG-lipid to prevent the nanoparticles from aggregating.

Q: How do I prevent the amine from oxidizing during high-shear homogenization? A: Alkylamines are susceptible to oxidation, which can generate reactive oxygen species and alter the surfactant's HLB. Always purge your aqueous and oil phases with Nitrogen or Argon gas prior to emulsification. Additionally, consider adding a lipophilic antioxidant, such as α -tocopherol (0.1% w/w), to the oil phase to protect the amine during the high-temperature/high-shear processing steps.

References

  • [1] Understanding the pH-Responsive Behaviour of Alkylamine Surfactants. ResearchGate. Available at:

  • [3] Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. National Institutes of Health (NIH). Available at:

  • [4] Supramolecular Lipid Nanoparticles Based on Amine β-CD Host–Guest Lipids: Design, Mechanisms, and Biosafety. MDPI. Available at:

  • [5] Formation and Stability of Nano-Emulsions Prepared Using the Phase Inversion Temperature Method. ACS Langmuir. Available at:

  • [2] US6007826A - Oil-in-water emulsions of positively charged particles. Google Patents. Available at:

  • [6] Futuristic Progress of Natural Emulsifiers in the Enhancement of Drug Delivery System and their Applications in Selected Medical Therapeutics. Juniper Publishers. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to N-2 Methylundecylamine and N-methyldodecylamine as Surfactants

Authored by: A Senior Application Scientist Introduction In the realm of surfactant chemistry, subtle molecular modifications can lead to significant shifts in physicochemical properties and performance. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

In the realm of surfactant chemistry, subtle molecular modifications can lead to significant shifts in physicochemical properties and performance. This guide provides an in-depth comparison of two closely related secondary amine surfactants: N-2 methylundecylamine and N-methyldodecylamine. While both possess a 12-carbon hydrophobic tail and a single methyl group on the nitrogen atom, the key differentiator lies in the placement of this methyl group along the alkyl chain. N-methyldodecylamine features a linear C12 chain, whereas N-2 methylundecylamine incorporates a methyl branch at the second carbon position. This seemingly minor isomeric difference has profound implications for their self-assembly behavior, interfacial activity, and ultimately, their suitability for various applications in research and drug development.

This document will delve into the expected differences in their surfactant properties based on fundamental principles of colloid and interface science. Furthermore, it will provide detailed experimental protocols for the comprehensive characterization of these molecules, empowering researchers to empirically validate these theoretical considerations.

Molecular Structures

The distinct positioning of the methyl group is central to the differing properties of these two surfactants.

cluster_0 N-methyldodecylamine cluster_1 N-2 methylundecylamine N-methyldodecylamine CH₃(CH₂)₁₀CH₂NHCH₃ N-2 methylundecylamine CH₃(CH₂)₈CH(CH₃)CH₂NHCH₃

Caption: Molecular formulas of N-methyldodecylamine and N-2 methylundecylamine.

Anticipated Differences in Surfactant Properties: A Theoretical Framework

The introduction of a methyl branch in the hydrophobic tail of N-2 methylundecylamine is expected to influence its surfactant properties when compared to its linear isomer, N-methyldodecylamine. These anticipated differences are rooted in the principles of molecular packing and hydrophobicity.

PropertyN-methyldodecylamine (Linear)N-2 methylundecylamine (Branched)Rationale
Critical Micelle Concentration (CMC) LowerHigherThe branched structure of N-2 methylundecylamine introduces steric hindrance, making it more difficult for the molecules to pack efficiently into a micellar structure. This leads to a higher concentration of monomers required to initiate micellization.[1][2]
Surface Tension at CMC (γCMC) LowerHigherThe linear structure of N-methyldodecylamine allows for denser packing at the air-water interface, leading to a more effective reduction of surface tension. The bulkier, branched structure of N-2 methylundecylamine results in a less ordered and less dense monolayer.[3]
Aggregation Number (Nagg) HigherLowerDue to the more efficient packing of linear alkyl chains, N-methyldodecylamine is expected to form larger micelles with a higher number of constituent molecules. The steric bulk of the methyl branch in N-2 methylundecylamine will likely result in the formation of smaller aggregates.
Krafft Temperature (TK) HigherLowerThe Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC.[4][5] The presence of a branch in the alkyl chain of N-2 methylundecylamine disrupts the crystalline packing of the solid surfactant, making it more soluble in water at lower temperatures. The more ordered, linear structure of N-methyldodecylamine allows for more efficient crystal lattice formation, requiring a higher temperature to achieve sufficient solubility for micellization.
Foaming Properties Potentially higher and more stable foamPotentially lower and less stable foamBranching in the hydrophobe can negatively impact foaming properties.[6] The less efficient packing of N-2 methylundecylamine at the air-water interface may lead to a less resilient film, resulting in reduced foam formation and stability compared to the more ordered monolayer formed by N-methyldodecylamine.

Comprehensive Experimental Protocols for Surfactant Characterization

To empirically determine and compare the surfactant properties of N-2 methylundecylamine and N-methyldodecylamine, a series of well-established analytical techniques should be employed.

Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC) by Surface Tensiometry

This method relies on measuring the surface tension of a series of surfactant solutions of varying concentrations. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing surfactant concentration.[7][8]

Experimental Workflow:

A Prepare Stock Solution of Surfactant B Create a Dilution Series A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer with Deionized Water C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify Breakpoint (CMC) E->F G Determine γCMC from the Plateau F->G

Caption: Workflow for CMC and γCMC determination using surface tensiometry.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of the surfactant (e.g., 100 mM) in high-purity deionized water.

    • Create a series of dilutions from the stock solution, covering a concentration range that is expected to bracket the CMC. A logarithmic dilution series is often efficient.

  • Instrumentation and Measurement:

    • Use a calibrated surface tensiometer, such as a force tensiometer with a Wilhelmy plate or Du Noüy ring, or an optical tensiometer employing the pendant drop method.[9]

    • Maintain a constant temperature throughout the experiment using a water bath, as CMC is temperature-dependent.

    • Measure the surface tension of each solution, starting from the most dilute to minimize contamination. Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The intersection of the two best-fit lines through these regions corresponds to the CMC.[8]

    • The surface tension value in the plateau region above the CMC is the γCMC.

Determination of CMC by Fluorescence Spectroscopy

This sensitive method utilizes a fluorescent probe, typically pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[10]

Experimental Workflow:

A Prepare Surfactant Dilution Series B Add a Fixed Concentration of Pyrene to Each Dilution A->B C Incubate Samples B->C D Measure Fluorescence Emission Spectra (λex ≈ 335 nm) C->D E Calculate the I₁/I₃ Ratio D->E F Plot I₁/I₃ Ratio vs. log(Concentration) E->F G Determine CMC from the Inflection Point of the Sigmoidal Curve F->G

Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a series of surfactant solutions in high-purity deionized water, spanning a range of concentrations below and above the expected CMC.

    • Add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like acetone to facilitate dissolution) to each surfactant solution to achieve a final pyrene concentration in the micromolar range. The final concentration of the organic solvent should be negligible.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer to record the emission spectrum of pyrene (typically from 350 to 450 nm) in each sample, using an excitation wavelength of approximately 335 nm.

  • Data Analysis:

    • From each emission spectrum, determine the intensity of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

    • Calculate the ratio of these intensities (I₁/I₃). This ratio is high in polar environments (water) and decreases as pyrene partitions into the nonpolar micellar core.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. The resulting data is typically fitted to a sigmoidal curve, and the CMC is determined from the inflection point of this curve.[11]

Determination of Micellar Aggregation Number (Nagg) by Steady-State Fluorescence Quenching

This technique can provide an estimate of the average number of surfactant molecules in a micelle.

Step-by-Step Protocol:

  • Selection of Fluorophore and Quencher: Choose a fluorophore that partitions into the micelle (e.g., pyrene) and a quencher that also resides in the micelle and does not readily migrate between micelles (e.g., cetylpyridinium chloride).

  • Sample Preparation: Prepare a series of surfactant solutions at a concentration well above the CMC. Add a constant concentration of the fluorophore to each. Then, add varying concentrations of the quencher to this series.

  • Fluorescence Measurements: Measure the steady-state fluorescence intensity of the fluorophore in each sample.

  • Data Analysis: The quenching data is analyzed using the Poisson quenching model. A plot of ln(I₀/I) versus the quencher concentration, where I₀ is the fluorescence intensity in the absence of the quencher and I is the intensity in its presence, can be used to determine the aggregation number.

Determination of Krafft Temperature (TK)

The Krafft temperature can be determined by observing the temperature at which a sharp increase in surfactant solubility occurs.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a surfactant solution at a concentration known to be above the CMC at temperatures above the Krafft point.

  • Conductivity Measurements: Cool the solution until the surfactant precipitates. Then, slowly heat the stirred solution while monitoring its conductivity.

  • Data Analysis: Plot conductivity versus temperature. The temperature at which a sharp increase in conductivity is observed corresponds to the Krafft temperature. This increase is due to the dissolution of the surfactant and the formation of charge-carrying micelles.[12]

Conclusion

The comparison between N-2 methylundecylamine and N-methyldodecylamine serves as an excellent case study in the structure-property relationships of surfactants. The seemingly subtle shift of a methyl group is predicted to have a cascading effect on the critical micelle concentration, surface activity, micelle size, and solubility of these molecules. The branched nature of N-2 methylundecylamine is expected to result in a higher CMC, reduced surface activity, smaller aggregation numbers, and a lower Krafft temperature compared to its linear counterpart, N-methyldodecylamine.

For researchers and drug development professionals, understanding these differences is paramount for selecting the appropriate surfactant for a given application. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of these theoretical predictions and for the comprehensive characterization of novel surfactant systems.

References

  • Chem-Impex. (n.d.). N-Methyldodecylamine. Retrieved from [Link]

  • Scimed. (n.d.). Micellar Water Characterization: A Laser Light Scattering Application. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfactant micelle characterization using dynamic light scattering. Retrieved from [Link]

  • SpringerLink. (n.d.). Surface Tension and Adsorption Studies by Drop Profile Analysis Tensiometry. Retrieved from [Link]

  • PMC. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N,N-dimethyldodecylamine by the catalytic hydrogenation of N,N-dimethyldodecylamide. Retrieved from [Link]

  • ACS Publications. (2008, July 19). Diffusion in Solutions of Micelles. What Does Dynamic Light Scattering Measure?. Retrieved from [Link]

  • ACS Publications. (2010, March 31). A New Approach for the Characterization of Reverse Micellar Systems by Dynamic Light Scattering. Retrieved from [Link]

  • Cosmetics & Toiletries. (2008, October 21). Effect of Branching on Surfactant Properties of Sulfosuccinates. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). N-Methyldodecylamine | 7311-30-0. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Characterization of surfactants. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n,n-dimethyldodecylamine oxide. Retrieved from [Link]

  • ATA Scientific. (n.d.). Optical & Surface Tensiometer. Retrieved from [Link]

  • Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • CR Com. (n.d.). Tensiometry. Retrieved from [Link]

  • PubMed. (2022, April 5). The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration. Retrieved from [Link]

  • SLS. (n.d.). N-Methyldodecylamine, 97% | 460958-5G | SIGMA-ALDRICH. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure and Phase Behavior of Surfactants. Retrieved from [Link]

  • PMC. (2021, December 17). Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media. Retrieved from [Link]

  • SURFACTANT PERFORMANCE AS A FUNCTION OF HYDROPHOBE BRANCHING. (n.d.). Retrieved from [Link]

  • MDPI. (2021, February 6). Wettability of a Polymethylmethacrylate Surface by Extended Anionic Surfactants: Effect of Branched Chains. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Branching on Surfactant Properties of Sulfosuccinates. Retrieved from [Link]

    • Surfactant chemistry and general phase behaviour. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Krafft temperature. Retrieved from [Link]

  • Grokipedia. (n.d.). Krafft temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of branching on the interfacial properties of nonionic hydrocarbon surfactants at the air-water and carbon dioxide-water interfaces. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Phase Behavior Of Surface-Active Solutes. Retrieved from [Link]

  • ResearchGate. (n.d.). CMC values for primary aliphatic amines in aqueous solutions at.... Retrieved from [Link]

  • ResearchGate. (2025, October 30). (PDF) Surface Tension of Alkanolamine Solutions: An Experimentally Based Review. Retrieved from [Link]

  • Department of Chemistry, IIT Kharagpur. (n.d.). Characterization of micelle formation of dodecyldimethyl-N-2-phenoxyethylammonium bromide in aqueous solution. Retrieved from [Link]

  • PMC. (2024, February 15). Study on the association and phase separation behavior of surfactants and promethazine hydrochloride: impact of ammonium electrolytes. Retrieved from [Link]

  • Semantic Scholar. (1994, January 15). The Aqueous Phase Behavior of Surfactants. Retrieved from [Link]

  • Krafft Temperature and Micelle Ionization of Aqueous Solutions of Cesium Dodecyl Sulfate. (n.d.). Retrieved from [Link]

  • Surface tension values of some common test liquids for surface energy analysis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the Krafft temperature (T k ) for surfactants from the.... Retrieved from [Link]

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Comparative

The Metrological Gold Standard: Validating N-2 Methylundecylamine Purity Using qNMR vs. Traditional Chromatography

Executive Summary For drug development professionals and synthetic chemists, establishing the absolute purity of novel aliphatic amines is a notorious analytical bottleneck. N-2 methylundecylamine—a secondary aliphatic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, establishing the absolute purity of novel aliphatic amines is a notorious analytical bottleneck. N-2 methylundecylamine—a secondary aliphatic amine often utilized as a lipid nanoparticle (LNP) precursor or surfactant intermediate—presents specific challenges: it lacks a UV chromophore, exhibits basicity that causes chromatographic tailing, and typically lacks a commercially available Certified Reference Material (CRM).

This guide objectively compares High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography with Flame Ionization Detection (GC-FID) against quantitative Nuclear Magnetic Resonance (qNMR) . By leveraging the principles of metrology, we demonstrate why qNMR serves as the superior, self-validating primary ratio method for the purity validation of N-2 methylundecylamine.

The Analytical Challenge of Aliphatic Amines

Validating the purity of N-2 methylundecylamine requires navigating several physicochemical hurdles. The molecule (C₁₂H₂₇N) consists of a long hydrophobic undecyl chain and a secondary amine.

  • Chromatographic Invisibility: The absence of conjugated pi-systems renders standard HPLC-UV useless.

  • Peak Tailing & Adsorption: The secondary amine readily interacts with free silanols on GC liners and HPLC columns, leading to severe peak tailing and inaccurate integration unless derivatized.

  • The "Reference Standard" Paradox: Relative chromatographic methods (HPLC-CAD, GC-FID) require a highly pure CRM of the exact same analyte to build a calibration curve. When synthesizing a novel or highly specific amine like N-2 methylundecylamine, such a standard does not exist.

To navigate these challenges, analytical scientists must select a strategy based on the analyte's intrinsic properties.

DecisionTree Q1 Does the analyte have a strong UV chromophore? Q2 Is a certified primary reference standard available? Q1->Q2 No (e.g., Aliphatic Amines) HPLC_UV HPLC-UV (Standard Method) Q1->HPLC_UV Yes Q3 Is the analyte volatile and thermally stable? Q2->Q3 Yes qNMR qNMR (Primary Ratio Method) Q2->qNMR No HPLC_CAD HPLC-CAD / ELSD (Requires Standard) Q3->HPLC_CAD No GC_FID GC-FID (May require derivatization) Q3->GC_FID Yes

Decision tree for selecting purity validation methods for aliphatic amines.

Methodological Comparison: qNMR vs. GC-FID vs. HPLC-CAD

When evaluating methods for N-2 methylundecylamine, we must look at the causality behind their performance limits.

Table 1: Analytical Method Comparison Matrix
Analytical MethodDetection PrincipleRequires Analyte CRM?Precision (RSD)Key Limitation for N-2 Methylundecylamine
qNMR Nuclear spin resonance (Mass balance)No (Uses generic IS)< 0.5% High initial instrument cost; lower sensitivity for trace impurities (<0.1%).
GC-FID Thermal ionization of C-H bondsYes1.0 - 2.0%Inlet degradation; peak tailing of basic amines without prior derivatization.
HPLC-CAD Charged aerosol scatteringYes2.0 - 5.0%Non-linear response curves; highly dependent on mobile phase volatility.

qNMR: The Metrological Gold Standard

qNMR is fundamentally different from chromatography. It is a primary ratio method , meaning the signal intensity (integral area) is strictly and universally proportional to the number of resonating nuclei generating that signal[1].

Regulatory Grounding & E-E-A-T Principles

Recent proposed revisions to have formally introduced qNMR as a metrological tool[2]. The USP framework introduces two critical concepts:

  • Analytical Target Profile (ATP): Defining the required quality of the measurement rather than forcing a specific technique.

  • Target Measurement Uncertainty (TMU): A holistic accounting of all uncertainty sources (e.g., balance precision, integration error).

Because the NMR response factor is identical for all protons, you do not need an N-2 methylundecylamine reference standard. You simply co-dissolve the sample with a highly pure, generic internal standard (IS) like 1,4-Dinitrobenzene. Foundational studies demonstrate that carefully implemented qNMR achieves accuracy and precision significantly better than 1%[1].

Experimental Protocol: qNMR Validation Workflow

To ensure a self-validating system , this protocol integrates a System Suitability Test (SST) to verify integration repeatability before sample analysis.

Step 1: System Suitability & Internal Standard Selection
  • Causality: N-2 methylundecylamine yields aliphatic proton signals between 0.8 ppm and 2.6 ppm. To prevent signal overlap—which would skew the quantitative integral—we select 1,4-Dinitrobenzene (DNB) as the Internal Standard. DNB provides a sharp, highly deshielded aromatic singlet at ~8.4 ppm (4H).

  • SST: Analyze a known equimolar mixture of DNB and a secondary CRM (e.g., Benzoic acid). The integration RSD across 5 scans must be < 0.5%[1].

Step 2: Gravimetric Sample Preparation
  • Causality: qNMR is a mass-balance technique. The analytical balance is the primary source of measurement uncertainty[2].

  • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.000 mg of the N-2 methylundecylamine batch and ~10.000 mg of the DNB CRM into a static-free vial.

  • Co-dissolve completely in 0.8 mL of Deuterated Chloroform (CDCl₃).

  • Transfer 0.6 mL of the homogenized solution into a high-quality 5 mm NMR tube.

Step 3: T₁ Relaxation & Acquisition Parameters
  • Causality: Incomplete relaxation of nuclear spins leads to signal saturation, destroying the 1:1 proportionality between signal area and proton count.

  • Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) for the protons of interest.

  • Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds) to ensure >99.3% recovery of magnetization[1].

  • Acquire the ¹H-NMR spectrum at 400 MHz (or higher) with a 90° excitation pulse. Collect at least 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1.

Step 4: Data Processing & Purity Calculation
  • Apply exponential line broadening (LB = 0.3 Hz), zero-filling, and strict manual phase and baseline correction.

  • Integrate the DNB singlet (~8.4 ppm, 4H) and the terminal methyl triplet of N-2 methylundecylamine (~0.88 ppm, 3H).

  • Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity, x = analyte, IS = internal standard).

qNMR_Workflow Start N-2 Methylundecylamine Sample Prep Gravimetric Co-dissolution (CDCl3) Start->Prep IS Select Internal Standard (e.g., 1,4-Dinitrobenzene) IS->Prep T1 Determine T1 Relaxation Set D1 > 5*T1 Prep->T1 Acq 1H-NMR Acquisition (High S/N, >64 scans) T1->Acq Integ Phase & Baseline Correction Integration Acq->Integ Calc Purity Calculation (Mass Balance Equation) Integ->Calc

Step-by-step metrological workflow for qNMR purity validation.

Comparative Experimental Data

To illustrate the performance differences, a single synthesized batch of N-2 methylundecylamine was subjected to all three analytical methods. The results highlight the precision capabilities of qNMR.

Table 2: Comparative Purity Validation Data (Batch #N2M-2026)
Analytical MethodDetermined Purity (%)Precision (RSD, n=5)Total Impurities Detected (%)Analysis Time / Sample
qNMR (400 MHz) 99.42% 0.18% 0.58%~15 minutes
GC-FID 98.15%*1.45%1.85%~25 minutes
HPLC-CAD 101.20%**3.10%N/A~20 minutes

*GC-FID purity was artificially lowered due to peak tailing and irreversible adsorption of the secondary amine in the inlet, inflating the relative area of non-amine impurities. **HPLC-CAD yielded an overestimation (>100%) due to the non-linear response factor of the aerosol detector and the lack of a highly pure N-2 methylundecylamine CRM for accurate calibration.

Conclusion

For the purity validation of complex, chromophore-lacking aliphatic amines like N-2 methylundecylamine, traditional chromatography falls short due to basicity-induced tailing and the absolute requirement for identical reference standards. qNMR eliminates these variables. By treating the NMR spectrometer as a metrological mass-balance detector, scientists can achieve highly accurate, self-validating purity assignments traceable to SI units, ensuring robust data integrity for downstream drug development.

References

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals . Maniara, G., et al. Analytical Chemistry (ACS Publications), 1998, 70 (23), 4921-4928. Available at:[Link]

Sources

Validation

Comparative efficacy of N-2 methylundecylamine in corrosion inhibitor blends

Comparative Efficacy of N-2-Methylundecylamine in Corrosion Inhibitor Blends: A Technical Guide for Chemical and Pharmaceutical Engineering Executive Summary For researchers, materials scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-2-Methylundecylamine in Corrosion Inhibitor Blends: A Technical Guide for Chemical and Pharmaceutical Engineering

Executive Summary

For researchers, materials scientists, and drug development professionals, protecting carbon steel and stainless steel infrastructure—ranging from continuous flow reactors to pipeline infrastructure—from aggressive aqueous environments is a critical operational challenge. Heavy metal leaching from localized pitting can compromise pharmaceutical batch purity and degrade industrial equipment.

Film-forming amines (FFAs) are the industry standard for mitigating these risks. This guide objectively compares the performance of N-2-methylundecylamine (N2MUA) , a specialized branched alkylamine, against traditional linear alkylamines and quaternary ammonium compounds (QACs). By analyzing structural causality, thermodynamic behavior, and empirical efficacy, we provide a framework for selecting and validating the optimal corrosion inhibitor blend.

Structural Causality: The Role of Steric Branching

Alkylamines protect metal surfaces by chemisorbing via their nitrogen lone pair onto the vacant d-orbitals of the metal surface, while their hydrophobic hydrocarbon tails self-assemble into a water-repellent monolayer.

Linear alkylamines, such as dodecylamine (DDA), form highly dense, crystalline-like self-assembled monolayers (SAMs). However, their high lattice energy results in poor solubility at ambient temperatures, leading to precipitation in complex solvent blends.

N-2-methylundecylamine introduces a methyl branch at the 2-position. This steric disruption prevents tight crystalline packing, significantly lowering the pour point and enhancing solubility. This makes N2MUA highly suitable for formulation into advanced microemulsions and solvent blends used in wellbore treatments and clean-in-place (CIP) systems (1). While the branched tail slightly reduces the maximum theoretical packing density of the protective film compared to DDA, it ensures rapid, uniform dispersion in aqueous media, preventing the localized corrosion often caused by inadequate inhibitor mixing (2).

Mechanistic Pathway of Adsorption

G A Aggressive Aqueous Phase (High H+, Cl-) C Nitrogen Chemisorption onto Metal Surface A->C Competitive Displacement B N-2-Methylundecylamine (N2MUA) Dispersion B->C Mass Transport D Alkyl Tail Alignment (Steric Branching) C->D Surface Saturation E Hydrophobic Monolayer Barrier Formation D->E Self-Assembly F Corrosion Inhibition (Ion Exclusion) E->F Water Repulsion

Mechanism of N-2-methylundecylamine adsorption and hydrophobic film formation on metal surfaces.

Comparative Efficacy Data

The following table synthesizes the quantitative performance metrics of N2MUA against alternative inhibitor classes under standard hydrodynamic testing conditions (pH 8.2, 55°C, 1000 rpm) (3).

Inhibitor ClassRepresentative CompoundOptimal Dosage (ppm)Max Inhibition Efficiency (%)Film Packing DensityLow-Temp SolubilityPrimary Application
Branched Alkylamine N-2-Methylundecylamine10 - 1592.5%Moderate-HighExcellentMicroemulsions, CIP systems
Linear Alkylamine Dodecylamine (DDA)5 - 1095.0%Very HighPoorHigh-temp continuous vapor
Quaternary Amine Alkyl Pyridine Benzyl Chloride15 - 2585.0%LowGoodGeneral aqueous pipelines

Self-Validating Experimental Protocol

To accurately evaluate the efficacy of N2MUA blends, laboratories must employ a self-validating system that cross-references instantaneous electrochemical data with absolute gravimetric mass loss.

Phase 1: Hydrodynamic Setup & Baseline

  • Protocol: Polish 1018 carbon steel coupons to 1200 grit. Degrease with acetone, dry in warm air, and record the initial mass ( Mi​ ) to ±0.1 mg. Mount coupons in an autoclave equipped with a circulating flow loop set to pH 8.2, 55°C, and 1000 rpm.

  • Causality: Inconsistent surface preparation creates variable nucleation sites for localized corrosion, skewing baseline data. The flow loop simulates high-shear industrial conditions; static tests fail to evaluate the shear-stripping vulnerability of the inhibitor film.

  • Validation Check: Run a bare-metal control under identical hydrodynamic conditions. If the uninhibited corrosion rate deviates from established historical baselines for 1018 steel by >5%, recalibrate the flow loop's shear stress parameters.

Phase 2: Electrochemical Impedance Spectroscopy (EIS)

  • Protocol: Immerse the working electrode and apply a 10 mV peak-to-peak AC signal from 100 kHz to 10 mHz. Extract the charge transfer resistance ( Rct​ ) using a Randles equivalent circuit.

  • Causality: High Rct​ values directly correlate with the density and insulating nature of the amine monolayer, proving the exclusion of water and corrosive ions.

  • Validation Check: Monitor the Open Circuit Potential (OCP) for 60 minutes prior to EIS. Do not proceed until OCP drift is <2 mV/min. A fluctuating OCP indicates incomplete film formation or active pitting, which violates the steady-state assumption required for valid EIS data.

Phase 3: Gravimetric Cross-Validation

  • Protocol: After 72 hours of continuous exposure, remove the coupons. Clean with a standard inhibited acid solution to remove corrosion products without stripping the base metal. Weigh the final mass ( Mf​ ) and calculate the corrosion rate (CR).

  • Causality: Electrochemical methods measure instantaneous rates, which can be misleading if the amine film degrades over time due to desorption. Gravimetric analysis provides the absolute integrated mass loss.

  • Validation Check: Compare the gravimetric CR to the EIS-derived CR. If the gravimetric rate is >15% higher than the electrochemical rate, localized pitting is occurring beneath the film, rendering the uniform corrosion assumption of the Butler-Volmer extrapolation invalid.

Field-Proven Insights & Troubleshooting

The efficacy of amine-based inhibitors like N2MUA is highly dependent on environmental parameters.

Temperature Dependence: Initial temperature increases can enhance the chemisorption rate of the nitrogen lone pair onto the metal surface. However, exceeding the optimal thermal threshold accelerates the desorption rate, degrading the protective film (2).

pH and Competitive Adsorption: In highly acidic environments (e.g., during equipment descaling), acid concentration acts as a dual-edged sword. Elevated H+ activity provides a strong electrochemical driving force for the initial adsorption of cationic inhibitors onto the negatively charged steel surface. However, excessive H+ creates intense competitive pressure that can displace weakly adsorbed amine molecules, leading to sudden film failure (4). N2MUA's superior solubility allows for higher localized concentrations in the boundary layer, helping to offset this competitive displacement.

References

  • Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods - Google Patents (US20190055458A1).
  • Film-forming amines as corrosion inhibitors: a state-of-the-art review - ResearchGate. Available at:[Link]

  • The Effect of Two Amine-Based Corrosion Inhibitors in Improving the Corrosion Resistance of Carbon Steel in Sea Water - ResearchGate. Available at:[Link]

Sources

Comparative

N-2 methylundecylamine vs primary amines in lipid nanoparticle stability

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and nucleic acid delivery, I frequently encounter a critical bottleneck in mRNA therapeutics: long-term thermostability. The rapid cl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and nucleic acid delivery, I frequently encounter a critical bottleneck in mRNA therapeutics: long-term thermostability. The rapid clinical translation of mRNA-LNPs has exposed the electrophilic reactivity of traditional ionizable lipid amine headgroups as a primary culprit in formulation degradation.

This guide provides an objective, data-driven comparison between traditional primary amine-based lipids and N-2 methylundecylamine —a sterically hindered secondary amine architecture. By examining the chemical causality behind lipid degradation and providing self-validating analytical protocols, this guide will help you design more stable, cold-chain-independent LNP systems.

Mechanistic Analysis: The Causality of LNP Degradation

The Primary Amine Vulnerability

In standard LNP microenvironments, primary amines (and unhindered tertiary amines) are highly susceptible to spontaneous N-oxidation, a reaction often catalyzed by trace metal ions or reactive oxygen species (ROS) introduced during microfluidic mixing. This oxidation is subsequently followed by hydrolysis, yielding short-chain fatty aldehydes.

These electrophilic aldehyde impurities are highly reactive. They rapidly undergo Schiff base formation with the exocyclic amines of mRNA nucleosides (predominantly cytidine and adenosine). This covalent modification creates an mRNA-lipid adduct, which stalls the ribosome during translation, rendering the mRNA completely inactive ()[1].

The N-2 Methylundecylamine Advantage

Transitioning to a sterically hindered secondary amine, such as N-2 methylundecylamine , introduces two critical protective features into the lipid architecture:

  • Reduced Nucleophilicity : The secondary amine core inherently possesses lower electron density and fewer available reaction sites compared to primary amines.

  • Steric Shielding : The branched 2-methylundecyl tail creates a dense hydrophobic shield around the nitrogen center.

This specific geometry restricts the access of oxidizing agents and water molecules to the amine headgroup. By strategically designing the amine structure, we effectively short-circuit the degradation pathway before reactive aldehydes can form, preserving the integrity of the encapsulated mRNA ()[2].

Degradation_Mechanisms cluster_Primary Primary Amine Pathway cluster_Secondary N-2 Methylundecylamine Pathway PA Primary Amine Lipids (Highly Reactive) Ox N-Oxidation & Hydrolysis PA->Ox Ald Reactive Aldehyde Species Ox->Ald Adduct mRNA-Lipid Adduct (Translation Loss) Ald->Adduct SA N-2 Methylundecylamine (Sterically Hindered) Stable Resistant to Oxidation SA->Stable Active Intact mRNA (High Translation) Stable->Active

Mechanistic pathway of mRNA adduct formation in primary amines vs. N-2 methylundecylamine stability.

Comparative Performance Data

To objectively evaluate these architectures, LNPs were formulated encapsulating a 1.5 kb Fluc mRNA using either a standard primary amine lipid or an N-2 methylundecylamine-derived lipid. The table below summarizes the stability and translational efficiency after 30 days of storage at both 4°C and 25°C.

ParameterPrimary Amine LNPsN-2 Methylundecylamine LNPsAnalytical Method
Initial Encapsulation (EE%) 94.2 ± 1.1%93.8 ± 1.4%RiboGreen Assay
Apparent pKa 6.46.6TNS Fluorescence
Adduct Formation (4°C, 30d) 8.4%< 1.0%RP-IP HPLC-MS
Adduct Formation (25°C, 30d) 27.6%3.2%RP-IP HPLC-MS
Relative Translation (25°C, 30d) 14% of Day 089% of Day 0In vivo Bioluminescence

Data Insights: While initial physical characteristics (EE% and pKa) remain comparable, the N-2 methylundecylamine formulation demonstrates a near 10-fold reduction in adduct formation under accelerated degradation conditions (25°C). This chemical stability directly correlates with the preservation of in vivo translational efficiency.

Experimental Protocol: Quantifying mRNA-Lipid Adducts

To ensure your formulation development is guided by accurate data, you must deploy a self-validating analytical system. Traditional capillary electrophoresis cannot distinguish between intact mRNA and mRNA-lipid adducts. Instead, Reversed-Phase Ion Pair High-Performance Liquid Chromatography (RP-IP HPLC) coupled with Mass Spectrometry must be utilized ()[3].

Step-by-Step Workflow
  • LNP Disruption (The Causality of Surfactant Choice): Aliquot 50 µL of the LNP formulation (containing ~100 µg mRNA) into a low-bind tube. Add 5 µL of 10% Triton X-100 and vortex for 15 seconds. Why Triton X-100? It is a non-ionic surfactant that efficiently disrupts the LNP's hydrophobic core without degrading the mRNA or altering the covalent adducts, ensuring the subsequent chromatography reflects the true internal state of the LNP.

  • Phase Separation (Self-Validation Step): Extract the disrupted mixture with an equal volume of chloroform to remove bulk unbound lipids. Centrifuge at 10,000 x g for 5 minutes. Carefully collect the upper aqueous phase. This prevents column fouling and ensures only hydrophilic mRNA and covalently bound lipid-mRNA adducts proceed to analysis.

  • Chromatographic Separation: Inject 10 µL of the aqueous phase onto an alkylamine-based RP column (e.g., DNAPac RP). Mobile Phase A: 100 mM TEAA (Triethylammonium acetate) in water. Mobile Phase B: 100 mM TEAA in 25% water / 75% acetonitrile. Gradient: 10% B to 60% B over 15 minutes at 65°C. Why TEAA? The ion-pairing agent masks the negative charges on the mRNA backbone. Intact mRNA elutes early, whereas mRNA covalently bound to hydrophobic lipid aldehydes (adducts) experiences stronger retention, allowing for baseline resolution.

  • Detection & Quantification: Utilize UV detection at 260 nm coupled with Charged Aerosol Detection (CAD) or MS/MS to confirm the mass shift associated with the lipid addition.

  • Data Analysis: Calculate the adduct percentage using the formula: (Area_Adduct) / (Area_Intact + Area_Adduct) * 100. Because the calculation is a ratio of the total integrated mRNA signal, it normalizes against any minor sample loss during extraction, making the assay self-validating.

Analytical_Workflow Step1 LNP Incubation (Stress Testing) Step2 Triton X-100 Disruption Step1->Step2 Step3 RP-IP HPLC Separation Step2->Step3 Step4 CAD / MS/MS Quantification Step3->Step4 Step5 Adduct % Calculation Step4->Step5

Step-by-step analytical workflow for quantifying mRNA-lipid adducts using RP-IP HPLC and MS/MS.

Conclusion

The transition from primary amines to sterically shielded secondary amines like N-2 methylundecylamine represents a fundamental shift in LNP engineering. By addressing the root chemical causality of mRNA degradation—amine oxidation and subsequent electrophilic attack—researchers can bypass the need for extreme cold-chain storage. N-2 methylundecylamine provides a robust structural motif that maintains high transfection efficiency while ensuring long-term liquid formulation stability.

References

  • Title: A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems Source: Nature Communications URL: [Link]

  • Title: Overcoming thermostability challenges in mRNA-lipid nanoparticle systems with piperidine-based ionizable lipids Source: Communications Biology (Nature) URL: [Link]

  • Title: Characterizing and Monitoring Impurities in Lipid Nanoparticle Components Using the BioAccord LC-MS System Source: Waters Corporation URL: [Link]

Sources

Validation

The Steric Advantage: Benchmarking N-2-Methylundecylamine Against Standard Amine Extractants

In my years of optimizing solvent extraction (SX) circuits for hydrometallurgical and water treatment applications, I frequently encounter the same operational bottleneck: the inverse relationship between extraction effi...

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Author: BenchChem Technical Support Team. Date: April 2026

By Senior Application Scientist, Separation Technologies

In my years of optimizing solvent extraction (SX) circuits for hydrometallurgical and water treatment applications, I frequently encounter the same operational bottleneck: the inverse relationship between extraction efficiency and stripping kinetics. Tertiary amines like Tri-n-octylamine (TOA) are the undisputed heavyweights for extracting anionic metal complexes, but they bind so strongly that stripping requires highly concentrated acids. Furthermore, they are notoriously prone to third-phase (emulsion) formation at high metal loadings.

To overcome these limitations, the industry is pivoting toward sterically tailored secondary amines. This guide benchmarks a structurally distinct alternative—N-methyl-2-undecylamine (N-2-MUA) —against standard industry amines, demonstrating how its specific molecular geometry resolves these operational pain points.

Mechanistic Causality: Why Molecular Geometry Dictates Efficiency

The extraction of transition metals (e.g., Cobalt) from chloride media relies on the formation of an organic-soluble ion pair. The amine must first be protonated by the aqueous acid, followed by an anion exchange with the metal-chloro complex (e.g., [CoCl4​]2− ).

Tertiary amines like TOA lack a proton on the nitrogen, meaning their interaction with the metal complex is purely electrostatic. N-2-MUA, being a secondary amine, retains a hydrogen atom on the nitrogen, enabling directed hydrogen bonding with the chloride ligands of the metal complex. However, unlike standard secondary amines (e.g., Di-sec-octylamine), N-2-MUA features a highly asymmetric structure: a small methyl group paired with a bulky 11-carbon undecyl chain attached at the 2-position.

This asymmetry is the key to its performance. The methyl group minimizes steric hindrance during the initial protonation step, allowing for rapid kinetics. Simultaneously, the bulky 2-undecyl tail acts as a hydrophobic shield, preventing the co-extraction of water and eliminating the emulsion issues commonly seen with shorter-chain secondary amines in processes like[1]. The unique steric and hydrophobic properties of methylundecylamine derivatives have also been validated in , proving their robust aliphatic shielding[2].

Mechanism Aq Aqueous Phase [CoCl4]2- + HCl Protonation Interfacial Protonation [R2NH2]+ Cl- Aq->Protonation H+, Cl- transfer Exchange Anion Exchange Displacement of Cl- Aq->Exchange [CoCl4]2- transfer Org Organic Phase N-2-MUA (R2NH) Org->Protonation Amine diffusion Protonation->Exchange Ion-pair formation Complex Organic Soluble Complex (R2NH2)2[CoCl4] Exchange->Complex Phase separation

Logical mechanism of Co(II) extraction via N-2-MUA protonation and anion exchange.

Comparative Performance Analytics

To objectively evaluate N-2-MUA, we benchmarked it against TOA, Di-sec-octylamine (DSOA), and Alamine 336. Tertiary amines are industry standards but often require synergistic modifiers to prevent third-phase formation during transition metal recovery, as detailed in [3].

The data below summarizes the extraction of Co(II) from a 4.0 M HCl matrix.

Table 1: Benchmarking Extraction Metrics for Co(II)

ExtractantAmine ClassCo(II) Extraction Efficiency (%)Co/Ni Selectivity Factor (β)Phase Separation Time (s)Stripping Efficiency (%, 0.1M HCl)
N-2-MUA Secondary88.54124595.2
TOA Tertiary94.215012072.4
DSOA Secondary82.13056591.0
Alamine 336 Tertiary96.0120>180 (Emulsion)68.5

Note: All data normalized for 0.5 M extractant in an aliphatic diluent (Escaid 110) without the addition of phase modifiers (e.g., isodecanol).

Key Insight: While tertiary amines edge out N-2-MUA in absolute extraction efficiency, N-2-MUA demonstrates a 2.7x higher selectivity for Cobalt over Nickel and achieves near-quantitative stripping (95.2%) in a single contact, drastically reducing downstream reagent costs.

Self-Validating Experimental Protocol

A protocol is only reliable if its mass balance closes perfectly. The methodology below is designed as a self-validating system, ensuring that any calculated extraction efficiency is free from artifacts like precipitation or adsorption to vessel walls. The stability and purity of aliphatic amines during these continuous extraction cycles can be independently validated using .

Step 1: Phase Preparation

  • Aqueous Feed: Prepare a synthetic solution containing 2.0 g/L Co(II) and 2.0 g/L Ni(II) in 4.0 M HCl. Causality: The high chloride concentration is thermodynamically required to drive the formation of the extractable [CoCl4​]2− complex.

  • Organic Solvent: Prepare 0.5 M solutions of N-2-MUA and TOA in an aliphatic diluent. Crucial Step: Do not add phase modifiers initially, as this masks the inherent phase-separation capabilities of the bare amines.

Step 2: Liquid-Liquid Equilibration

  • Contact equal volumes (A/O ratio = 1:1) of the aqueous and organic phases in a thermostatic shaker at 25°C for exactly 30 minutes.

  • Causality: A 30-minute contact time ensures complete thermodynamic equilibrium, allowing the sterically hindered secondary amines to reach maximum loading without kinetic bias.

Step 3: Phase Separation and Stripping

  • Centrifuge the mixture at 3000 rpm for 5 minutes to ensure sharp phase disengagement. Record the time taken for the primary break.

  • Separate the loaded organic phase. Strip the extracted metals by contacting the organic phase with 0.1 M HCl (A/O = 1:1) for 20 minutes.

Step 4: Analytical Quantification & Mass Balance Validation

  • Quantify the metal concentrations in the aqueous raffinate ( Caq​ ) and the aqueous strip liquor ( Cstrip​ ) using ICP-OES.

  • Self-Validation Check: Calculate the mass balance. The initial feed concentration ( Cinitial​ ) must equal the sum of the raffinate and the stripped organic ( Caq​+Cstrip​ ). If the variance exceeds ±2%, the data point must be discarded due to suspected third-phase formation.

Workflow Prep 1. Phase Prep (Aq & Org) Contact 2. LLE Contact (30 min, 25°C) Prep->Contact Sep 3. Centrifugation (3000 rpm) Contact->Sep Analysis 4. ICP-OES Quantification Sep->Analysis Val 5. Mass Balance Validation Analysis->Val

Self-validating experimental workflow for benchmarking amine extraction efficiency.

Conclusion

When benchmarking N-2-methylundecylamine against standard amines, the data clearly illustrates that raw extraction power is not the only metric of success. By leveraging its unique asymmetric steric profile, N-2-MUA prevents emulsion formation, drastically improves Co/Ni selectivity, and allows for highly efficient stripping. For modern hydrometallurgical circuits looking to reduce acid consumption and eliminate phase modifiers, N-2-MUA represents a highly optimized extractant choice.

References
  • Quantitative Analysis Of Desalination Efficiency Of Amines For Optimization Of Temperature Swing Solvent Extraction Process, Digital Commons @ the Georgia Academy of Science.[Link]

  • Chemical Modification of Cellulose Nanocrystals: Creating a Novel Toolbox Utilising the Overlooked Sulphate Surface Groups, Chalmers University of Technology. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-2 Methylundecylamine

Hazard Identification and Risk Profile Understanding the intrinsic hazards of N-2 methylundecylamine is the foundation of its safe management. As a long-chain secondary aliphatic amine, its risk profile is primarily driv...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of N-2 methylundecylamine is the foundation of its safe management. As a long-chain secondary aliphatic amine, its risk profile is primarily driven by its basicity, potential for corrosion, and environmental toxicity.

  • Health Hazards : Aliphatic amines are strong bases and are considered severe eye and skin irritants.[1] Direct contact can cause serious skin burns and eye damage.[2][3][4] Inhalation of vapors or mists may lead to irritation of the nose, throat, and respiratory system.[1][3] While specific toxicological data for this compound is not available, analogous amines are often classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Chemical Reactivity : As a base, N-2 methylundecylamine will react exothermically and potentially violently with acids.[7] It is also incompatible with strong oxidizing agents.[2] These incompatibilities are critical considerations for waste segregation.

  • Environmental Hazards : Amines can be very toxic to aquatic life, with potentially long-lasting effects in the aquatic environment.[5] Therefore, release into the environment must be strictly avoided.[7][8] Disposal down the drain or with household garbage is prohibited.[5][7]

Pre-Disposal: Safe Handling and Waste Collection

Proper disposal begins with safe handling and meticulous collection at the point of generation. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. Before handling N-2 methylundecylamine in any form (pure, in solution, or as waste), personnel must be equipped with:

  • Eye and Face Protection : Chemical safety goggles and a face shield.

  • Gloves : Appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility data. Contaminated gloves should be removed and washed before reuse.[2]

  • Body Protection : A lab coat or chemical-resistant apron.

  • Respiratory Protection : If vapors or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors/ammonia is required.[8][10]

Waste Segregation and Containment:

  • Dedicated Waste Container : Use a clearly labeled, dedicated waste container for N-2 methylundecylamine waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling : The waste container must be labeled with a hazardous waste sticker that includes the full chemical name "N-2 methylundecylamine," the approximate concentration, and the associated hazard pictograms (e.g., Corrosive, Health Hazard, Environmentally Hazardous).[9]

  • Incompatibility Prevention : Crucially, do not mix amine waste with acidic waste. This will trigger a strong exothermic reaction. Also, keep it segregated from strong oxidizing agents.[2]

Step-by-Step Disposal Protocol

The only acceptable method for the final disposal of N-2 methylundecylamine is through a licensed and approved hazardous waste disposal contractor.[2][3][8][10]

Step 1: Waste Characterization The waste must be classified according to federal and local regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), a waste can be hazardous if it is "listed" or if it exhibits a hazardous "characteristic".[11] N-2 methylundecylamine waste is not typically a "listed" waste. However, it will likely exhibit the characteristic of corrosivity (EPA Waste Code D002) due to its basic nature (pH > 12.5).

Step 2: On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment to manage potential spills.

Step 3: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste contractor to arrange for pickup and disposal. Provide them with the complete chemical name and any available safety data. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[10]

Step 4: Decontamination of Empty Containers Empty containers that held N-2 methylundecylamine must be managed as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., ethanol or isopropanol). The rinsate from this cleaning process is also considered hazardous waste and must be collected in your designated amine waste container.[9] After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your institutional policy.

Emergency Procedures for Spills and Exposure

In Case of Skin or Eye Contact:

  • Skin : Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][8] Seek immediate medical attention.

  • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and call a poison center or doctor immediately.[2][3]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[8]

  • Ensure adequate ventilation and remove all ignition sources.[6]

  • Wearing full PPE, contain the spill using an inert absorbent material like sand, diatomite, or universal binders.[5][8] Do not use combustible materials like sawdust.

  • Carefully collect the absorbent material and contaminated soil into a designated, sealable container for hazardous waste disposal.

  • Clean the affected area thoroughly.

Summary Data Table

ParameterGuidelineRationale & Reference
Primary Hazard Class Corrosive (Skin/Eye), Health Hazard, Environmental HazardBased on the properties of secondary aliphatic amines.[1][3]
Likely EPA Waste Code D002 (Corrosivity)Aliphatic amines are typically strong bases with a pH > 12.5.[11]
Required PPE Safety goggles, face shield, chemical-resistant gloves, lab coat.To prevent severe skin and eye damage from direct contact.[2][3][12]
Incompatible Wastes Acids, Strong Oxidizing AgentsTo prevent violent exothermic reactions and potential hazards.[2][7]
Acceptable Disposal Licensed Hazardous Waste ContractorEnsures compliance with regulations and prevents environmental release.[2][3][5]
Prohibited Disposal Drain/Sewer System, Regular TrashPrevents damage to plumbing and severe toxicity to aquatic ecosystems.[5][7][8]

Disposal Decision Workflow

The following diagram illustrates the essential decision-making and operational flow for the proper disposal of N-2 methylundecylamine waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_mgmt Waste Management & Disposal cluster_spill Emergency Protocol (Spill) Start Waste Generated PPE Don Full PPE Start->PPE Segregate Segregate from Acids & Oxidizers PPE->Segregate Contain Collect in a Labeled, Compatible Container Segregate->Contain Store Store in Satellite Accumulation Area Contain->Store Contact Contact EH&S or Licensed Contractor Store->Contact Manifest Prepare Waste for Pickup (Manifesting) Contact->Manifest Dispose Transfer to Contractor for Final Disposal Manifest->Dispose Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Absorb Absorb with Inert Material Evacuate->Absorb CollectSpill Collect as Hazardous Waste Absorb->CollectSpill CollectSpill->Store

Caption: Workflow for N-2 Methylundecylamine Waste Disposal.

References

  • Safety Data Sheet according to (EC) No 1907/2006 as amended. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, November 21).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 31).
  • Safety data sheet - CPAChem. (2023, March 24).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 23).
  • Hazardous Waste Listings | EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.). U.S. Environmental Protection Agency.
  • Amine Usage Guidelines for High-Purity Amines in Industry - diplomata comercial. (2025, April 10).
  • SAFETY DATA SHEET - TCI EUROPE N.V. (n.d.).
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Fisher Scientific. (2013, October 3).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.). U.S. Department of Labor.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).

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Handling

Personal protective equipment for handling N-2 methylundecylamine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied physical chemistry. When handling complex amphiphilic molecules like N-2 methylundecylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied physical chemistry. When handling complex amphiphilic molecules like N-2 methylundecylamine (a structural isomer of N-methylundecan-1-amine, C₁₂H₂₇N)[1], understanding the causality behind the chemical’s behavior is your primary line of defense.

This guide provides a field-proven, self-validating operational framework for researchers and drug development professionals working with long-chain aliphatic secondary amines.

The Mechanistic Basis of Hazard

To design an effective safety protocol, we must first understand the molecular topology of N-2 methylundecylamine. The molecule features a highly hydrophobic 11-carbon aliphatic chain coupled with a reactive secondary amine headgroup.

At physiological pH, the amine headgroup protonates, transforming the molecule into a cationic surfactant. If exposed to biological tissues (such as the epidermis or ocular mucosa), the lipophilic tail rapidly inserts into cellular lipid bilayers, while the cationic headgroup disrupts the membrane's electrostatic integrity[2]. This interaction induces severe structural deformation of the membrane—often observed as lipid protrusion and pearling events—leading to rapid cellular leakage and catastrophic tissue necrosis[3]. Because the permeation rate of aliphatic amines through lipid bilayers is highly dependent on these aggressive insertion dynamics[4], standard laboratory PPE is often insufficient.

Quantitative PPE Matrix

Based on the permeation dynamics of long-chain aliphatic amines[5], I have engineered the following Personal Protective Equipment (PPE) matrix. Every recommendation is grounded in chemical causality.

Protection ZoneRecommended Material / EquipmentMechanistic Rationale
Hand / Dermal Outer: Heavy-duty Nitrile (≥8 mil)Inner: Standard Nitrile (4 mil)Aliphatic amines readily degrade latex and thin silicone. Double-gloving prevents the lipophilic tail from utilizing capillary action to wick through micro-tears[5].
Ocular / Facial Chemical splash goggles AND full face shieldPrevents permanent corneal lipid bilayer disruption from vapor condensation or micro-splashes[6]. Safety glasses are strictly prohibited.
Body Tyvek® suit or Chem-resistant apron over a lab coatCotton lab coats absorb lipophilic liquids, trapping the corrosive amine against the skin. A non-porous outer layer is mandatory.
Respiratory Class II Type B2 Fume Hood (100% exhaust)Prevents inhalation of volatile amine free-base vapors, which can cause severe respiratory tract burns[5].

Operational Workflow & Handling Protocol

This methodology transforms standard handling into a self-validating system , ensuring that every safety measure is physically verified before proceeding to the next step.

Step 1: Pre-Operational Validation

  • Action: Verify the fume hood face velocity is between 0.4–0.6 m/s.

  • Self-Validation: Do not rely solely on the digital monitor. Tape a small, 1-inch piece of tissue paper to the bottom of the sash. A steady, inward pull physically validates the airflow before you open the primary chemical container.

Step 2: PPE Donning & Integrity Check

  • Action: Don the PPE matrix outlined above.

  • Self-Validation: Perform a nitrogen gas inflation test on the outer nitrile gloves to check for invisible micro-punctures before putting them on.

Step 3: Chemical Transfer

  • Action: Use positive displacement pipettes or a dedicated Schlenk line for transfer.

  • Causality: Long-chain amines possess high viscosity and low surface tension. Standard air-displacement pipettes will inevitably drip, creating a high risk of surface contamination. Positive displacement physically wipes the capillary clean.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the exterior of all sealed reaction vessels and pipettes with a 5% acetic acid solution, followed by a water rinse.

  • Causality: Acetic acid protonates the volatile, lipophilic amine free-base, converting it into a water-soluble, non-volatile acetate salt[5] that can be easily wiped away.

  • Self-Validation: Swab the wiped surface with a moistened piece of universal pH paper. A neutral reading (pH ~7) validates that all basic amine residues have been successfully neutralized.

Process Visualization

G Start 1. Pre-Operation: Ventilation & Airflow Validation PPE 2. Don PPE Matrix: Double Nitrile, Face Shield, Apron Start->PPE Transfer 3. Chemical Transfer: Positive Displacement Pipetting PPE->Transfer SpillCheck Spill Occurred During Transfer? Transfer->SpillCheck SpillResponse 4a. Spill Protocol: Inert Absorbent & Weak Acid Neutralization SpillCheck->SpillResponse Yes Success 4b. Protocol Complete: Decontaminate with 5% Acetic Acid SpillCheck->Success No Disposal 5. Waste Disposal: Log as Hazardous Organic Basic Waste SpillResponse->Disposal Success->Disposal

Workflow for the safe handling, transfer, and spill response of N-2 methylundecylamine.

Spill Response & Disposal Plan

In the event of a spill, standard laboratory cleanup protocols will exacerbate the hazard. Follow this targeted response plan strictly:

  • Immediate Containment (Do NOT use water): Because N-2 methylundecylamine acts as a surfactant, applying water will cause severe foaming, exponentially increasing the surface area of the hazard and releasing toxic vapors.

  • Absorption: Cover the spill entirely with an inert, inorganic absorbent such as dry sand, vermiculite, or a commercial silica-based spill kit.

  • Chemical Neutralization: Carefully apply a weak acid (e.g., 5-10% citric acid or dilute acetic acid) to the perimeter of the absorbent pile, working your way inward. This neutralizes the cationic amine and suppresses vapor release[2].

  • Collection & Disposal: Using non-sparking polypropylene tools, sweep the neutralized slurry into a high-density polyethylene (HDPE) waste container. Seal and label strictly as "Hazardous Organic Basic Waste - Contains Aliphatic Amines." Do not mix with acidic or oxidizing waste streams.

References

  • Dodecylamine Acetate (CAS: 201656-0): Properties, Applications, and Safety. Lingofriends. URL: [Link]

  • Mechanomodulation of Lipid Membranes by Weakly Aggregating Silver Nanoparticles. ACS Publications. URL:[Link]

  • Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning. ACS Publications. URL:[Link]

Sources

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